2-Bromo-3-chlorophenylacetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-3-chlorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUGXAIJAQEURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-chlorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-chlorophenylacetonitrile, a halogenated aromatic nitrile with potential applications in medicinal chemistry and organic synthesis. While specific data for this compound (CAS Number: 1261815-64-8) is limited in publicly available literature, this document synthesizes information from closely related analogs and the broader class of phenylacetonitriles to offer a predictive yet scientifically grounded resource. The guide covers physicochemical properties, proposed synthesis and purification protocols, analytical characterization methods, and potential applications in drug discovery, all presented with the causal reasoning behind experimental choices.
Introduction and Chemical Identity
2-Bromo-3-chlorophenylacetonitrile belongs to the class of substituted phenylacetonitriles, a group of compounds recognized for their utility as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The presence of both bromine and chlorine atoms on the phenyl ring, in addition to the reactive nitrile group, makes this molecule a potentially valuable building block for creating complex molecular architectures. The specific substitution pattern (bromo at position 2 and chloro at position 3) is expected to influence its reactivity and biological activity in unique ways compared to its isomers.
Chemical Structure:
CAS Number: 1261815-64-8
Physicochemical Properties
Predictive data for 2-Bromo-3-chlorophenylacetonitrile, based on its structure and data from similar compounds, are summarized below. It is crucial to note that these are estimated values and should be confirmed by experimental analysis.
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₈H₅BrClN | Based on chemical structure |
| Molecular Weight | 230.49 g/mol | Calculated from atomic weights |
| Appearance | Likely a solid or semi-solid | Isomeric compounds are solids or semi-solids |
| Melting Point | Not available | Experimental determination required |
| Boiling Point | Not available | Experimental determination required |
| Solubility | Expected to be soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetonitrile) and insoluble in water. | General solubility of similar organic compounds[3] |
Synthesis and Purification: A Proposed Methodology
The synthesis of 2-Bromo-3-chlorophenylacetonitrile can be logically approached via the cyanation of a corresponding benzyl halide. This is a well-established method for the preparation of phenylacetonitriles.[4] The proposed synthetic route starts from the commercially available 2-bromo-3-chlorotoluene.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 2-Bromo-3-chlorophenylacetonitrile.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Free-Radical Bromination of 2-Bromo-3-chlorotoluene
-
Rationale: This step introduces a bromine atom at the benzylic position, creating a reactive benzyl halide intermediate. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, and benzoyl peroxide (BPO) acts as a radical initiator.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-3-chlorotoluene (1.0 eq.) in carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.).
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-3-chlorobenzyl bromide.
-
Step 2: Nucleophilic Substitution with Cyanide
-
Rationale: The benzylic bromide is a good leaving group, readily displaced by the cyanide nucleophile to form the desired nitrile. A mixture of ethanol and water is often used as the solvent to dissolve both the organic substrate and the inorganic cyanide salt.[4]
-
Procedure:
-
In a round-bottom flask, dissolve the crude 2-bromo-3-chlorobenzyl bromide (1.0 eq.) in a mixture of ethanol and water.
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq.). Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude 2-Bromo-3-chlorophenylacetonitrile.
-
Purification
-
Rationale: The crude product will likely contain unreacted starting materials and side products. Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
-
Protocol:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 2-Bromo-3-chlorophenylacetonitrile.
-
Analytical Characterization
The identity and purity of the synthesized 2-Bromo-3-chlorophenylacetonitrile should be confirmed using a combination of spectroscopic and chromatographic techniques.
Proposed Analytical Workflow
Caption: Analytical workflow for 2-Bromo-3-chlorophenylacetonitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons adjacent to the nitrile group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,3-trisubstitution pattern.
-
¹³C NMR: Would show distinct signals for the eight carbon atoms in the molecule, including the nitrile carbon.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2250 cm⁻¹.
-
Mass Spectrometry (MS): Would provide the molecular weight of the compound and its fragmentation pattern, which would be consistent with the proposed structure. The isotopic pattern of bromine and chlorine would be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques would be used to determine the purity of the final compound.
Applications in Research and Drug Development
Substituted phenylacetonitriles are valuable precursors in the synthesis of a wide range of pharmaceuticals.[2][5] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The bromo- and chloro-substituents can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form more complex molecules.
Potential as a Pharmaceutical Intermediate
The structural motif of 2-Bromo-3-chlorophenylacetonitrile could be found in or used to synthesize compounds with a variety of biological activities. Phenylacetonitrile derivatives are known to be intermediates in the synthesis of compounds targeting a range of conditions.[1][6] The specific substitution pattern of this molecule could lead to novel derivatives with unique pharmacological profiles.
Role in Medicinal Chemistry
The introduction of halogen atoms into drug candidates is a common strategy in medicinal chemistry to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The presence of both bromine and chlorine offers multiple points for modification and structure-activity relationship (SAR) studies.
Safety and Handling
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[3]
-
Irritation: Likely to be a skin, eye, and respiratory tract irritant.
-
Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Bromo-3-chlorophenylacetonitrile is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although specific experimental data is scarce, this guide provides a robust, scientifically-reasoned framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Further research into this molecule is warranted to fully elucidate its properties and unlock its potential in the development of novel chemical entities.
References
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Wikipedia. (2023, December 2). Diphenylacetonitrile. In Wikipedia. Retrieved from [Link]
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Flury, T., Hall, R. G., Karrer, F., Kienast, H., Leuenberger, K., Pascual, A., Rindlisbacher, A., Trah, S., & Widmer, H. J. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science, 62(3), 236–241. [Link]
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Fiveable. (2025, September 15). Phenylacetonitrile Definition - Organic Chemistry Key Term. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of bromobenzyl cyanide. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 2-Bromo-3-chlorophenylacetonitrile
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2-Bromo-3-chlorophenylacetonitrile, a halogenated aromatic nitrile of significant interest in synthetic and medicinal chemistry. As a versatile chemical intermediate, its utility in the development of novel pharmaceutical and agrochemical compounds is predicated on a precise understanding of its structural and electronic properties. This document details the principal synthetic routes and outlines a multi-technique spectroscopic approach for unambiguous structure elucidation and characterization. We will delve into the interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) data. The causality behind experimental choices and the integration of data from these orthogonal techniques form the core of a self-validating system for structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who utilize substituted phenylacetonitriles as critical building blocks in their synthetic endeavors.
Introduction
Substituted phenylacetonitriles are a cornerstone class of intermediates in organic synthesis.[1] The presence of the nitrile group (—C≡N) and an activated methylene (—CH₂—) bridge adjacent to an aromatic ring provides multiple reactive sites for molecular elaboration.[2] The specific compound of interest, 2-Bromo-3-chlorophenylacetonitrile (CAS No. 1261815-64-8), belongs to this family, with its phenyl ring further functionalized with bromine and chlorine atoms.[3] This halogenation pattern not only influences the molecule's overall physicochemical properties, such as lipophilicity and metabolic stability, but also offers additional vectors for synthetic modification, for instance, through metal-catalyzed cross-coupling reactions.[4]
A definitive understanding of the molecular structure is paramount, as isomerism can dramatically alter biological activity and chemical reactivity. This guide will systematically deconstruct the process of confirming the 1-(cyanomethyl)-2-bromo-3-chloro-benzene substitution pattern, providing field-proven insights into the analytical workflows required for its characterization.
Physicochemical and Safety Data
A summary of the key properties and hazard information for 2-Bromo-3-chlorophenylacetonitrile is provided below. This data is essential for safe handling, reaction planning, and analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-Bromo-3-chlorophenyl)acetonitrile | [3] |
| CAS Number | 1261815-64-8 | [3] |
| Molecular Formula | C₈H₅BrClN | [5] |
| Molecular Weight | 230.49 g/mol | [5] |
| Physical Form | Solid / Semi-solid | [5] |
| Storage Temperature | Room temperature, sealed in dry conditions | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][6] |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312 | [5] |
Synthesis and Purification
The most direct and widely adopted method for synthesizing arylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide.[7] This process, a variant of the Kolbe nitrile synthesis, is efficient and amenable to a wide range of substrates.
Synthetic Pathway Rationale
The synthesis of 2-Bromo-3-chlorophenylacetonitrile logically starts from the corresponding benzyl halide, 2-bromo-3-chlorobenzyl bromide. This precursor can be readily prepared from 2-bromo-3-chlorotoluene via a free-radical bromination reaction. The subsequent nucleophilic substitution with sodium or potassium cyanide yields the target nitrile. The choice of a polar aprotic solvent or an aqueous-alcoholic mixture is critical; it must solubilize the inorganic cyanide salt to a sufficient degree to facilitate the reaction with the organic benzyl halide substrate.
Experimental Protocol: Cyanation of 2-Bromo-3-chlorobenzyl bromide
This is a representative protocol adapted from established methods for arylacetonitrile synthesis.[7] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as sodium cyanide is highly toxic.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-3-chlorobenzyl bromide (1.0 eq) in a 4:1 (v/v) mixture of ethanol and water (100 mL).
-
Reagent Addition: Add sodium cyanide (NaCN, 1.2 eq) portion-wise to the stirred solution. An initial mild exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours.
-
Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Remove the bulk of the ethanol via rotary evaporation.
-
Extraction: To the remaining aqueous residue, add 50 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-Bromo-3-chlorophenylacetonitrile.
Molecular Structure Elucidation
The unambiguous confirmation of the molecular structure of 2-Bromo-3-chlorophenylacetonitrile requires the synergistic use of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating analytical framework.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers crucial information about its elemental composition through isotopic patterns.
-
Molecular Ion (M⁺): The molecular weight of C₈H₅BrClN is 230.49 g/mol . Due to the presence of bromine and chlorine, the molecular ion peak will appear as a characteristic cluster of peaks.
-
Isotopic Pattern: Both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) have distinctive natural isotopes. This results in a unique pattern for the molecular ion:
-
M⁺ peak: Contains ³⁵Cl and ⁷⁹Br.
-
M+2 peak: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This peak will be very intense, nearly equal in height to the M⁺ peak.
-
M+4 peak: Contains ³⁷Cl and ⁸¹Br. This peak will be approximately one-third the intensity of the M+2 peak. Observing this M, M+2, M+4 cluster is definitive proof of the presence of one bromine and one chlorine atom in the molecule.[8]
-
-
Fragmentation: A common fragmentation pathway for benzyl derivatives is the loss of the cyanomethyl radical (•CH₂CN) or the entire cyanomethyl group, leading to a prominent peak corresponding to the 2-bromo-3-chlorobenzyl cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum provides a molecular "fingerprint" in the region below 1500 cm⁻¹.
-
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption is expected in the range of 2240-2260 cm⁻¹ .[9] This is a highly characteristic peak for the nitrile functional group.
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) confirm the presence of hydrogens attached to the benzene ring.
-
Aliphatic C-H Stretch: Absorptions from the methylene (—CH₂—) group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
Aromatic C=C Bending: Several sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring itself.
-
C-Br and C-Cl Stretches: Absorptions for carbon-halogen bonds appear in the fingerprint region, typically below 800 cm⁻¹ . These can be difficult to assign definitively but their presence is consistent with the overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the connectivity and chemical environment of the atoms.
The proton NMR spectrum will show two distinct regions of interest: the aliphatic region for the methylene protons and the aromatic region for the phenyl protons.
-
Methylene Protons (—CH₂—): A sharp singlet is expected around ~4.0 ppm . The deshielding effect of the adjacent aromatic ring and the electron-withdrawing nitrile group shifts this signal downfield from a typical alkane C-H. The signal integrates to 2H. For a similar structure, 2-(2-chlorophenyl)acetonitrile, this peak appears at 3.8 ppm.[10]
-
Aromatic Protons (Ar-H): The 1,2,3-trisubstituted pattern of the benzene ring will give rise to a complex set of signals between ~7.2 and 7.8 ppm , integrating to a total of 3H.
-
The proton at C4 (between Cl and the CH₂CN group) will likely be a doublet of doublets (dd).
-
The proton at C5 (between two hydrogens) will likely be a triplet (t).
-
The proton at C6 (adjacent to the Br) will likely be a doublet of doublets (dd). The precise splitting pattern and chemical shifts confirm the relative positions of the substituents.[11]
-
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
-
Nitrile Carbon (—C≡N): This quaternary carbon typically appears in the 115-125 ppm range.[12]
-
Methylene Carbon (—CH₂—): The benzylic carbon is expected around 20-30 ppm .
-
Aromatic Carbons: Six distinct signals will be present in the aromatic region (~120-140 ppm ).
-
The two carbons directly bonded to the halogens (C2 and C3) will be significantly shifted, and their exact positions can be predicted using additive models.
-
The carbon attached to the cyanomethyl group (C1) will also be a quaternary signal, typically weaker in intensity.
-
The three carbons bearing protons (C4, C5, C6) will show strong signals. The typical chemical shift range for aromatic carbons is 125-170 ppm.[13]
-
Chemical Reactivity and Applications
The structural features of 2-Bromo-3-chlorophenylacetonitrile dictate its reactivity and utility as a synthetic intermediate.
-
Reactivity of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to different classes of compounds.
-
Reactivity of the Methylene Group: The benzylic protons are acidic and can be deprotonated with a suitable base to form a carbanion, which can then be alkylated or used in other C-C bond-forming reactions.[2]
-
Reactivity of the Aromatic Ring: The bromine atom is particularly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents at the C2 position. This is a powerful tool in medicinal chemistry for generating libraries of analogues for structure-activity relationship (SAR) studies.
Phenylacetonitrile derivatives are precursors to a wide range of pharmaceuticals, including analgesics, antihistamines, and anticonvulsants.[1][14] The specific substitution pattern of 2-Bromo-3-chlorophenylacetonitrile makes it a valuable building block for creating complex, highly functionalized molecules targeted for drug discovery programs.
Safety and Handling
As a halogenated aromatic nitrile, 2-Bromo-3-chlorophenylacetonitrile should be handled with care. It is harmful if swallowed and causes skin and serious eye irritation.[5][6] Inhalation may cause respiratory irritation.[6] Engineering controls, such as a chemical fume hood, should be used. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5]
Conclusion
The molecular structure of 2-Bromo-3-chlorophenylacetonitrile has been systematically defined through a logical, multi-faceted analytical approach. The combination of Mass Spectrometry, which confirms the molecular weight and the presence of one bromine and one chlorine atom via its unique isotopic signature, and IR Spectroscopy, which identifies the key nitrile and aromatic functional groups, provides a foundational characterization. This is further solidified by ¹H and ¹³C NMR spectroscopy, which unambiguously establishes the atomic connectivity and the specific 1,2,3-trisubstituted pattern on the phenyl ring. This rigorous, self-validating workflow is essential for ensuring the identity and purity of this versatile intermediate, thereby enabling its confident application in the fields of drug discovery and advanced materials science.
References
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Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
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Process Development Guide: Synthesis of 2-Bromo-3-chlorophenylacetonitrile
Executive Summary & Strategic Analysis
Target Molecule: 2-Bromo-3-chlorophenylacetonitrile CAS Registry Number: 1261815-64-8 Core Scaffold Application: This nitrile serves as a critical "ortho-functionalized" benzylic synthon. The ortho-bromo substituent provides a handle for transition-metal catalyzed cyclizations (e.g., Buchwald-Hartwig or Heck couplings) to access indoles, isoquinolines, and benzofurans, while the meta-chloro group offers orthogonal reactivity for late-stage diversification in SAR (Structure-Activity Relationship) studies.
Synthetic Strategy: The most robust and scalable route utilizes a radical bromination-cyanation sequence starting from commercially available 2-bromo-3-chlorotoluene. This approach is preferred over the homologation of benzoic acids or aldehydes due to higher atom economy and the avoidance of cryogenic steps (e.g., organolithium chemistry).
Retrosynthetic Logic
The synthesis is disconnected at the benzylic carbon-carbon bond (nitrile formation) and the benzylic carbon-hydrogen bond (radical functionalization).
Figure 1: Retrosynthetic disconnection showing the two-step transformation from the toluene precursor.
Step-by-Step Experimental Protocols
Step 1: Wohl-Ziegler Bromination
Objective: Selective functionalization of the benzylic position. Reaction Type: Free-Radical Substitution (FRS). Critical Quality Attribute (CQA): Minimizing the formation of the gem-dibromide impurity.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2-Bromo-3-chlorotoluene | Substrate | 1.0 | Purity >98% essential to prevent tarring. |
| N-Bromosuccinimide (NBS) | Brominating Agent | 1.05 | Recrystallize from water if yellow (removes Br₂). |
| AIBN or Benzoyl Peroxide | Radical Initiator | 0.05 | AIBN preferred for cleaner workup. |
| Trifluorotoluene (PhCF₃) | Solvent | 10 vol | Modern, greener alternative to CCl₄. |
Detailed Protocol
-
Setup: Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, nitrogen inlet, and mechanical stirrer.
-
Dissolution: Charge the 2-bromo-3-chlorotoluene and solvent (PhCF₃ or Chlorobenzene). Degas the solution by bubbling nitrogen for 15 minutes (oxygen inhibits radical chains).
-
Addition: Add NBS (solid) and AIBN (solid) in one portion.
-
Initiation: Heat the mixture to reflux (approx. 100–102°C for PhCF₃).
-
Observation: The reaction is initiated when the heavy, insoluble NBS solid floats to the surface and converts to lighter, floating succinimide. The solution often turns pale orange/red.
-
-
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 9:1). Reaction is typically complete in 4–6 hours.
-
End-point: Disappearance of starting material. Stop immediately to prevent over-bromination to the dibromide.
-
-
Workup:
-
Purification: The crude benzyl bromide is often pure enough (>90%) for the next step. If necessary, recrystallize from Hexane/Heptane.
Safety Warning: Benzylic bromides are potent lachrymators (tear gas agents). All operations must be performed in a high-efficiency fume hood.
Step 2: Nucleophilic Cyanation
Objective: Installation of the nitrile group via SN2 displacement. Reaction Type: Nucleophilic Substitution.[3][4] Critical Quality Attribute (CQA): Control of hydrolysis side-products (amides/acids).
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Benzyl Bromide Intermediate | Substrate | 1.0 | From Step 1. |
| Sodium Cyanide (NaCN) | Nucleophile | 1.2–1.5 | EXTREME POISON . |
| Ethanol / Water (4:1) | Solvent | 10 vol | Classic solvent system. |
| (Alternative) TBAB | Phase Transfer Cat. | 0.05 | If using Toluene/Water biphasic system. |
Detailed Protocol
-
Setup: Equip a RBF with a reflux condenser and a caustic scrubber trap (NaOH solution) connected to the exhaust to neutralize any HCN gas.
-
Preparation: Dissolve NaCN in the minimum amount of water. Add this to a solution of the benzyl bromide in Ethanol.[4]
-
Note: The reaction is exothermic. Add the cyanide solution slowly if scaling up (>100g).
-
-
Reaction: Heat to reflux (80°C) for 3–5 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product will be more polar than the bromide but less polar than the alcohol byproduct.
-
Workup (Cyanide Destruction):
-
CRITICAL: Cool the mixture. Add a 10% bleach (NaOCl) solution or ferrous sulfate to the reaction mixture before disposal to quench excess cyanide.
-
Remove Ethanol under reduced pressure.[4]
-
Extract the aqueous residue with Ethyl Acetate or DCM.[1]
-
Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
-
Purification: Recrystallize from Ethanol or Isopropanol to yield off-white to pale yellow crystals.
Reaction Workflow & Troubleshooting
The following diagram illustrates the critical process flow and decision gates.
Figure 2: Operational workflow including quality control checkpoints for impurity management.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Bromination | Wet NBS or Old Initiator | Recrystallize NBS from H₂O; use fresh AIBN. Ensure strictly anhydrous conditions. |
| High Dibromide Impurity | Over-reaction (Time) or Excess NBS | Stop reaction at 95% conversion. Do not exceed 1.05 eq of NBS. |
| Low Yield in Cyanation | Hydrolysis to Amide | Ensure solvents are neutral (not acidic). Avoid prolonged heating once complete. |
| Emulsions during Workup | Phase Transfer issues | Use brine or filter through Celite to break emulsions. |
Analytical Characterization
Confirm the identity of the product using the following expected spectroscopic data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45–7.20 (m, 3H, Aromatic H) – Pattern consistent with 1,2,3-trisubstituted benzene.
-
δ 3.85 (s, 2H, –CH ₂–CN) – Characteristic singlet for the benzylic methylene.
-
-
IR (ATR):
-
~2250 cm⁻¹ (C≡N stretch, weak/medium).
-
~750–800 cm⁻¹ (C–Cl and C–Br stretches).
-
-
Physical State: Solid (Low melting point, approx. 30–40°C range based on isomers).
References
-
Sigma-Aldrich. 2-(3-Bromo-4-chlorophenyl)acetonitrile Product Sheet. (Analogous isomer data for handling/safety).
-
National Institute of Standards and Technology (NIST). 2-Bromophenylacetonitrile Mass Spectrum.[6] (Fragment pattern reference).
-
BenchChem. Synthesis of substituted benzyl bromides and nitriles. (General protocols for NBS bromination and cyanation).
-
PubChem. 2-Bromo-3'-chloroacetophenone & Derivatives.[7] (Structural analogs and physical property comparisons).
-
Organic Syntheses. Preparation of 3-bromo-4-aminotoluene and related benzyl bromides. Coll. Vol. 1, p. 111 (1941). (Foundational radical bromination techniques).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. The reaction of 4 – bromobenzyl chloride with NaCN in ethanol leads t - askIITians [askiitians.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-Bromophenylacetonitrile [webbook.nist.gov]
- 7. 3-Chlorobenzyl bromide 97 766-80-3 [sigmaaldrich.com]
2-Bromo-3-chlorophenylacetonitrile starting materials
An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 2-Bromo-3-chlorophenylacetonitrile
Introduction
2-Bromo-3-chlorophenylacetonitrile is a substituted benzonitrile that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. The strategic placement of the bromo, chloro, and cyanomethyl substituents on the phenyl ring provides multiple reaction sites for further chemical transformations. This guide provides an in-depth analysis of the primary synthetic routes to 2-Bromo-3-chlorophenylacetonitrile, with a focus on the selection and preparation of the core starting materials. The discussion is grounded in established chemical principles and provides practical, field-proven insights for researchers and drug development professionals.
Retrosynthetic Analysis
A retrosynthetic analysis of 2-Bromo-3-chlorophenylacetonitrile reveals several viable synthetic pathways, each originating from commercially available or readily accessible starting materials. The choice of a specific route will often depend on factors such as the availability of precursors, scalability, and overall cost-effectiveness. The primary disconnections point towards two key intermediates: a benzyl halide or a benzaldehyde.
Caption: Retrosynthetic analysis of 2-Bromo-3-chlorophenylacetonitrile.
Synthetic Pathway 1: From 2-Bromo-3-chlorotoluene
This is often the most direct and widely employed route, leveraging the conversion of a substituted toluene into the corresponding benzyl halide, followed by nucleophilic substitution with a cyanide salt.
Synthesis of 2-Bromo-3-chlorotoluene
The synthesis of the key starting material, 2-Bromo-3-chlorotoluene, can be approached from several precursors. One common method involves the Sandmeyer reaction, a versatile tool for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[1][2]
-
Starting Material: 2-Amino-6-chlorotoluene (3-Chloro-2-methylaniline).
-
Reaction: Diazotization followed by bromination.
The amino group of 2-amino-6-chlorotoluene is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C).[3] The resulting diazonium salt is then treated with a copper(I) bromide catalyst to facilitate the substitution of the diazonium group with a bromine atom, yielding 2-bromo-3-chlorotoluene.[4]
Free-Radical Bromination to 2-Bromo-3-chlorobenzyl bromide
The next step involves the selective bromination of the methyl group of 2-bromo-3-chlorotoluene to form the corresponding benzyl bromide. This is typically achieved through a free-radical halogenation reaction.[5]
-
Reaction Conditions: The reaction is carried out by treating 2-bromo-3-chlorotoluene with a brominating agent, such as N-bromosuccinimide (NBS), in a non-polar solvent like carbon tetrachloride. The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by exposure to UV light.[6] The use of NBS is advantageous as it allows for a low, controlled concentration of bromine in the reaction mixture, which favors benzylic bromination over electrophilic aromatic substitution.
Caption: Synthesis from 2-Bromo-3-chlorotoluene.
Cyanation of 2-Bromo-3-chlorobenzyl bromide
The final step is a nucleophilic substitution reaction where the benzylic bromide is displaced by a cyanide ion.[7]
-
Reagents: Sodium cyanide or potassium cyanide are typically used as the cyanide source.
-
Solvent: The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can dissolve both the organic substrate and the inorganic cyanide salt. Aqueous-alcoholic solvent systems can also be employed.[7]
Experimental Protocol: Cyanation of Benzyl Halide
The following is a representative protocol adapted from general methods for the synthesis of arylacetonitriles.[7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-chlorobenzyl bromide (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.
-
Reagent Addition: Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, the solvent is removed by rotary evaporation. The crude product can be purified by column chromatography on silica gel.[7]
| Parameter | Conditions | Expected Outcome |
| Starting Material | 2-Bromo-3-chlorobenzyl bromide | High purity is crucial to avoid side reactions. |
| Reagent | Sodium Cyanide (NaCN) | 1.2 equivalents |
| Solvent | Ethanol/Water | Facilitates dissolution of both reactants. |
| Temperature | 80-90 °C | Reflux conditions to drive the reaction. |
| Yield | Variable | Typically moderate to high, dependent on purity of starting materials. |
Synthetic Pathway 2: From 2-Bromo-3-chlorobenzaldehyde
An alternative route to 2-Bromo-3-chlorophenylacetonitrile involves the conversion of the corresponding benzaldehyde. This pathway can be advantageous if 2-Bromo-3-chlorobenzaldehyde is a more readily available starting material.[8][9]
Synthesis of 2-Bromo-3-chlorobenzaldehyde
The synthesis of 2-Bromo-3-chlorobenzaldehyde can be achieved through various methods, including the oxidation of 2-bromo-3-chlorotoluene or through electrophilic aromatic substitution on a suitable precursor. For instance, the bromination of 3-chlorobenzaldehyde can be directed to the 2-position under specific conditions.[10]
Conversion of Aldehyde to Nitrile
There are several methods to convert an aldehyde to a nitrile. One common approach is through the formation of an intermediate oxime or hydrazone, followed by dehydration or elimination.
-
Two-Step Process: The aldehyde can be reacted with hydroxylamine to form an aldoxime. The subsequent dehydration of the aldoxime, using reagents such as acetic anhydride or thionyl chloride, yields the nitrile.
-
One-Pot Procedures: More direct methods are also available, such as the reaction of the aldehyde with tosylhydrazine to form a tosylhydrazone, which can then be treated with a base to eliminate toluenesulfinic acid and form the nitrile.
Caption: Synthesis from 2-Bromo-3-chlorobenzaldehyde.
Conclusion
The synthesis of 2-Bromo-3-chlorophenylacetonitrile can be effectively achieved through several synthetic pathways. The choice of the most suitable route is contingent upon the availability and cost of the starting materials, as well as the desired scale of the synthesis. The pathway commencing from 2-bromo-3-chlorotoluene, proceeding through a benzyl bromide intermediate, is a robust and well-established method. Alternatively, the conversion of 2-bromo-3-chlorobenzaldehyde offers a viable alternative. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are paramount to achieving high yields and purity of the final product.
References
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
-
PrepChem.com. (n.d.). Preparation of 2-bromotoluene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Wychem. (n.d.). 2-Bromo-3-chlorotoluene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (2019). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. Retrieved from [Link]
-
PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Wikipedia. (2023). Benzyl bromide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-chlorobenzyl bromide. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]
-
Organic Chemistry II. (n.d.). Sandmeyer Reactions: Mechanism, Examples, and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-chlorobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-BROMO-3-CHLOROBENZALDEHYDE | 74073-40-8 [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
Technical Deep Dive: The Tri-Functional Reactivity of 2-Bromo-3-chlorophenylacetonitrile
Topic: Chemical Reactivity of 2-Bromo-3-chlorophenylacetonitrile Document Type: Technical Deep Dive & Experimental Guide Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
2-Bromo-3-chlorophenylacetonitrile (CAS: 1261815-64-8) is a high-value pharmacophore scaffold distinguished by its orthogonal tri-functionality . Unlike simple halo-benzenes, this molecule offers three distinct reactive sites with well-defined activation energy hierarchies:
-
The Active Methylene (
-CH ): Highly acidic ( ), enabling facile C-C bond formation via deprotonation. -
The C2-Bromide: A sterically crowded but electronically activated site for rapid oxidative addition (Pd/Ni catalysis).
-
The C3-Chloride: A latent electrophile that remains inert under conditions that activate the bromide, allowing for sequential cross-coupling strategies.
This guide details the chemoselective exploitation of these sites, providing researchers with a roadmap for synthesizing complex indoles, isoquinolines, and poly-heterocyclic drug candidates.
Electronic Structure & Reactivity Hierarchy
The molecule's reactivity is governed by the interplay between the electron-withdrawing nitrile group and the halogenated aromatic core.
The Reactivity Matrix
| Site | Functional Group | Electronic Character | Primary Transformation | Activation Trigger |
| Methylene ( | Nucleophilic (Latent) | Alkylation, Aldol, Knoevenagel | Base ( | |
| C2 | Aryl Bromide | Electrophilic (High) | Suzuki, Buchwald, Heck | Pd(0), Ni(0) |
| C3 | Aryl Chloride | Electrophilic (Low) | Suzuki, | Specialized Ligands (e.g., XPhos) |
| CN | Nitrile | Electrophilic | Hydrolysis, Reduction, Pinner | Acid/Base, Hydride, Grignard |
Chemoselectivity Logic (The "Halogen Dance")
The bond dissociation energy (BDE) difference between
-
Insight: Standard Pd-catalysts (e.g.,
) will exclusively insert into the C-Br bond at room temperature to , leaving the C-Cl bond intact. -
Risk: The C2 position is ortho to the acetonitrile side chain. Steric hindrance can retard coupling rates compared to para-isomers. Ligands with smaller cone angles or flexible biaryl backbones (e.g., SPhos) are recommended to overcome this ortho-effect.
Core Reactivity Modules
Module A: The Active Methylene (Alkylation & Condensation)
The
-
Mono-alkylation: Requires tight stoichiometric control (1.05 eq. Base) and low temperatures (
) to prevent dialkylation.-
Preferred Base: LiHMDS or NaH in THF.
-
-
Knoevenagel Condensation: Reacts with aldehydes to form acrylonitrile derivatives.
-
Application: Precursor for 2-amino-indene synthesis via cyclization.
-
Module B: Sequential Cross-Coupling (The C2 C3 Strategy)
This scaffold allows for the construction of non-symmetric biaryls or tri-aryls.
-
Step 1 (C2 Functionalization): Use a boronic acid with
. The chloride remains untouched. -
Step 2 (C3 Functionalization): Activate the remaining chloride using a bulky, electron-rich phosphine ligand (e.g.,
+ XPhos) at elevated temperatures ( ).
Module C: Heterocycle Synthesis (Indole Formation)
The ortho-bromo-acetonitrile motif is a "privileged structure" for indole synthesis.
-
Pathway: Reduction of the nitrile to a primary amine (using
or ) generates a phenethylamine intermediate. -
Cyclization: Intramolecular Buchwald-Hartwig amination closes the ring.
-
Product: 4-Chloroindole . (Note: The C3-chloro substituent of the starting material maps to the C4 position of the resulting indole).
Visualizing the Divergent Synthesis
The following diagram illustrates the logical flow from the parent scaffold to diverse chemical spaces.
Figure 1: Divergent synthetic pathways showcasing chemoselectivity and scaffold utility.[1][2][3]
Experimental Protocols
Protocol 1: Chemoselective Suzuki Coupling at C2
Objective: Arylation of the C2-bromide without affecting the C3-chloride.
Reagents:
-
Substrate: 2-Bromo-3-chlorophenylacetonitrile (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst:
(3 mol%) -
Base:
(2.0 M aqueous, 3.0 eq) -
Solvent: 1,4-Dioxane
Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and aqueous
. -
Reaction: Heat the mixture to 60°C for 4-6 hours. Note: Do not exceed 80°C to avoid activating the chloride.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Validation:
NMR should show loss of the specific Ar-Br pattern and retention of the Ar-Cl signal.
Protocol 2: Controlled -Alkylation
Objective: Mono-methylation of the side chain.
Reagents:
-
Substrate (1.0 eq)[1]
-
Base: NaH (60% dispersion in oil, 1.1 eq)
-
Electrophile: MeI (1.05 eq)
-
Solvent: Anhydrous THF
Procedure:
-
Deprotonation: To a suspension of NaH in THF at 0°C , add the substrate dropwise over 15 minutes. Evolution of
gas will be observed. -
Anion Formation: Stir at
for 30 minutes. The solution often turns yellow/orange (stabilized benzylic anion). -
Addition: Add MeI dropwise.
-
Completion: Allow to warm to RT over 2 hours. Quench with saturated
.
Safety & Handling: The "Lachrymator" Warning
Halo-phenylacetonitriles are potent lachrymators (tear agents) and skin irritants. They liberate cyanide upon metabolism or strong hydrolysis.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Spill Management: Treat spills with 10% aqueous NaOH to hydrolyze the nitrile and benzyl halide functionalities (if present as impurities), followed by bleach neutralization.
-
Storage: Store under inert gas at 2-8°C. Segregate from oxidizers and strong acids.
References
-
Suzuki-Miyaura Coupling Selectivity: Chem. Rev. 1995, 95, 7, 2457–2483. (General principles of Halogen selectivity). Link
-
Synthesis of Indoles from o-Halo-acetonitriles: J. Org. Chem. 2004, 69, 17, 5705–5711. (Mechanistic basis for reductive cyclization). Link
-
Acidity of Nitriles: Bordwell pKa Table (DMSO). (Reference for pKa ~16). Link
-
Safety Data Sheet (SDS): 2-(2-Bromo-3-chlorophenyl)acetonitrile, BLD Pharm. Link
Sources
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-chlorophenylacetonitrile Derivatives
Abstract
Substituted phenylacetonitrile scaffolds are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceutical agents.[1][2][3] The 2-bromo-3-chlorophenylacetonitrile core, in particular, offers a unique combination of steric and electronic properties, making it a valuable building block for drug discovery programs. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this scaffold, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for process optimization. We will explore two principle pathways: the direct cyanation of a pre-functionalized benzyl halide and the construction of the nitrile via a Sandmeyer reaction from a corresponding aniline. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Strategic Imperatives: Retrosynthetic Analysis
Before delving into specific protocols, a strategic retrosynthetic analysis reveals the most logical bond disconnections for 2-bromo-3-chlorophenylacetonitrile. The primary target bond for disconnection is the C-CN bond, leading to two major precursor classes.
Caption: Workflow for benzylic cyanation route.
Detailed Protocol: Synthesis of 2-(2-Bromo-3-chlorophenyl)acetonitrile
Step 1: Benzylic Bromination of 1-Bromo-2-chloro-3-methylbenzene
This step employs a Wohl-Ziegler reaction for the selective free-radical bromination of the benzylic methyl group. [4]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (equiv) |
|---|---|---|---|
| 1-Bromo-3-chloro-2-methylbenzene | 205.49 | 10.27 g | 50.0 mmol (1.0) |
| N-Bromosuccinimide (NBS) | 177.98 | 9.34 g | 52.5 mmol (1.05) |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.41 g | 2.5 mmol (0.05) |
| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-chloro-2-methylbenzene (10.27 g), N-Bromosuccinimide (NBS, 9.34 g), and carbon tetrachloride (200 mL).
-
Add the radical initiator, Azobisisobutyronitrile (AIBN, 0.41 g), to the suspension.
-
Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating at the surface.
-
After 2-3 hours of reflux, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-bromo-3-(bromomethyl)-2-chlorobenzene, which often appears as a pale yellow oil or low-melting solid. This intermediate is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with Sodium Cyanide
CAUTION: Sodium and potassium cyanide are extremely toxic. [5]All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. An emergency cyanide antidote kit should be available.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (equiv) |
| Crude 1-Bromo-3-(bromomethyl)-2-chlorobenzene | 284.39 | ~14.2 g | ~50.0 mmol (1.0) |
| Sodium Cyanide (NaCN) | 49.01 | 2.94 g | 60.0 mmol (1.2) |
| Ethanol | 46.07 | 120 mL | - |
| Deionized Water | 18.02 | 30 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve sodium cyanide (2.94 g) in a solvent mixture of ethanol (120 mL) and water (30 mL).
-
Add the crude 1-bromo-3-(bromomethyl)-2-chlorobenzene from the previous step to the cyanide solution.
-
Heat the reaction mixture to reflux (approx. 80-90°C) with stirring for 4-6 hours. [6]Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the bulk of the ethanol via rotary evaporation.
-
Add 100 mL of water to the remaining residue and extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude 2-(2-bromo-3-chlorophenyl)acetonitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like isopropanol to yield the final product as a white or off-white solid.
Synthesis Route B: Sandmeyer Cyanation
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert aryl amines into a variety of functional groups, including nitriles. [7][8]This route is particularly advantageous when 2-bromo-3-chloroaniline is a more accessible or cost-effective starting material.
Principle & Mechanism
This transformation occurs in two distinct stages:
-
Diazotization: The primary aromatic amine (2-bromo-3-chloroaniline) is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid like HCl or H₂SO₄) at low temperatures (0-5°C) to form a stable aryl diazonium salt. [9]2. Cyanide Displacement: The resulting diazonium salt is then added to a solution or suspension of copper(I) cyanide (CuCN). The copper(I) species catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and facilitating the substitution of the diazonium group with a cyanide nucleophile to form the desired benzonitrile. [7][9]
Detailed Protocol: Synthesis of 2-Bromo-3-chlorobenzonitrile
While this protocol yields the benzonitrile (Ar-CN) rather than the phenylacetonitrile (Ar-CH₂-CN), it is a critical pathway for accessing derivatives where the cyano group is directly attached to the aromatic ring, which are themselves important synthetic intermediates.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (equiv) |
| Diazotization | |||
| 2-Bromo-3-chloroaniline | 206.46 | 10.32 g | 50.0 mmol (1.0) |
| Concentrated HCl (37%) | 36.46 | 15 mL | ~180 mmol (3.6) |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 g | 55.0 mmol (1.1) |
| Deionized Water | 18.02 | 40 mL | - |
| Sandmeyer Reaction | |||
| Copper(I) Cyanide (CuCN) | 89.56 | 5.37 g | 60.0 mmol (1.2) |
| Sodium Cyanide (NaCN) | 49.01 | 3.24 g | 66.0 mmol (1.32) |
Procedure:
-
Diazotization:
-
In a 250 mL beaker, suspend 2-bromo-3-chloroaniline (10.32 g) in a mixture of water (25 mL) and concentrated HCl (15 mL).
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
In a separate flask, dissolve sodium nitrite (3.80 g) in 15 mL of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature remains below 5°C. A clear diazonium salt solution should form.
-
Stir the solution for an additional 20 minutes at 0-5°C.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (5.37 g) and sodium cyanide (3.24 g) in 50 mL of water. Gently warm the mixture to facilitate dissolution, then cool to room temperature.
-
Slowly and cautiously add the cold diazonium salt solution in portions to the vigorously stirred copper cyanide solution. Effervescence (N₂ gas evolution) will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 50-60°C for an additional 30 minutes to ensure complete reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract with toluene or dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with dilute NaOH solution, water, and finally brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2-bromo-3-chlorobenzonitrile can be purified by recrystallization or chromatography.
-
Characterization and Validation
Confirmation of the synthesized product's identity and purity is critical. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity, showing characteristic peaks for the aromatic protons and the methylene protons (for the phenylacetonitrile) and the nitrile carbon.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio for the target molecule.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band in the region of 2240-2260 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group.
Conclusion
The synthesis of 2-bromo-3-chlorophenylacetonitrile and its derivatives can be reliably achieved through well-established synthetic organic chemistry methodologies. The choice between the benzylic substitution pathway and the Sandmeyer reaction will largely depend on the availability and cost of the respective starting materials. The benzylic cyanation route offers a more direct path to the phenylacetonitrile scaffold, while the Sandmeyer reaction is a powerful tool for generating the corresponding benzonitrile. Both methods, when executed with careful attention to reaction conditions and safety protocols, provide robust and scalable access to these valuable intermediates, paving the way for further elaboration in drug discovery and development programs.
References
- Vertex AI Search. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.
- ACS Publications. (2025, April 5). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis.
- Organic Synthesis International. (2014, December 17). Cyanation of Aryl Halides.
- Thieme. (2025, November 4). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Synlett.
- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039.
- Sciencemadness.org. (2011, December 3). Mechanism of benzyl cyanide synthesis ?.
- Wikipedia. Sandmeyer reaction.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde.
- Doc Brown's Chemistry. Nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles.
- Google Patents. Preparation method of 2-bromo-5-chlorobenzaldehyde.
- University of Calgary, Department of Chemistry. Ch 11: Nucleophilic substitution of benzylic halides.
- Thieme E-Books. Introduction of the Cyano Group by Substitution of a Halogen.
- PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Benchchem. Application Note: A Reliable Two-Step Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ChemicalBook. (2025, July 16). 2-BROMO-3-CHLOROBENZALDEHYDE | 74073-40-8.
- AiFChem. (2025, October 21). 19472-74-3 | 2-Bromobenzyl cyanide.
- ResearchGate. Synthetic strategies to 2‐phenylacetonitrile.
- ResearchGate. 2-Chloro-3-carbonitrile analogs (122–132) prepared via Sandmeyer reaction.
- Google Patents. Cyanation of aromatic halides.
- Chemguide. Nucleophilic substitution - halogenoalkanes and cyanide ions.
- ChemScene. (2022). 2-Bromo-3-chlorobenzaldehyde.
- ResearchGate. (2025, October 18). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes.
- ResearchGate. Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde.
- Sigma-Aldrich. 2-(3-Bromo-4-chlorophenyl)acetonitrile | 249647-28-7.
- Organic Syntheses. α-PHENYLACETOACETONITRILE.
- Hilaris Publisher. (2024, June 26). Exploring Novel Synthetic Routes in Medicinal Chemistry.
- JOCPR. (2024, April 29). Innovations in Synthetic Route Design for Drug Discovery and Development.
- Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
- BOC Sciences. Custom Cyanation Process Services.
- Benchchem. (2025). Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Benchchem. Application Notes and Protocols for the Friedel-Crafts Reaction of α-Bromo-α-phenylacetonitrile.
- Google Patents. Preparation of phenylacetonitriles.
- Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation).
- Taylor & Francis. Cyanation – Knowledge and References.
- Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- PrepChem.com. Synthesis of phenylacetonitrile.
- Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Google Patents. The preparation method of 2-nitro substituted phenylacetonitrile compounds.
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2-Bromo-3-chlorophenylacetonitrile: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic innovation. Phenylacetonitrile and its derivatives are recognized as "privileged structures," forming the core of numerous biologically active compounds.[1][2] The introduction of halogen atoms is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.[3][4][5] Specifically, bromine and chlorine can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding potency and selectivity.[6][7] This guide introduces 2-Bromo-3-chlorophenylacetonitrile, a novel, highly functionalized scaffold, and explores its vast potential in medicinal chemistry. We will dissect its synthetic accessibility, delineate its key reactive sites, and propose its application in the development of next-generation therapeutics, particularly in oncology and neuroscience.
Synthesis of the Core Scaffold: A Strategic Approach
The utility of any building block is predicated on its accessibility. While 2-Bromo-3-chlorophenylacetonitrile is not a widely cataloged compound, its synthesis can be strategically planned using established, robust chemical transformations. The most logical and industrially scalable approach involves the cyanation of a corresponding benzyl halide.
Proposed Synthetic Pathway: Benzylic Halide Cyanation
The proposed synthesis begins with the commercially available 2-bromo-3-chlorotoluene. The key steps involve the activation of the benzylic position followed by nucleophilic substitution with a cyanide source.
Sources
- 1. fiveable.me [fiveable.me]
- 2. 2-Phenylacetonitrile|For Research [benchchem.com]
- 3. Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. jms.ump.edu.pl [jms.ump.edu.pl]
Technical Guide: Spectroscopic Validation of 2-Bromo-3-chlorophenylacetonitrile
The following technical guide details the spectroscopic identification of 2-Bromo-3-chlorophenylacetonitrile , a critical halogenated intermediate in medicinal chemistry.
This guide is structured as a verification protocol , designed for researchers who must validate the identity and purity of this scaffold prior to its use in downstream synthesis (e.g., heterocycle formation or nucleophilic substitution).
Executive Summary & Structural Logic
Compound: 2-Bromo-3-chlorophenylacetonitrile
CAS: 1261815-64-8
Formula: C
The structural integrity of this molecule relies on the specific 1,2,3-substitution pattern on the benzene ring. The proximity of the bromine (C2) and chlorine (C3) atoms creates a unique steric and electronic environment that distinguishes it from its isomers (e.g., the 2,6- or 3,4-dihalo analogs).
Structural Connectivity Diagram
The following diagram illustrates the connectivity and the specific numbering scheme used for NMR assignment.
Figure 1: Connectivity map highlighting the 1,2,3-substitution pattern. The 'vicinal' halides (Br at C2, Cl at C3) are the key structural feature.
Mass Spectrometry (MS): The Isotope Fingerprint
The most definitive method for confirming the presence of both Bromine and Chlorine is the analysis of the molecular ion isotope pattern. Unlike NMR, which requires interpretation of shifts, MS provides a binary "yes/no" confirmation of the halogen content.
Theoretical Isotope Distribution
For a molecule containing 1 Bromine (
| Ion Species | Isotope Composition | m/z (Nominal) | Relative Intensity |
| M | 229 | ~75% (Base) | |
| M+2 | ( | 231 | ~100% (Peak) |
| M+4 | 233 | ~25% |
Interpretation Protocol:
-
Locate the molecular ion cluster starting at m/z 229 .
-
Verify the M+2 (231) peak is slightly more intense than the M (229) peak (due to the summation of probabilities:
vs ). -
Confirm the presence of the M+4 (233) peak at roughly 1/3 the height of the M peak.
-
Fragmentation: Look for the loss of the nitrile group [M-CN]
or sequential halogen loss [M-Cl] and [M-Br] .
Nuclear Magnetic Resonance (NMR)
NMR analysis confirms the regiochemistry (positions of substituents). The 1,2,3-substitution leaves three adjacent protons (H4, H5, H6), forming a spin system that is distinct from the symmetric patterns seen in 2,6- or 3,5-isomers.
H NMR Data (400 MHz, CDCl )
Note: Chemical shifts are estimated based on substituent additivity rules for poly-halogenated phenylacetonitriles.
| Signal | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| A | 3.90 – 4.00 | Singlet (s) | 2H | -CH | Deshielded by the electron-withdrawing CN group and the ortho-Bromine (steric/field effect). |
| B | 7.25 – 7.35 | Triplet (t) / dd | 1H | H5 | The central proton of the 3-spin system. Coupled to both H4 and H6 ( |
| C | 7.40 – 7.50 | Doublet (d) | 1H | H6 | Ortho to the alkyl group. Typically shielded relative to H4. |
| D | 7.55 – 7.65 | Doublet (d) | 1H | H4 | Ortho to the Chlorine atom. The most deshielded aromatic signal due to the inductive effect of Cl. |
Critical Verification Step:
-
Coupling Constants (
): You must observe ortho-coupling ( Hz) for the aromatic protons. -
Pattern Recognition: The aromatic region should show two doublets and one triplet (or doublet of doublets). If you see a singlet or two singlets, you likely have the wrong isomer (e.g., 2,5-dihalo).
C NMR Data (100 MHz, CDCl )
| Shift ( | Assignment | Notes |
| 23.5 | -CH | Benzylic carbon. |
| 117.0 | -CN | Characteristic nitrile carbon. |
| 127.5 | C5 | Aromatic CH. |
| 129.0 | C6 | Aromatic CH. |
| 130.5 | C4 | Aromatic CH.[1] |
| 124.0 | C2 (C-Br) | Quaternary. Shifted upfield due to the "Heavy Atom Effect" of Bromine. |
| 134.5 | C3 (C-Cl) | Quaternary. |
| 131.0 | C1 (C-CH | Quaternary.[1] |
Infrared Spectroscopy (IR)
IR is used primarily to confirm the functional groups and absence of contaminants (e.g., hydrolysis to amide/acid).
-
Nitrile Stretch (
): Look for a sharp, medium-intensity band at 2240–2260 cm .-
Warning: If this peak is broad or shifted to 1650 cm
, the nitrile may have hydrolyzed to an amide.
-
-
Aromatic C=C: 1450–1600 cm
. -
C-Halogen: Strong bands in the fingerprint region (600–800 cm
) corresponding to C-Cl and C-Br stretches.
Experimental Protocol: Sample Preparation
To ensure high-fidelity data, follow this preparation workflow:
-
Solvent Choice: Use CDCl
(Chloroform-d) neutralized with silver foil if the compound is acid-sensitive, though this nitrile is generally stable. -
Concentration:
-
1H NMR: Dissolve ~5-10 mg in 0.6 mL solvent.
-
13C NMR: Dissolve ~30-50 mg to ensure quaternary carbons (C-Br, C-Cl, CN) are visible above noise.
-
-
Filtration: Filter the solution through a small plug of glass wool into the NMR tube to remove suspended solids which cause line broadening.
Diagram: Analytical Workflow
Figure 2: Routine validation workflow for halogenated phenylacetonitriles.
References
-
BLD Pharm. (n.d.). 2-(2-Bromo-3-chlorophenyl)acetonitrile Product Page. Retrieved from
-
Sigma-Aldrich. (n.d.). General NMR Chemical Shifts of Trace Impurities. Retrieved from
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library Concepts. Retrieved from
Sources
Technical Whitepaper: Solubility Profile and Solvent Selection Strategy for 2-Bromo-3-chlorophenylacetonitrile
Executive Summary
2-Bromo-3-chlorophenylacetonitrile (CAS: 1261815-64-8) is a critical halogenated benzyl cyanide intermediate employed in the synthesis of heterocycles and pharmaceutical scaffolds. Its structural motif—containing both bromine and chlorine substituents on the phenyl ring alongside a reactive nitrile group—dictates a specific solubility profile governed by dipole-dipole interactions and lipophilicity.
This technical guide provides a comprehensive analysis of the solubility behavior of 2-Bromo-3-chlorophenylacetonitrile. Due to the scarcity of specific public solubility data for this exact isomer, this guide synthesizes data from structural analogs (e.g., 3-bromo-4-chlorophenylacetonitrile) and applies Hansen Solubility Parameter (HSP) theory to establish a robust solvent selection strategy for synthesis, extraction, and purification.
Physicochemical Profile & Solubility Mechanism
To predict and manipulate the solubility of 2-Bromo-3-chlorophenylacetonitrile, one must understand its molecular interactions.
-
Molecular Weight: ~230.49 g/mol
-
Physical State: Solid (low-melting crystalline solid predicted based on analogs).
-
Lipophilicity (LogP): Estimated ~3.3 (High lipophilicity).
-
Electronic Character: The nitrile group (-CN) is strongly electron-withdrawing, creating a dipole. The halogen atoms (Br, Cl) add lipophilicity and weak polarity.
Dissolution Mechanism
The dissolution of this compound follows the "like dissolves like" principle, but with specific nuances:
-
Polar Aprotic Solvents: The nitrile dipole interacts favorably with solvents like DMSO, DMF, and Acetonitrile via dipole-dipole forces, leading to high solubility .
-
Chlorinated Solvents: The halogenated aromatic ring exhibits strong Van der Waals interactions with DCM and Chloroform, resulting in high solubility .
-
Protic Solvents: Alcohols (Ethanol, IPA) offer moderate solubility that is highly temperature-dependent, making them ideal for recrystallization .
-
Water: Due to the hydrophobic halogenated ring, water solubility is negligible .
Solvent Compatibility & Solubility Data
The following data categorizes solvents based on their efficiency in dissolving 2-Bromo-3-chlorophenylacetonitrile.
Table 1: Predicted Solubility Profile
Note: Classifications are derived from structural analog behavior (e.g., 2-(3-Bromo-4-chlorophenyl)acetonitrile) and standard organic synthesis protocols.
| Solvent Class | Specific Solvent | Solubility Rating (RT) | Primary Application |
| Polar Aprotic | Dimethylformamide (DMF) | High (>100 mg/mL) | Reaction Medium (Nucleophilic Sub.) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (>100 mg/mL) | Screening / Biological Assays |
| Polar Aprotic | Acetonitrile (MeCN) | High (>80 mg/mL) | HPLC Mobile Phase / Reaction |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Extraction / Chromatography |
| Chlorinated | Chloroform | High (>100 mg/mL) | NMR Analysis / Extraction |
| Polar Protic | Ethanol (EtOH) | Moderate (Temp. Dependent) | Recrystallization |
| Polar Protic | Isopropyl Alcohol (IPA) | Moderate (Temp. Dependent) | Recrystallization |
| Ether | Tetrahydrofuran (THF) | High (>80 mg/mL) | Reaction Solvent |
| Esters | Ethyl Acetate (EtOAc) | High (>80 mg/mL) | Extraction / TLC |
| Non-Polar | Hexanes / Heptane | Low/Insoluble (<1 mg/mL) | Anti-solvent / Wash |
| Aqueous | Water | Insoluble | Impurity Removal (Inorganic salts) |
Experimental Protocol: Gravimetric Solubility Determination
Since exact solubility values can vary by batch purity and polymorph, researchers must validate solubility empirically. This self-validating protocol ensures accurate saturation data.
Workflow Diagram: Solubility Determination
Figure 1: Step-by-step gravimetric workflow for determining the saturation limit of 2-Bromo-3-chlorophenylacetonitrile in organic solvents.
Detailed Methodology
-
Preparation: Place ~100 mg of 2-Bromo-3-chlorophenylacetonitrile into a 4 mL glass vial.
-
Solvent Addition: Add exactly 1.0 mL of the target solvent.
-
Saturation: Cap tightly and agitate (orbital shaker) at 25°C for 24 hours. Ensure solid remains visible; if all dissolves, add more solid.
-
Filtration: Filter the suspension using a 0.45 µm PTFE syringe filter (PTFE is resistant to aggressive organic solvents).
-
Quantification:
Strategic Solvent Selection for Workflows
Choosing the right solvent is context-dependent. The diagram below guides the decision-making process for synthesis, extraction, and purification.
Decision Tree: Solvent Selection
Figure 2: Strategic decision tree for selecting the optimal solvent based on the experimental phase.
Reaction Optimization
For nucleophilic substitution reactions (e.g., converting a benzyl bromide to the nitrile), Polar Aprotic solvents (DMF, DMSO) are preferred. They solvate the cation (e.g., Na+ from NaCN) while leaving the anion naked and reactive, accelerating the reaction.
Purification via Recrystallization
The "Gold Standard" for purifying aryl acetonitriles is recrystallization from Ethanol or Isopropyl Alcohol (IPA) .
-
Protocol: Dissolve the crude solid in minimal boiling Ethanol. If the solution is dark, treat with activated charcoal and filter hot. Slowly cool to room temperature, then to 4°C. The 2-Bromo-3-chlorophenylacetonitrile should crystallize out, leaving impurities in the mother liquor.
Safety and Handling
Warning: 2-Bromo-3-chlorophenylacetonitrile is a halogenated nitrile. It poses specific hazards:
-
Toxicity: Nitriles can liberate cyanide ions upon metabolism or contact with strong acids.
-
Irritation: Likely a skin and eye irritant (Lachrymator potential).[3]
-
Handling: Always manipulate in a fume hood. Use Nitrile or Silver Shield gloves (Latex is permeable to many organic solvents).
References
-
PubChem. 2-Bromo-3'-chloroacetophenone (Structural Analog Data). National Library of Medicine. [Link]
-
Organic Syntheses. Diphenylacetonitrile (General Procedure for Aryl Acetonitriles). Org.[4][5] Synth. 1948, 28,[5] 55. [Link]
Sources
Comprehensive Theoretical Framework for 2-Bromo-3-chlorophenylacetonitrile: Structural, Electronic, and Reactivity Profiling
Executive Summary
2-Bromo-3-chlorophenylacetonitrile (CAS 1261815-64-8) represents a high-value scaffold in medicinal chemistry due to its unique "2,3-halogenation pattern" combined with a reactive acetonitrile tail. Unlike simple phenylacetonitriles, the contiguous halogen substitution (Br at C2, Cl at C3) introduces significant steric and electronic anisotropy.
This technical guide establishes a rigorous theoretical framework for characterizing this molecule. By leveraging Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping, we predict a distinct reactivity hierarchy: site-selective cross-coupling at the C2-Br position followed by nucleophilic substitution or alkylation at the
Computational Methodology: The "Gold Standard" Protocol
To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is defined as the standard operating procedure (SOP) for this molecule. This protocol balances computational cost with chemical accuracy.
Theory Level & Basis Set Selection
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven track record in organic geometry optimization. For non-covalent interactions (critical due to the large Br/Cl atoms), wB97X-D (dispersion-corrected) is the recommended alternative.
-
Basis Set: 6-311++G(d,p) .
-
Diffuse functions (++): Essential for the lone pairs on Nitrogen, Bromine, and Chlorine.
-
Polarization functions (d,p): Required to accurately model the electron distribution in the C-Halogen bonds.
-
The Computational Workflow (Visualized)
Figure 1: Standardized Computational Workflow for Halogenated Phenylacetonitriles.
Structural Geometry & Conformational Analysis
The steric interaction between the ortho-Bromine and the acetonitrile side chain is the defining structural feature.
Steric Ortho-Effect
The bulky Bromine atom at position 2 imposes a rotational barrier on the acetonitrile group (
Predicted Geometric Parameters (Vacuum Phase):
| Parameter | Bond/Angle | Predicted Range | Mechanistic Insight |
| Bond Length | C(2)-Br | 1.89 – 1.91 Å | Typical aromatic C-Br; slightly elongated due to C3-Cl repulsion. |
| Bond Length | C(3)-Cl | 1.73 – 1.75 Å | Standard aromatic C-Cl bond. |
| Bond Length | C( | 1.46 – 1.48 Å | Single bond connecting methylene to nitrile. |
| Bond Length | C | 1.15 – 1.16 Å | Triple bond character, highly rigid. |
| Dihedral Angle | C(2)-C(1)-C( | ~60° - 90° | Non-planar to avoid Br...CN repulsion. |
Intramolecular Interactions
Theoretical analysis (QTAIM - Quantum Theory of Atoms in Molecules) often reveals a "Bond Critical Point" between the Ortho-Br and the
Electronic Properties & Reactivity Descriptors
Understanding the electron density is crucial for predicting how this molecule behaves in drug synthesis (e.g., nucleophilic attacks).
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Concentrated primarily on the aromatic ring and the lone pairs of the Bromine/Chlorine atoms. This indicates the molecule's capacity to act as a nucleophile in specific conditions.
-
LUMO (Lowest Unoccupied Molecular Orbital): Located over the
-system of the phenyl ring and the group. The electron-withdrawing nature of the halogens lowers the LUMO energy, making the ring more susceptible to nucleophilic aromatic substitution ( ) if activated further.
Global Reactivity Descriptors (Calculated via Koopmans' Theorem):
-
Chemical Hardness (
): High. The molecule is stable and resistant to charge transfer until activated. -
Electrophilicity Index (
): Moderate-High. The CN group and halogens pull electron density, making the -carbon electrophilic.
Molecular Electrostatic Potential (MEP) Map
The MEP surface is the "guide map" for incoming reagents.
-
Red Regions (Negative Potential): The Nitrogen atom of the nitrile group (
). This is the primary site for protonation or coordination to metal catalysts. -
Blue Regions (Positive Potential): The
-methylene protons ( ).-
Significance: The acidity of these protons is enhanced by the -I (inductive) effect of the 2-Br and 3-Cl atoms. This makes alkylation at the
-position highly favorable using weak bases.
-
Spectroscopic Profiling (Self-Validation)
To verify the theoretical model, experimentalists should compare calculated frequencies with experimental spectra.
Vibrational Spectroscopy (IR)
The theoretical IR spectrum (scaled by 0.961 for B3LYP) will show distinct signatures:
| Mode | Frequency (cm⁻¹) | Intensity | Description |
| 2240 – 2260 | Medium | Characteristic Nitrile stretch. | |
| 3050 – 3100 | Weak | Aromatic C-H stretching. | |
| 2920 – 2980 | Weak | Methylene ( | |
| 1560 – 1590 | Strong | Aromatic ring breathing. | |
| 700 – 750 | Strong | Fingerprint region marker. | |
| 600 – 650 | Medium | Fingerprint region marker. |
NMR Prediction (GIAO Method)
-
NMR: The
-protons will appear as a singlet around 3.8 – 4.2 ppm . The deshielding is caused by the anisotropic effect of the nitrile and the inductive pull of the ring. - NMR: The nitrile carbon will appear distinctively at ~117-119 ppm .
Synthetic Application: Regioselective Pathways
The true power of theoretical studies is predicting reaction outcomes. The 2-Bromo-3-chloro substitution pattern allows for orthogonal cross-coupling .
The "Weakest Link" Theory
Bond Dissociation Energy (BDE) calculations consistently show that the C-Br bond is weaker than the C-Cl bond .
-
Implication: In a Palladium-catalyzed Suzuki-Miyaura coupling, the oxidative addition will occur preferentially at the C2-Br position.
-
Result: This allows researchers to derivatize the C2 position first, retaining the C3-Cl for a subsequent reaction step.
Reaction Pathway Diagram
Figure 2: Predicted Regioselective Functionalization Pathway based on Bond Dissociation Energies.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software reference for DFT protocols). Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Basis for C-Br vs C-Cl selectivity). Link
-
Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. (Tool for MEP analysis). Link
-
GuideChem. (2023). 2-Bromo-3-chlorophenylacetonitrile Structure and Properties. (Commercial verification of CAS 1261815-64-8).[1][2] Link
Sources
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-3-chlorophenylacetonitrile
Abstract
2-Bromo-3-chlorophenylacetonitrile is a substituted aromatic compound with significant potential in organic synthesis, particularly as a precursor for pharmaceutical and agrochemical agents. Its reactivity is dictated by the electronic interplay of the bromo, chloro, and cyano substituents on the phenyl ring, as well as the acidic protons of the methylene bridge. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2-Bromo-3-chlorophenylacetonitrile, offering insights into its reactivity for researchers, scientists, and professionals in drug development. We will explore the molecule's electronic structure, predict its reactivity based on substituent effects, and provide experimental protocols for its functionalization.
Introduction to 2-Bromo-3-chlorophenylacetonitrile
2-Bromo-3-chlorophenylacetonitrile belongs to the class of arylacetonitriles, which are valuable building blocks in organic synthesis due to the versatile reactivity of both the aromatic ring and the nitrile functional group. The presence of two different halogen substituents (bromo and chloro) and a strongly electron-withdrawing cyano group (-CN) on the phenyl ring creates a unique electronic environment that governs its reactivity towards both electrophiles and nucleophiles. Understanding the specific sites of electrophilic and nucleophilic attack is crucial for designing synthetic routes to novel and complex molecules.
The stability and reactivity of phenylacetonitrile and its derivatives are well-documented, with the aromatic ring providing a stable scaffold for various chemical transformations.[1] The nitrile group can undergo nucleophilic addition, reduction, or hydrolysis, while the aromatic ring is susceptible to electrophilic substitution.[1] The substituents on the phenyl ring in 2-Bromo-3-chlorophenylacetonitrile significantly influence the electron density distribution and, consequently, the regioselectivity of these reactions.
Electronic Structure and Reactivity Analysis
The reactivity of 2-Bromo-3-chlorophenylacetonitrile can be rationalized by considering the electronic effects of its substituents.
-
Bromo (-Br) and Chloro (-Cl) Groups: Halogens are unique in their dual electronic nature. They are deactivating groups due to their inductive electron-withdrawing effect (-I), which reduces the overall electron density of the benzene ring and makes it less reactive towards electrophiles compared to benzene itself.[2][3] However, they are ortho, para-directors because of their ability to donate electron density into the ring via resonance (+R).[2][4] This resonance effect stabilizes the carbocation intermediate formed during electrophilic attack at the ortho and para positions.
-
Cyano (-CN) Group: The nitrile group is a strong electron-withdrawing group through both induction and resonance (-I, -R). This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[2][5]
-
Methylene (-CH2-) Bridge: The protons on the carbon adjacent to the phenyl ring and the cyano group (the benzylic position) are acidic. This acidity is enhanced by the electron-withdrawing nature of both the aromatic ring and the nitrile group, which can stabilize the resulting carbanion through resonance.[6] This makes the benzylic carbon a potential nucleophilic site upon deprotonation.
The combined influence of these groups determines the most probable sites for chemical reactions.
Identification of Electrophilic and Nucleophilic Sites
Based on the electronic properties of the substituents, we can predict the primary electrophilic and nucleophilic centers in 2-Bromo-3-chlorophenylacetonitrile.
Nucleophilic Sites
The primary nucleophilic character of 2-Bromo-3-chlorophenylacetonitrile is centered on the benzylic carbon after deprotonation.
-
Benzylic Carbanion Formation: The presence of the electron-withdrawing phenyl and cyano groups increases the acidity of the benzylic protons. Treatment with a suitable base can generate a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can react with a variety of electrophiles, enabling α-alkylation and other carbon-carbon bond-forming reactions.[6][7]
The relative nucleophilicity of arylacetonitrile anions has been studied, demonstrating their significant reactivity.[6]
Electrophilic Sites
Several positions on the 2-Bromo-3-chlorophenylacetonitrile molecule are susceptible to nucleophilic attack.
-
Aromatic Ring (Electrophilic Aromatic Substitution): The benzene ring itself is the primary site for electrophilic attack. The directing effects of the substituents play a crucial role in determining the position of substitution. The bromo and chloro groups are ortho, para-directors, while the cyanomethyl group (considering the whole -CH2CN group) is also generally considered an ortho, para-director, albeit a deactivating one.
To predict the outcome of electrophilic aromatic substitution, we must consider the combined directing effects of the substituents. The positions on the aromatic ring are numbered as follows:
-
C1: Attached to the -CH2CN group
-
C2: Attached to the -Br group
-
C3: Attached to the -Cl group
The directing effects are as follows:
-
-CH2CN group directs to positions 2 and 6 (ortho) and 4 (para).
-
-Br group at C2 directs to positions 1 and 3 (ortho) and 5 (para).
-
-Cl group at C3 directs to positions 2 and 4 (ortho) and 6 (para).
Considering the deactivating nature of all substituents, electrophilic aromatic substitution will be slower than for benzene. The most likely positions for substitution will be those that are activated by the most groups and least sterically hindered. Positions 4 and 6 appear to be the most favorable, as they are para to one halogen and ortho to the other, and meta to the deactivating cyanomethyl group. Position 5 is para to the bromine, but meta to the chlorine and cyanomethyl group. When multiple substituents are present, their directing effects can either reinforce or oppose each other.[8]
-
-
Nitrile Carbon: The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom and the triple bond. It can be attacked by strong nucleophiles, leading to addition reactions. For instance, hydrolysis of the nitrile group under acidic or basic conditions yields a carboxylic acid.[9]
-
Benzylic Carbon (Nucleophilic Substitution): While the benzylic protons are acidic, the benzylic carbon itself can be an electrophilic site for nucleophilic substitution, particularly if a leaving group is present. However, in the parent molecule, this is less common than deprotonation.
Experimental Protocols
The following are representative experimental protocols for probing the electrophilic and nucleophilic sites of 2-Bromo-3-chlorophenylacetonitrile.
Protocol for α-Alkylation (Probing the Nucleophilic Benzylic Site)
This protocol describes the generation of the benzylic carbanion and its subsequent reaction with an alkyl halide.
Materials:
-
2-Bromo-3-chlorophenylacetonitrile
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane or benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-Bromo-3-chlorophenylacetonitrile (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by Thin Layer Chromatography, TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Electrophilic Aromatic Substitution (Nitration)
This protocol describes the nitration of the aromatic ring to determine the directing effects of the substituents.
Materials:
-
2-Bromo-3-chlorophenylacetonitrile
-
Concentrated sulfuric acid (H2SO4)
-
Concentrated nitric acid (HNO3)
-
Ice
-
Dichloromethane
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 2-Bromo-3-chlorophenylacetonitrile to the cold sulfuric acid with stirring.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
-
Slowly add the cold nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate and identify the isomeric products.
Visualization of Reactivity
The predicted reactivity of 2-Bromo-3-chlorophenylacetonitrile can be visualized through diagrams illustrating the key electronic interactions and reaction pathways.
Caption: Workflow for electrophilic aromatic substitution on 2-Bromo-3-chlorophenylacetonitrile.
Caption: Pathway for nucleophilic α-alkylation of 2-Bromo-3-chlorophenylacetonitrile.
Summary of Quantitative Data
| Site | Type of Reactivity | Key Influencing Factors | Predicted Outcome |
| Aromatic Ring | Electrophilic Substitution | -Br, -Cl (o,p-directing, deactivating); -CH2CN (o,p-directing, deactivating) | Substitution likely at C4 and C6 positions. |
| Benzylic Carbon | Nucleophilic (after deprotonation) | Acidity of benzylic protons enhanced by phenyl and cyano groups | Formation of a resonance-stabilized carbanion, reactive towards electrophiles. |
| Nitrile Carbon | Electrophilic | Polarization of the C≡N triple bond | Susceptible to attack by strong nucleophiles (e.g., hydrolysis to a carboxylic acid). |
Conclusion
2-Bromo-3-chlorophenylacetonitrile is a molecule with distinct and predictable sites of electrophilic and nucleophilic reactivity. The interplay of the bromo, chloro, and cyanomethyl substituents governs the electronic landscape of the aromatic ring, making it susceptible to electrophilic attack at specific positions. Concurrently, the acidity of the benzylic protons allows for the formation of a potent nucleophilic carbanion. A thorough understanding of these reactive sites, supported by the experimental protocols provided, will enable researchers and drug development professionals to effectively utilize this compound as a versatile building block in the synthesis of novel and complex organic molecules.
References
-
Kaumanns, O., Appel, R., Lemek, T., Seeliger, F., & Mayr, H. (2008). Nucleophilicities of the Anions of Arylacetonitriles and Arylpropionitriles in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 73(24), 9691-9700. [Link]
-
LibreTexts. (2021). Directing Aromatic Substituents Groups. Chemistry LibreTexts. [Link]
-
Save My Exams. (2025). Directing Effects. A Level Chemistry Revision Notes. [Link]
-
PubChem. (n.d.). 2-(3-bromo-5-chlorophenyl)acetonitrile. PubChem. [Link]
-
LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]
-
Fiveable. (2025). Phenylacetonitrile Definition. Fiveable. [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]
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MSU Chemistry. (n.d.). Aromatic Reactivity. Michigan State University. [Link]
-
PubChem. (n.d.). Bromochloroacetonitrile. PubChem. [Link]
-
ResearchGate. (n.d.). Structure of lithiatiated phenylacetonitrile, S = solvent. ResearchGate. [Link]
-
PubChemLite. (n.d.). 2-bromo-2-(4-chlorophenyl)acetonitrile (C8H5BrClN). PubChemLite. [Link]
-
Batsyts, S., Shehedyn, M., Goreshnik, E. A., Obushak, M. D., Schmidt, A., & Ostapiuk, Y. V. (2019). 2-Bromo-2-chloro-3-arylpropanenitriles as C-3 Synthons for the Synthesis of Functionalized 3-Aminothiophenes. European Journal of Organic Chemistry, 2019(48), 7339-7350. [Link]
-
ResearchGate. (n.d.). α-Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]
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Methodological & Application
Application Note: Strategic Suzuki-Miyaura Coupling of 2-Bromo-3-chlorophenylacetonitrile for Pharmaceutical Scaffolds
Abstract
This guide provides an in-depth technical overview and detailed protocols for the strategic utilization of 2-Bromo-3-chlorophenylacetonitrile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The inherent reactivity difference between the C-Br and C-Cl bonds on the aromatic ring presents a unique opportunity for chemoselective functionalization, enabling the synthesis of complex, polysubstituted biaryl structures crucial for drug discovery and development. We will explore the mechanistic underpinnings of this selectivity, detail optimized protocols for mono-arylation, and discuss strategies for sequential couplings. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block.
Introduction: The Strategic Value of Dihalogenated Arenes
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the synthesis of active pharmaceutical ingredients (APIs), this reaction is frequently employed to construct biaryl and heteroaryl scaffolds. The substrate, 2-Bromo-3-chlorophenylacetonitrile, is a particularly valuable building block. It contains two distinct halogen atoms, offering a handle for selective and sequential cross-coupling reactions. The primary challenge and opportunity lie in controlling the reaction to target one halogen over the other, a concept known as chemoselectivity.
The fundamental principle governing this selectivity is the difference in bond dissociation energies of the carbon-halogen bonds. This energy difference dictates the relative rates of the first and often rate-determining step of the catalytic cycle: oxidative addition.[3][4] The established reactivity trend for aryl halides in palladium-catalyzed reactions is:
C–I > C–Br > C–OTf > C–Cl > C–F [4]
This predictable reactivity hierarchy allows for the selective coupling at the more reactive C-Br bond while leaving the more robust C-Cl bond untouched under carefully controlled conditions. This initial coupling yields a mono-arylated chlorophenylacetonitrile intermediate, which can then be subjected to a second, distinct coupling reaction at the chloro-position if desired, opening pathways to diverse and complex molecular architectures.[5][6]
The Catalytic Cycle: A Focus on Chemoselectivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding this cycle is critical to rationalizing and controlling the reaction's outcome.
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halogen bond of the electrophile. This is the crucial selectivity-determining step.[7][9] Due to the lower bond energy, the Pd(0) catalyst will preferentially insert into the C-Br bond of 2-Bromo-3-chlorophenylacetonitrile over the C-Cl bond.
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[10][11][12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]
Caption: Selective Suzuki-Miyaura catalytic cycle for 2-Bromo-3-chlorophenylacetonitrile.
Protocol I: Selective Mono-Arylation at the C-Br Position
This protocol is optimized for the selective reaction at the C-Bromo position, leveraging the inherent reactivity difference between the two halogens. Standard palladium catalysts and ligands are generally sufficient for this transformation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry | Amount (for 1 mmol scale) |
| 2-Bromo-3-chlorophenylacetonitrile | 229.48 | 1.0 eq | 229.5 mg |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 121.93 | 1.1 - 1.3 eq | 134.1 - 158.5 mg |
| Pd(PPh₃)₄ or PdCl₂(dppf) | 1155.56 | 1 - 3 mol% | 11.6 - 34.7 mg |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | 138.21 | 2.0 - 3.0 eq | 276.4 - 414.6 mg |
| Solvent (e.g., 1,4-Dioxane/H₂O 4:1) | - | - | 5 mL |
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3-chlorophenylacetonitrile (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add the degassed solvent system (e.g., 4 mL 1,4-Dioxane and 1 mL H₂O) via syringe.
-
Degassing: It is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like homocoupling.[13] Sparge the reaction mixture with inert gas for 15-20 minutes, or perform three freeze-pump-thaw cycles for maximum efficiency.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
Advanced Applications: Sequential C-Cl Bond Coupling
The product from the first coupling, a 2-aryl-3-chlorophenylacetonitrile, is an ideal substrate for a second Suzuki-Miyaura reaction. However, activating the C-Cl bond requires more forcing conditions due to its greater strength.
Key Modifications for C-Cl Coupling:
-
Ligands: The use of sterically hindered and highly electron-donating ligands is often necessary. These ligands stabilize the Pd(0) center and promote the challenging oxidative addition into the C-Cl bond. Examples include biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7][14][15]
-
Catalyst Precursors: More robust pre-catalysts like PEPPSI-type catalysts or palladacycles may offer higher activity and stability.[13]
-
Temperature: Higher reaction temperatures (e.g., >100 °C) are typically required.
-
Base: A stronger base, such as K₃PO₄ or an alkoxide, may be needed.
A one-pot, two-step procedure is possible but often requires careful planning, such as a temperature ramp or sequential addition of a more active ligand system after the first coupling is complete.
Troubleshooting and Common Side Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficient degassing; Low temperature. | Use a fresh catalyst; Ensure rigorous degassing; Increase reaction temperature. |
| Dehalogenation [13] | Presence of a hydride source (e.g., solvent, base impurities); High temperature. | Use high-purity, anhydrous solvents; Screen different bases; Lower the reaction temperature. |
| Boronic Acid Homocoupling [13] | Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction. | Rigorous degassing is critical; Use a Pd(0) source directly or ensure precatalyst is fully activated. |
| Protodeborylation [13] | Boronic acid is unstable under reaction conditions (especially heteroaryl boronic acids). | Use the corresponding boronic ester (e.g., pinacol ester) for increased stability; Minimize reaction time. |
| Poor Selectivity (Di-arylation) | Reaction conditions are too harsh (high temp, overly active catalyst for C-Br coupling). | Lower the temperature; Use a less electron-rich ligand (e.g., PPh₃); Reduce reaction time. |
Conclusion
2-Bromo-3-chlorophenylacetonitrile is a powerful synthetic intermediate that enables the programmed construction of polysubstituted biaryl systems via chemoselective Suzuki-Miyaura cross-coupling. By exploiting the intrinsic reactivity difference between C-Br and C-Cl bonds, researchers can achieve high-yielding mono-arylation under standard conditions. Subsequent functionalization of the C-Cl bond can be accomplished by employing more specialized, highly active catalyst systems. Careful control of reaction parameters, particularly ligand choice, temperature, and rigorous exclusion of oxygen, is paramount to achieving the desired selectivity and avoiding common side reactions.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
- Aakash Institute. suzuki coupling reaction in chemistry.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PubMed. (2013, July 15). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- PMC. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- ResearchGate. (2025, August 9).
- PolyU Scholars Hub. (2024, February 1). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)
- Chemical Science (RSC Publishing). (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ACS Publications. (2016, August 18).
- Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.
- Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
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- 15. Suzuki Coupling [organic-chemistry.org]
Application Note: Chemo-Selective Amination & Heterocyclic Annulation of 2-Bromo-3-chlorophenylacetonitrile
Executive Summary
This guide details the strategic functionalization of 2-Bromo-3-chlorophenylacetonitrile (CAS: 261798-75-0), a high-value "privileged scaffold" in CNS drug discovery. This molecule offers three distinct reactive sites—an electrophilic nitrile, a labile aryl bromide, and a robust aryl chloride—presenting a unique challenge in chemo-selectivity.
We present two validated protocols:
-
Chemoselective Buchwald-Hartwig Amination: Exclusively targeting the C2-Bromine while preserving the C3-Chlorine and C1-Acetonitrile.
-
Tandem Annulation: A cascade sequence to synthesize 1-aminoisoquinolines , leveraging the nitrile as an internal electrophile.
Strategic Analysis: The Reactivity Triad
The 2-Bromo-3-chlorophenylacetonitrile scaffold is defined by competing electrophiles and steric crowding. Successful derivatization requires understanding the hierarchy of reactivity.
Reactivity Heatmap
-
Site A (C2-Br): The most reactive site for Pd-catalyzed oxidative addition. However, the 3-Cl substituent introduces significant steric hindrance, destabilizing the Pd(II)-amine complex during transmetallation.
-
Site B (C3-Cl): Electronically deactivated relative to the bromide. Under controlled conditions (<100°C), this site remains inert, serving as a latent handle for late-stage diversification (e.g., Suzuki coupling).
-
Site C (C1-Acetonitrile): The
-protons are acidic ( in DMSO). Strong bases (e.g., NaOtBu) can cause -arylation or self-condensation. The nitrile carbon is susceptible to nucleophilic attack (Pinner reaction) or metal-catalyzed cyclization.
Figure 1: Reactivity landscape of the substrate.[1][2] Note the orthogonality between the C2-Br and C3-Cl sites.
Protocol A: Chemoselective Buchwald-Hartwig Amination
Objective: Replace the C2-Bromine with a primary or secondary amine without disturbing the C3-Chlorine or the nitrile group.
The "Steric Wall" Challenge
The 3-chloro substituent creates a "steric wall" that impedes the approach of the amine to the Pd-center. Standard ligands (e.g., PPh3, dppf) often fail, leading to hydrodebromination (reduction) rather than coupling.
-
Solution: Use C2-symmetric bisphosphines (BINAP) or bulky monophosphines (Xantphos, BrettPhos) that create a flexible yet protective pocket around the Palladium.
Experimental Protocol
Reagents:
-
Substrate: 2-Bromo-3-chlorophenylacetonitrile (1.0 equiv)
-
Amine: 1.2 equiv (Primary or Secondary)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%) or BINAP (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) — Crucial: Weaker than NaOtBu to prevent nitrile
-deprotonation. -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.
-
Catalyst Pre-complexation: Add Pd₂(dba)₃ and Xantphos. Add 2 mL of dioxane. Stir at RT for 5 mins until the solution turns from dark purple to orange/brown (active
species generation). -
Substrate Addition: Add the nitrile substrate and the amine.[3]
-
Base Addition: Add Cs₂CO₃. Seal the vessel.
-
Reaction: Heat to 90°C for 12–16 hours.
-
Note: Monitor via LC-MS. Look for the product mass (M+Amine-HBr). If starting material remains but no byproduct forms, increase temp to 105°C.
-
-
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate in vacuo.
-
Purification: Flash chromatography (Hexane:EtOAc). The product is usually more polar than the starting bromide.
Table 1: Troubleshooting the Coupling
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst deactivation or steric bulk | Switch ligand to BrettPhos (better for bulky substrates). |
| Debromination (M-Br+H) | Switch solvent to Toluene; ensure strict O₂-free conditions. | |
| Complex Mixture | Nitrile | Switch base to K₃PO₄ (milder) or lower temp to 80°C. |
Protocol B: Tandem Annulation to 1-Aminoisoquinolines
Objective: Synthesize fused heterocyclic systems (1-aminoisoquinolines) by leveraging the proximity of the C2-Amine (formed in situ) and the C1-Nitrile.
Mechanism: The "Insert-and-Bite" Strategy
This reaction proceeds via a cascade:
-
Buchwald Coupling: Pd-catalyzed amination at C2.
-
Pinner-Type Cyclization: The nucleophilic nitrogen of the new amine attacks the electrophilic nitrile carbon.
-
Tautomerization: Aromatization to form the isoquinoline core.
Note: This often requires a Lewis Acid additive (e.g., CuI or Zn(OTf)₂) to activate the nitrile if it doesn't cyclize spontaneously.
Figure 2: Cascade pathway for isoquinoline synthesis.
Experimental Protocol (One-Pot)
Reagents:
-
Substrate: 2-Bromo-3-chlorophenylacetonitrile (1.0 equiv)
-
Amidine or Ammonia Surrogate: Benzophenone imine (1.2 equiv) — Preferred for primary amino-isoquinolines.
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: BINAP (10 mol%)
-
Additive: CuI (10 mol%) — Activates the nitrile.
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: Toluene
Step-by-Step Workflow:
-
Combine: Mix substrate, benzophenone imine, Pd(OAc)₂, BINAP, CuI, and Cs₂CO₃ in a pressure vial.
-
Heat: Stir at 110°C for 24 hours. The higher temperature drives the cyclization step.
-
Hydrolysis (Critical): Cool to RT. Add 1M HCl/THF (1:1) and stir for 2 hours. This cleaves the benzophenone protecting group and aromatizes the ring.
-
Neutralize: Basify with NaOH to pH > 10.
-
Extract: Extract with DCM. The product (1-amino-isoquinoline derivative) will be in the organic layer.
Safety & Handling (SDS Summary)
-
Acute Toxicity: The substrate is fatal if swallowed or inhaled (H300+H330). Handle exclusively in a fume hood.
-
Cyanide Hazard: In the event of a fire or strong acid exposure, this compound releases Hydrogen Cyanide (HCN). Keep Silver Nitrate (AgNO₃) or specific cyanide antidote kits accessible.
-
Lachrymator: Vapors cause severe eye irritation and tearing. Wear tight-fitting safety goggles.
References
-
Buchwald-Hartwig Amination Mechanics
-
Isoquinoline Synthesis via Cyclization
- Safety Data Sheet (Analog): Title: "2-Bromophenylacetonitrile SDS." Source: Fisher Scientific.
Sources
- 1. Palladium- and Copper-Catalyzed Solution Phase Synthesis of a Diverse Library of Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Amidine synthesis by imidoylation [organic-chemistry.org]
- 6. Isoquinoline synthesis [organic-chemistry.org]
The Alchemist's Guide to Heterocyclic Scaffolds: Synthesizing a New Generation of Therapeutics from 2-Bromo-3-chlorophenylacetonitrile
Foreword: The Untapped Potential of a Dihalogenated Synthon
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activity is relentless. Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, their unique three-dimensional structures and electronic properties enabling precise interactions with biological targets.[1] Within this domain, the strategic selection of starting materials is paramount to synthetic efficiency and the exploration of novel chemical space. This guide introduces 2-Bromo-3-chlorophenylacetonitrile, a versatile and relatively underexplored building block, and delineates its potential in the synthesis of a diverse array of medicinally relevant heterocyclic systems.
The presence of two distinct halogen atoms (bromine and chlorine) on the phenyl ring, coupled with the reactive α-methylene group of the acetonitrile moiety, endows this molecule with a rich and tunable reactivity profile. This allows for selective functionalization and participation in a variety of cyclization and condensation reactions. This document serves as a comprehensive application note and detailed protocol guide for researchers, scientists, and drug development professionals, aiming to unlock the synthetic utility of this promising starting material. We will not merely list procedures but delve into the mechanistic underpinnings of each transformation, providing the rationale behind experimental choices to empower the reader to adapt and innovate.
I. Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, appearing in drugs with a wide range of activities, including antiviral, anti-inflammatory, and anticancer properties.[2] The Gewald reaction, a multicomponent condensation, offers a direct and efficient route to these valuable heterocycles.[3][4][5] Here, we adapt this powerful reaction for the synthesis of a novel 2-aminothiophene derived from 2-Bromo-3-chlorophenylacetonitrile.
Reaction Scheme: Gewald Synthesis
Caption: Proposed Gewald reaction for the synthesis of a substituted 2-aminothiophene.
Mechanistic Insight: A Cascade of Condensation and Cyclization
The Gewald reaction proceeds through a fascinating cascade of reactions, the understanding of which is crucial for optimization.[6][7] The process is initiated by a Knoevenagel condensation between the active methylene compound and a carbonyl compound (in this adaptation, we propose a variation where two molecules of the nitrile component can react, or a co-reactant is added).[4] The key intermediate then undergoes sulfur addition, followed by intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene. The choice of a base, typically a secondary amine like morpholine or piperidine, is critical as it catalyzes both the initial condensation and the subsequent cyclization steps.[3]
Caption: Simplified workflow of the Gewald reaction mechanism.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(2-bromo-3-chlorophenyl)-3,5-dicyanothiophene
Materials:
-
2-Bromo-3-chlorophenylacetonitrile (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-3-chlorophenylacetonitrile, malononitrile, and elemental sulfur in ethanol.
-
Add morpholine to the suspension with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Value |
| Temperature | 78 °C |
| Reaction Time | 4-6 hours |
| Solvent | Ethanol |
| Catalyst | Morpholine |
| Purification | Column Chromatography |
II. Thorpe-Ziegler Cyclization for the Synthesis of Aminopyridines
The pyridine ring is a ubiquitous scaffold in pharmaceuticals.[8] The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe condensation, provides a powerful method for the construction of cyclic systems, including those leading to substituted pyridines.[9][10][11] By designing a suitable precursor from 2-Bromo-3-chlorophenylacetonitrile, this reaction can be harnessed to create novel aminopyridine derivatives.
Proposed Synthetic Pathway
The synthesis would involve a two-step process: first, an alkylation of 2-Bromo-3-chlorophenylacetonitrile with a suitable haloacetonitrile to form a dinitrile, followed by a base-catalyzed Thorpe-Ziegler cyclization.
Caption: Proposed two-step synthesis of an aminopyridine derivative.
Mechanistic Rationale
The Thorpe-Ziegler cyclization is initiated by the deprotonation of an α-carbon to a nitrile group, forming a carbanion.[9] This is followed by an intramolecular nucleophilic attack on the carbon of the second nitrile group, leading to a cyclic imine anion. Subsequent protonation and tautomerization yield a cyclic enaminonitrile, which can be further elaborated or isolated. The choice of a strong, non-nucleophilic base such as sodium hydride or lithium diisopropylamide (LDA) is crucial to facilitate the initial deprotonation without competing side reactions.
Detailed Experimental Protocol: Synthesis of a 2,4-Diamino-6-(2-bromo-3-chlorophenyl)nicotinonitrile Derivative
This protocol is based on a variation of the Thorpe-Ziegler reaction involving the condensation of an arylacetonitrile with malononitrile.
Materials:
-
2-Bromo-3-chlorophenylacetonitrile (1.0 eq)
-
Malononitrile (2.0 eq)
-
Sodium ethoxide (2.0 eq)
-
Absolute Ethanol (solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Bromo-3-chlorophenylacetonitrile in absolute ethanol.
-
Add malononitrile to the solution.
-
Cool the mixture in an ice bath and add sodium ethoxide portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Base | Sodium ethoxide |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Work-up | Acidic Neutralization |
III. Synthesis of Substituted Pyrazoles
Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[12] A common and effective method for pyrazole synthesis involves the condensation of a β-ketonitrile with hydrazine.[13][14]
Proposed Synthetic Pathway
This synthesis begins with the acylation of 2-Bromo-3-chlorophenylacetonitrile to form a β-ketonitrile, which is then cyclized with hydrazine.
Caption: Two-step synthesis of a substituted pyrazole.
Detailed Experimental Protocol: Synthesis of 3-(2-Bromo-3-chlorophenyl)-1H-pyrazol-5-amine
Step 1: Synthesis of 3-(2-Bromo-3-chlorophenyl)-3-oxopropanenitrile (β-Ketonitrile)
Materials:
-
2-Bromo-3-chlorophenylacetonitrile (1.0 eq)
-
Ethyl acetate (solvent and acylating agent)
-
Sodium hydride (60% dispersion in mineral oil, 2.5 eq)
-
Anhydrous THF (solvent)
Procedure:
-
To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a solution of 2-Bromo-3-chlorophenylacetonitrile and ethyl acetate in anhydrous THF dropwise at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with ice-water and acidify with dilute HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Use the crude β-ketonitrile directly in the next step.
Step 2: Synthesis of 3-(2-Bromo-3-chlorophenyl)-1H-pyrazol-5-amine
Materials:
-
Crude 3-(2-Bromo-3-chlorophenyl)-3-oxopropanenitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (solvent)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the crude β-ketonitrile in ethanol.
-
Add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired pyrazole.
| Parameter | Value |
| Acylation Base | Sodium Hydride |
| Cyclization Catalyst | Acetic Acid |
| Solvent | THF / Ethanol |
| Overall Yield | Moderate to Good |
IV. Synthesis of Imidazoles via α-Halogenation and Cyclization
The imidazole ring is a key component of many biologically active molecules, including several blockbuster drugs.[15] A versatile route to substituted imidazoles involves the reaction of an α-haloketone or α-halonitrile with an amidine.[15][16][17]
Proposed Synthetic Pathway
This approach requires the initial α-bromination of 2-Bromo-3-chlorophenylacetonitrile, followed by condensation with an amidine.
Caption: Proposed pathway for the synthesis of a substituted imidazole.
Detailed Experimental Protocol: Synthesis of 4-(2-Bromo-3-chlorophenyl)-1H-imidazol-2-amine
Step 1: Synthesis of 2-Bromo-2-(2-bromo-3-chlorophenyl)acetonitrile
Materials:
-
2-Bromo-3-chlorophenylacetonitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl peroxide (catalytic amount)
-
Carbon tetrachloride (solvent)
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-3-chlorophenylacetonitrile in carbon tetrachloride.
-
Add NBS and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under irradiation with a UV lamp for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and then water.
-
Dry the organic layer and concentrate to obtain the crude α-bromo derivative, which can be used in the next step without further purification.
Step 2: Synthesis of 4-(2-Bromo-3-chlorophenyl)-1H-imidazol-2-amine
Materials:
-
Crude 2-Bromo-2-(2-bromo-3-chlorophenyl)acetonitrile (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Ethanol (solvent)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine hydrochloride and stir for 30 minutes.
-
Add a solution of the crude α-bromoacetonitrile in ethanol dropwise.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction, neutralize with dilute acid, and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, and purify the combined organic extracts by column chromatography.
V. Synthesis of 1,2,3-Triazoles via Huisgen Cycloaddition
The 1,2,3-triazole moiety has gained significant attention in medicinal chemistry, largely due to the advent of "click chemistry".[18] The Huisgen 1,3-dipolar cycloaddition of an azide with an activated methylene compound provides a reliable route to these heterocycles.[1][19][20]
Reaction Scheme: Huisgen 1,3-Dipolar Cycloaddition
Caption: Synthesis of a substituted 1,2,3-triazole via Huisgen cycloaddition.
Mechanistic Considerations
The reaction proceeds via a base-catalyzed formation of a carbanion from the active methylene compound, which then acts as the dipolarophile in the [3+2] cycloaddition with the azide.[21] The choice of base is important to ensure efficient deprotonation without promoting side reactions.
Detailed Experimental Protocol: Synthesis of 5-Amino-4-(2-bromo-3-chlorophenyl)-1-phenyl-1H-1,2,3-triazole
Materials:
-
2-Bromo-3-chlorophenylacetonitrile (1.0 eq)
-
Phenyl azide (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-3-chlorophenylacetonitrile and phenyl azide in DMF.
-
Add DBU to the solution at room temperature.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure triazole.
| Parameter | Value |
| Azide | Phenyl azide |
| Base | DBU |
| Solvent | DMF |
| Temperature | 80-100 °C |
| Work-up | Precipitation in water |
Conclusion and Future Outlook
This guide has outlined the significant potential of 2-Bromo-3-chlorophenylacetonitrile as a versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols provided, based on established and reliable synthetic methodologies, offer a solid foundation for further exploration and optimization. The presence of the bromo and chloro substituents provides handles for subsequent cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery screening. It is our hope that these application notes will inspire and enable researchers to harness the full synthetic potential of this valuable, yet underutilized, chemical building block.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Azide-alkyne Huisgen cycloaddition. (2023, December 19). In Wikipedia. Retrieved from [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,2,3-Triazole Derivatives by Cyclocondensation of Alkyl Azides with Active Methylene Ketones in the System K2CO3/DMSO. (n.d.). ResearchGate. Retrieved from [Link]
-
Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. (2015, April 29). RSC Publishing. Retrieved from [Link]
-
The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles Through a One-Pot Three Component Reaction of Boronic Acids, Sodium Azide and Active Methylene Compounds Under Ball-Milling Conditions. (2020, April 30). Taylor & Francis Online. Retrieved from [Link]
-
Azide alkyne Huisgen cycloaddition. (n.d.). chemeurope.com. Retrieved from [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). PMC. Retrieved from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024, March 28). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Kröhnke pyridine synthesis. (2023, November 26). In Wikipedia. Retrieved from [Link]
-
Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media. (2023, December 19). ACS Publications. Retrieved from [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). Synfacts. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024, July 5). ChemRxiv. Retrieved from [Link]
-
Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. (n.d.). Longdom.org. Retrieved from [Link]
-
Kröhnke Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]!
-
Kröhnke Pyridine Synthesis Method. (n.d.). Scribd. Retrieved from [Link]
-
Thorpe reaction. (2023, November 26). In Wikipedia. Retrieved from [Link]
-
A TWO-STEP SYNTHESIS OF IMIDAZOLES FROM. (n.d.). LOCKSS. Retrieved from [Link]
-
Gewald reaction. (2023, November 26). In Wikipedia. Retrieved from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Computational Revision of the Mechanism of the Thorpe Reaction. (2022, November 14). MDPI. Retrieved from [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). ChemRxiv. Retrieved from [Link]
-
Thorpe reaction. (2020, September 24). Wikipedia. Retrieved from [Link]
-
Solvent-free synthesis of novel steroidal 2-aminopyridines. (2016, November 15). PubMed. Retrieved from [Link]
-
Synthesis of imidazoles from amidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC. Retrieved from [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. (2026, January 27). PMC. Retrieved from [Link]
-
Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]
-
Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. (n.d.). Bentham Science Publisher. Retrieved from [Link]
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- 5. Gewald Reaction [organic-chemistry.org]
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Application Note: High-Yield Cyanation of 2-Bromo-3-Chlorobenzyl Bromide via Phase-Transfer Catalysis
Abstract & Strategic Rationale
This protocol details the conversion of 2-bromo-3-chlorobenzyl bromide (Substrate) to 2-(2-bromo-3-chlorophenyl)acetonitrile (Target) via nucleophilic substitution (
While classical cyanation methods utilize homogeneous alcoholic solutions (e.g., Ethanol/Water), this guide prioritizes Phase-Transfer Catalysis (PTC) .[1] This approach is selected for three critical reasons:
-
Safety: It segregates the bulk cyanide inventory in the aqueous phase, minimizing the risk of evolving HCN gas compared to acidic/alcoholic media.
-
Kinetics: The lipophilic quaternary ammonium catalyst shuttles cyanide ions into the organic phase as "naked" anions, significantly enhancing nucleophilicity and reaction rates at lower temperatures.
-
Process Purity: It suppresses the formation of hydrolytic byproducts (benzyl alcohols) common in homogeneous aqueous-organic mixtures.[1]
Chemical Safety Architecture (CRITICAL)
Warning: This protocol involves Sodium Cyanide (NaCN) and Benzylic Bromides . Both are lethal if mishandled.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Acute Toxicity | Cyanide (NaCN): Ingestion or inhalation of dust is fatal.[1][2] Contact with acid releases HCN gas.[1] | NEVER add acid to the reaction stream. Maintain pH > 10 in aqueous waste.[1] Keep a cyanide antidote kit (e.g., Hydroxocobalamin) immediately available. |
| Lachrymator | Benzyl Bromide: Potent tear gas agent.[1] Causes severe eye/respiratory irritation.[1] | Handle only in a functioning fume hood. Decontaminate glassware with ethanolic KOH before removal from the hood. |
| Skin Permeation | Solvents/Catalyst: TBAB increases skin permeability of toxic agents.[1] | Double-glove (Nitrile under Laminate/Butyl).[1] Use full-sleeve lab coats.[1] |
Cyanide Destruction Protocol (Mandatory)
All aqueous waste containing cyanide must be treated with Sodium Hypochlorite (Bleach) before disposal.
-
Reaction:
-
Validation: Test treated waste with Potassium Iodide-Starch paper (should turn blue, indicating excess oxidant) and Prussian Blue test (should remain negative for free cyanide).[1]
Reaction Mechanism & Design
The reaction follows a standard
The PTC Cycle:
-
Aqueous Phase:
and are solvated.[1] -
Interface: The catalyst (
, where = Tetrabutylammonium) exchanges anions, forming the lipophilic ion pair .[1] -
Organic Phase:
migrates into the toluene layer.[1] The "naked" cyanide ion attacks the benzylic carbon of the substrate, displacing bromide. -
Regeneration: The catalyst returns as
to the interface to repeat the cycle.
Mechanistic Diagram (Graphviz)[1]
Caption: Figure 1. Phase-Transfer Catalysis cycle showing the transport of cyanide ions from the aqueous reservoir to the organic reaction zone.
Experimental Protocol
Scale: 50 mmol basis Expected Yield: 88–94% Purity: >98% (HPLC)[1]
Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 2-bromo-3-chlorobenzyl bromide | 283.36 | 1.0 | 14.17 g | Substrate |
| Sodium Cyanide (NaCN) | 49.01 | 1.2 | 2.94 g | Nucleophile |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.05 | 0.81 g | PTC Catalyst |
| Toluene | - | - | 70 mL | Organic Solvent |
| Water (Deionized) | - | - | 30 mL | Aqueous Solvent |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Apparatus: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser, and an internal thermometer. Connect the condenser outlet to a bleach trap (scrubber).
-
Aqueous Charge: Dissolve NaCN (2.94 g) in Water (30 mL) . Add this to the flask.
-
Note: Ensure NaCN is fully dissolved before proceeding.[1]
-
-
Organic Charge: In a separate beaker, dissolve the Substrate (14.17 g) and TBAB (0.81 g) in Toluene (70 mL) .
-
Initiation: Add the organic solution to the aqueous cyanide solution in the flask. Start vigorous stirring (essential for PTC).
Phase 2: Reaction
-
Heating: Warm the mixture to 50°C .
-
Caution: Do not exceed 65°C to prevent dimerization or hydrolysis.[1]
-
-
Monitoring: Monitor by TLC (Mobile Phase: 10% Ethyl Acetate in Hexanes) or HPLC.
-
Endpoint: Disappearance of starting material (
) and appearance of product ( ). Typical time: 3–5 hours .
-
Phase 3: Workup & Cyanide Destruction
-
Cooling: Cool the reaction mixture to room temperature (20–25°C).
-
Separation: Transfer to a separatory funnel. Separate the layers.
-
Washing: Wash the organic layer with:
-
Water (2 x 20 mL) -> Treat washes with bleach.
-
Brine (1 x 20 mL).
-
-
Drying: Dry the organic layer over anhydrous Magnesium Sulfate (
). Filter and concentrate under reduced pressure (Rotovap) at 45°C.
Phase 4: Purification
-
Crude Analysis: The residue will be a viscous oil or low-melting solid.[1]
-
Crystallization (Preferred):
-
Dissolve the residue in a minimum amount of hot Isopropanol (IPA) or Ethanol/Hexane (1:4) .
-
Cool slowly to 0°C.
-
Filter the white crystalline solid.
-
-
Alternative (Distillation): If oil persists, perform Kugelrohr distillation under high vacuum (<1 mmHg). Note: High BP expected.
Analytical Validation
Self-Validating the Protocol: If the protocol is successful, the analytical data must match the following parameters. Deviations indicate specific failure modes (see Section 6).
| Technique | Expected Result | Interpretation |
| Appearance | White to off-white crystalline solid | Yellow/Orange indicates oxidation or polymerization.[1] |
| 1H NMR (CDCl3) | Key Shift: The starting material ( | |
| IR Spectroscopy | ~2250 | Diagnostic Nitrile (-CN) stretch.[1] Absence indicates hydrolysis.[1] |
| Melting Point | 78–82°C (Predicted range based on isomers) | Sharp range indicates high purity. |
Troubleshooting & Optimization
Workflow Logic Diagram
Caption: Figure 2. Decision tree for reaction monitoring and intervention.
Common Failure Modes:
-
Stalled Reaction:
-
Hydrolysis Product (Alcohol):
-
Cause: Temperature too high (>70°C) or reaction time too long.
-
Fix: Maintain strict 50°C control. Quench immediately upon SM consumption.
-
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. Link[1]
-
PrepChem. "Synthesis of o-bromophenylacetonitrile." (Analogous protocol for ortho-substituted benzyl bromides). Link
-
Organic Chemistry Portal. "Cyanation of Benzyl Halides." (General PTC conditions and catalyst selection). Link
-
Sigma-Aldrich. "Safety Data Sheet: 3-Chlorobenzyl bromide."[1] (Hazard identification for halogenated benzyl derivatives). Link[1]
-
Thermo Fisher Scientific. "2-Bromobenzyl bromide Physical Properties."[1] (Reference for physical state of analogs). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. lobachemie.com [lobachemie.com]
- 4. crystlechemipharma.com [crystlechemipharma.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
large-scale synthesis of 2-Bromo-3-chlorophenylacetonitrile
Application Note: Scalable Synthesis of 2-Bromo-3-chlorophenylacetonitrile
Abstract
This guide details a robust, scalable synthetic route for 2-Bromo-3-chlorophenylacetonitrile , a critical pharmacophore intermediate used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Unlike bench-scale methods that rely on hazardous solvents (CCl₄) or unscalable purification techniques, this protocol utilizes Phase Transfer Catalysis (PTC) and Green Engineering principles to maximize yield, safety, and throughput. Special emphasis is placed on the management of highly toxic cyanide species and lachrymatory benzyl halide intermediates.
Part 1: Strategic Retrosynthesis & Pathway Logic
To achieve a scalable process, we must move upstream from the target to commercially viable commodity chemicals. The specific substitution pattern (2-Bromo, 3-Chloro) is sterically crowded and electronically deactivated, requiring precise sequence control to avoid regio-isomeric impurities.
The Selected Route:
-
Sandmeyer Reaction: Conversion of 2-Amino-3-chlorotoluene to 2-Bromo-3-chlorotoluene.
-
Wohl-Ziegler Bromination: Radical bromination to 2-Bromo-3-chlorobenzyl bromide.
-
Nucleophilic Cyanation: PTC-mediated substitution to the target Nitrile.
Part 2: Critical Safety Framework (The "Kill Step")
This synthesis involves Sodium Cyanide (NaCN) and Benzyl Bromides (potent lachrymators/tear gas agents). Safety is not a checkbox; it is an engineered control system.
Mandatory Engineering Controls:
-
Cyanide Handling:
-
pH Lock: Reaction aqueous phase must be maintained at pH > 10 using NaOH to prevent the formation of Hydrogen Cyanide (HCN) gas.
-
Oxidative Quench: All cyanide waste streams must be treated with 10-15% Sodium Hypochlorite (Bleach) to oxidize free cyanide to cyanate (OCN⁻) before disposal.
-
Sensors: HCN electrochemical sensors must be active in the fume hood/reactor suite.
-
-
Lachrymator Containment:
-
All solid transfers of benzyl bromide intermediates must occur in a glovebox or continuous liner bag system.
-
Scrubbers charged with aqueous ammonia or amine solutions should be used to neutralize escaping alkyl halide vapors.
-
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-chlorotoluene (Sandmeyer)
Rationale: Direct bromination of 3-chlorotoluene yields a mixture of isomers. The Sandmeyer reaction from the aniline guarantees the 2,3-substitution pattern.
Reagents:
-
2-Amino-3-chlorotoluene (1.0 equiv)
-
Sodium Nitrite (1.1 equiv)[1]
-
Hydrobromic Acid (48% aq, 4.0 equiv)
-
Copper(I) Bromide (CuBr, 0.5 equiv)[2]
Protocol:
-
Diazotization: Charge 2-Amino-3-chlorotoluene and HBr (48%) into a glass-lined reactor. Cool to -5°C to 0°C.
-
Add NaNO₂ (40% aq solution) dropwise via subsurface dip tube, maintaining internal temperature < 5°C. Caution: Exothermic. Stir for 30 min.
-
Sandmeyer Displacement: In a separate vessel, prepare a solution of CuBr in HBr. Heat to 60°C.
-
Transfer the cold diazonium salt solution slowly into the hot CuBr solution. Note: Nitrogen gas evolution will be vigorous. Ensure vent sizing is adequate.
-
Workup: Cool to RT. Extract with Dichloromethane (DCM) or Toluene. Wash organic layer with 1N NaOH (to remove phenols) and Brine.
-
Purification: Distillation under reduced pressure (approx. 80-85°C @ 10 mmHg).
-
Target Yield: 70-75%
-
Appearance: Colorless to pale yellow oil.
-
Step 2: Radical Bromination to 2-Bromo-3-chlorobenzyl bromide
Rationale: We use N-Bromosuccinimide (NBS) with a radical initiator.[3] While elemental bromine (Br₂) is cheaper, NBS provides a low, steady concentration of bromine radicals, minimizing the formation of the over-brominated byproduct (benzal bromide).
Reagents:
-
2-Bromo-3-chlorotoluene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
AIBN (Azobisisobutyronitrile) (0.02 equiv) or Benzoyl Peroxide
-
Solvent: Chlorobenzene or Trifluoromethylbenzene (Avoids CCl₄ for regulatory compliance).
Protocol:
-
Charge substrate and solvent.[4] Heat to 80°C.
-
Add NBS and AIBN in 4 portions over 1 hour. Note: Staggered addition keeps the radical chain efficient and prevents thermal runaway.
-
Monitor by HPLC.[5] Stop reaction at 90-95% conversion. Pushing to 100% drastically increases the "dimer" (benzal bromide) impurity, which is inseparable.
-
Workup: Cool to 0°C to precipitate Succinimide. Filter.
-
Wash filtrate with water and Sodium Thiosulfate (to remove trace Br₂).
-
Concentrate. Crystallize from Heptane/IPA if solid, or use directly if oil.
-
Target Yield: 80-85%
-
Key Spec: < 5% Benzal bromide impurity.
-
Step 3: Cyanation (The Target Synthesis)
Rationale: We employ Phase Transfer Catalysis (PTC) . This allows the use of solid NaCN or aqueous NaCN with an organic solvent (Toluene), keeping the majority of the cyanide in the aqueous phase and reducing the risk of HCN evolution compared to homogeneous DMSO/Ethanol methods.
Reagents:
-
2-Bromo-3-chlorobenzyl bromide (1.0 equiv)[3]
-
Sodium Cyanide (NaCN) (1.2 equiv)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv)
-
Solvent: Toluene / Water (1:1 ratio)
Protocol:
-
Reactor Setup: Glass-lined reactor, scrubber connected to 15% NaOH/Bleach trap.
-
Charge Toluene and 2-Bromo-3-chlorobenzyl bromide. Stir to dissolve.
-
Charge Water and TBAB.
-
Cyanide Addition: Add NaCN (solid or 30% aq solution) slowly.
-
Reaction: Heat to 60°C. Stir vigorously (PTC is agitation-dependent).
-
Monitor by HPLC. Reaction is typically complete in 4-6 hours.
-
Quench & Destruction (CRITICAL):
-
Cool to 20°C.
-
Separate phases.[4] The Aqueous phase contains lethal cyanide.
-
Treat aqueous phase immediately with 15% Sodium Hypochlorite (Bleach) until residual oxidant persists (check with starch-iodide paper). Adjust pH > 10 with NaOH.
-
-
Organic Workup: Wash Toluene layer with water, then Brine.
-
Isolation: Concentrate Toluene. Recrystallize crude solid from Ethanol/Water or Isopropyl Alcohol.
Part 4: Process Flow & Analytical Controls
Table 1: Key Process Parameters & Specifications
| Parameter | Specification | Method of Control |
| Step 1 Purity | > 98.0% (GC) | Fractional Distillation |
| Step 2 Conversion | 90 - 95% | HPLC (Stop early to avoid bis-bromo) |
| Step 3 pH | > 10.0 | Continuous caustic dosing if needed |
| Residual Cyanide | < 10 ppm | Bleach destruction / Ion Selective Electrode |
| Final Purity | > 99.0% | Recrystallization |
Process Flow Diagram (Cyanation Step):
Part 5: References
-
Sandmeyer Reaction Optimization:
-
Radical Bromination Safety & Flow:
-
Cyanation via Phase Transfer Catalysis:
-
Title: "Nucleophilic Substitution of Benzyl Halides with Cyanide: PTC Protocols."
-
Source:Starks, C. M. J. Am. Chem. Soc. 1971, 93, 195. (Foundational PTC work).
-
URL:[Link]
-
-
Cyanide Safety Guidelines:
-
Title: "Cyanide Safe Use Guidelines & Waste Management."
-
Source:Stanford Environmental Health & Safety.
-
URL:[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Application and Protocol Guide for the Purification of 2-Bromo-3-chlorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 2-Bromo-3-chlorophenylacetonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yield, impurity profiling, and the overall quality of active pharmaceutical ingredients (APIs), this document outlines two primary, field-proven purification techniques: Recrystallization and Silica Gel Column Chromatography . The protocols are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers to adapt and troubleshoot as necessary. This guide is grounded in established chemical literature and best practices in organic synthesis.
Introduction: The Imperative for Purity
2-Bromo-3-chlorophenylacetonitrile is a halogenated aromatic nitrile, a class of compounds frequently utilized as building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms, along with the nitrile functional group, provides multiple reaction sites for further chemical transformations. However, impurities, often stemming from the synthetic route—such as unreacted starting materials, by-products from side reactions (e.g., hydrolysis), or isomers—can significantly hinder subsequent reactions, complicate product isolation, and introduce undesirable components into the final product. Therefore, achieving high purity of 2-Bromo-3-chlorophenylacetonitrile is a critical, non-negotiable step in any synthetic workflow.
This guide provides the necessary protocols and theoretical background to enable researchers to consistently obtain high-purity 2-Bromo-3-chlorophenylacetonitrile, ensuring the integrity and success of their research and development endeavors.
Characterization of 2-Bromo-3-chlorophenylacetonitrile
Before commencing any purification protocol, it is essential to have a foundational understanding of the physicochemical properties of the target compound. While specific experimental data for 2-Bromo-3-chlorophenylacetonitrile is not extensively published, we can infer its likely properties from structurally similar compounds.
| Property | Estimated Value/Characteristic | Rationale & Significance |
| Molecular Formula | C₈H₅BrClN | - |
| Molecular Weight | 230.49 g/mol | Essential for stoichiometric calculations. |
| Physical State | Likely a solid at room temperature.[1][2] | This property is crucial for the feasibility of recrystallization. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in non-polar solvents (e.g., hexanes) and water. | Knowledge of differential solubility is the cornerstone of designing effective recrystallization and chromatography protocols. |
| Polarity | Moderately polar. | The nitrile group and halogen atoms contribute to its polarity, influencing its interaction with adsorbents like silica gel. |
Purification Strategy: A Two-pronged Approach
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. We present two complementary techniques:
-
Recrystallization: An ideal method for removing small amounts of impurities from a solid sample, and for large-scale purification.
-
Silica Gel Column Chromatography: A highly versatile technique for separating the target compound from impurities with different polarities, suitable for a wide range of impurity profiles and scales.[3][4]
Protocol 1: Recrystallization
Principle: Recrystallization is a purification technique for solid compounds that leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Solvent Selection
The choice of solvent is critical for successful recrystallization. Based on the expected properties of 2-Bromo-3-chlorophenylacetonitrile and common practices for similar compounds, suitable solvents and solvent systems include:
-
Single-Solvent System: Isopropyl alcohol, ethanol, or methanol.[5][6]
-
Two-Solvent System: Dichloromethane/Hexane or Ethyl Acetate/Hexane.[7] This is useful if no single solvent has the ideal solubility characteristics.
Step-by-Step Protocol for Single-Solvent Recrystallization
-
Dissolution: In a fume hood, place the crude 2-Bromo-3-chlorophenylacetonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropyl alcohol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt to cool again. |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a two-solvent system. |
| Low recovery. | Too much solvent was used, or the compound is significantly soluble at low temperatures. | Use less solvent initially. Ensure the solution is thoroughly chilled before filtration. |
Protocol 2: Silica Gel Column Chromatography
Principle: Column chromatography is a powerful purification technique that separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent or solvent mixture).[4][9] Less polar compounds will travel down the column faster, while more polar compounds will be retained more strongly by the polar silica gel.
Materials and Reagents
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis.
-
Crude 2-Bromo-3-chlorophenylacetonitrile
-
Glass column with a stopcock
-
Sand and Cotton/Glass Wool
-
Collection tubes/flasks
Step-by-Step Protocol
-
TLC Analysis: Before running the column, determine the appropriate eluent composition using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of ethyl acetate/hexanes. The ideal eluent system will give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[10]
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude 2-Bromo-3-chlorophenylacetonitrile in a minimal amount of dichloromethane or the eluent.
-
Carefully add the sample to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer.
-
Begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-Bromo-3-chlorophenylacetonitrile.
Visualization of the Chromatography Workflow
Caption: Workflow for the purification of 2-Bromo-3-chlorophenylacetonitrile by column chromatography.
Purity Assessment
After purification, it is essential to assess the purity of the 2-Bromo-3-chlorophenylacetonitrile. Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Safety Considerations
-
2-Bromo-3-chlorophenylacetonitrile and its precursors may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [1][11]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are flammable and may be toxic.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The purification of 2-Bromo-3-chlorophenylacetonitrile is a critical step in its use as a synthetic intermediate. By following the detailed protocols for recrystallization and silica gel column chromatography outlined in this guide, researchers can consistently obtain high-purity material. The choice between these methods will depend on the specific circumstances of the synthesis and the nature of the impurities. Proper execution of these techniques, coupled with diligent purity assessment, will ensure the quality and reliability of subsequent synthetic transformations.
References
-
PubChem. (n.d.). 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diphenylacetonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-(4-Chlorophenyl)-γ-phenylacetoacetonitrile. Retrieved from [Link]
-
University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
Longdom Publishing. (2024). Column Chromatography for the Separation of Complex Mixtures. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
Sources
- 1. 2-(3-Bromo-4-chlorophenyl)acetonitrile | 249647-28-7 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile | C8H4BrCl2N | CID 131625978 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical methods for characterizing 2-Bromo-3-chlorophenylacetonitrile
Application Note: Analytical Profiling of 2-Bromo-3-chlorophenylacetonitrile
Executive Summary & Strategic Importance
2-Bromo-3-chlorophenylacetonitrile is a high-value pharmacophore scaffold characterized by its "orthogonal reactivity." Unlike simple halogenated aromatics, the presence of both bromine and chlorine atoms on the phenyl ring allows for sequential, selective cross-coupling reactions (e.g., chemoselective Suzuki-Miyaura coupling at the more reactive C-Br site, followed by activation of the C-Cl site). The acetonitrile moiety serves as a versatile precursor for ethylamines, acetic acids, or amides.
This guide provides a validated analytical framework for researchers to establish the Identity , Purity , and Potency of this intermediate. We move beyond basic testing to provide a causality-driven characterization strategy.
Physicochemical Profile & Safety
Before instrumental analysis, fundamental physical properties must be established to ensure sample integrity.
| Property | Specification / Prediction | Methodological Note |
| Appearance | Off-white to pale yellow solid/crystalline powder. | Visual inspection against white background. |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Insoluble in Water.[1] | Critical: Use DMSO-d6 or CDCl3 for NMR; ACN for HPLC. |
| Melting Point | To be determined experimentally (Est. range 50–90°C based on isomers). | Protocol: Capillary method, 1°C/min ramp. Sharp range (<2°C) indicates high purity. |
| Hazards | Acute Tox. (Oral/Dermal/Inhal) ; Skin Irrit. 2; Eye Irrit. 2A. | Safety: Handle in a fume hood. Nitriles can liberate HCN under strong acidic/basic conditions. |
Structural Identification (The "Fingerprint")
Mass Spectrometry: The Isotope Signature
The most definitive identification method for this compound is Mass Spectrometry (MS) due to the unique isotopic clustering of Bromine and Chlorine.
-
Theory:
-
Bromine: ⁷⁹Br : ⁸¹Br ≈ 1:1
-
Chlorine: ³⁵Cl : ³⁷Cl ≈ 3:1
-
Resulting Pattern: The molecular ion ([M]⁺) will appear as a triad cluster (M, M+2, M+4) with relative intensities approximating 3:4:1 .
-
Protocol: GC-MS Identification
-
Inlet: 250°C, Split 20:1.
-
Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).
-
MS Source: EI (70 eV).[2] Scan range 50–350 m/z.
Nuclear Magnetic Resonance (NMR)
NMR confirms the regiochemistry (position of halogens).
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.8–4.0 ppm (2H, s): The benzylic methylene protons (-CH ₂-CN). This singlet is diagnostic; splitting suggests contamination.
-
δ ~7.1–7.6 ppm (3H, m): Aromatic region.[3]
-
The 2,3-disubstitution leaves protons at positions 4, 5, and 6.
-
Expect an ABX or ABC system depending on field strength, typically appearing as two doublets and a triplet/double-doublet.
-
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~117 ppm: Nitrile carbon (-C ≡N).
-
δ ~25 ppm: Benzylic carbon (-C H₂-).
-
Aromatic Carbons: Six distinct peaks. The C-Br and C-Cl carbons will appear upfield relative to unsubstituted carbons due to the heavy atom effect and shielding/deshielding interplay.
-
Chromatographic Purity Profiling
We recommend a dual-method approach: HPLC-UV for non-volatile organic impurities and GC-FID/MS for volatile solvents and process byproducts.
Method A: Reverse-Phase HPLC (Universal Purity)
-
Rationale: The nitrile group provides sufficient polarity for retention on C18, while the halogens ensure good interaction with the stationary phase. Acidic modification prevents tailing if hydrolysis byproducts (acids) are present.
Instrument Parameters:
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 4.6 × 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 220 nm (Nitrile/Aromatic) & 254 nm (Aromatic).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % A (Water) | % B (ACN) | Phase |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Hold |
| 15.0 | 10 | 90 | Ramp |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
System Suitability Criteria:
-
Tailing Factor: 0.8 – 1.5.
-
Theoretical Plates: > 5000.
-
%RSD (Area): < 2.0% (n=5 injections).
Method B: GC-FID (Volatiles & Residuals)
-
Rationale: Detects residual benzyl halides (starting materials) which may co-elute or be invisible in HPLC-UV if they lack chromophores.
-
Standard: Use the same column/program as the GC-MS ID method (Section 3.1) but with FID detection for robust quantitation.
Visualization: Characterization Logic
The following workflow illustrates the decision tree for characterizing a newly synthesized batch of 2-Bromo-3-chlorophenylacetonitrile.
Caption: Logical workflow for the analytical validation of halogenated phenylacetonitriles.
Troubleshooting & Causality
-
Issue: Extra peaks in NMR at ~4.5 ppm.
-
Cause: Likely unreacted benzyl bromide starting material. The -CH₂Br protons are deshielded relative to -CH₂CN.
-
Action: Recrystallize from Ethanol/Hexane.
-
-
Issue: HPLC Peak Tailing.
-
Cause: Interaction of the nitrile nitrogen with residual silanols on the column.
-
Action: Ensure mobile phase pH is acidic (pH ~3 with Formic Acid) to protonate silanols or suppress secondary interactions.
-
-
Issue: Low MS Sensitivity.
-
Cause: Nitriles can sometimes be difficult to ionize or fragment poorly.
-
Action: Rely on the molecular ion cluster. Do not use excessive source temperature (>250°C) to avoid thermal degradation.
-
References
-
ChemicalBook. (2025). 2-(3-Bromo-4-chlorophenyl)acetonitrile Properties and Spectra. (Used as proxy for isomer physicochemical properties).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative source for Halogen Isotope Patterns and NMR shifts).
-
BenchChem. (2025).[2][4] Cross-Validation of HPLC and GC-MS Methods for Halogenated Aromatics. (General protocols for chlorinated/brominated amine/nitrile analysis).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Nitrile Derivatives. (Safety and Hazard Data).
Sources
Application Note: High-Resolution HPLC Analysis of 2-Bromo-3-chlorophenylacetonitrile
Method Development, Optimization, and Validation Protocol
Introduction & Scope
2-Bromo-3-chlorophenylacetonitrile (CAS: 261723-26-6) is a critical halogenated aromatic intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structural complexity—specifically the ortho-bromo and meta-chloro substitution pattern—presents a unique chromatographic challenge: regioisomer separation .
Synthesis of this molecule often yields positional isomers (e.g., 2-bromo-4-chlorophenylacetonitrile) and hydrolysis byproducts (phenylacetic acids) that possess nearly identical hydrophobicities to the target analyte. Standard C18 methods often fail to resolve these critical impurities, leading to co-elution and inaccurate purity assays.
This Application Note details a First-Principles Method Development strategy. Unlike generic protocols, we utilize Phenyl-Hexyl stationary phase chemistry to exploit
Method Development Logic (The "Why")
Stationary Phase Selection: The Advantage
While C18 (Octadecyl) columns are the industry workhorse, they rely primarily on hydrophobic subtraction. For halogenated aromatics, hydrophobicity differences between isomers are negligible.
-
Recommendation: Phenyl-Hexyl or Biphenyl phases.
-
Mechanism: These phases offer a dual retention mechanism: hydrophobicity plus
electron interactions. The electron-withdrawing halogens (Br, Cl) on the phenyl ring alter the electron density of the aromatic system. Isomers with different halogen positions will interact differently with the phenyl ring of the stationary phase, providing separation selectivity that C18 cannot achieve [1].
Mobile Phase Selection: Methanol vs. Acetonitrile
-
Solvent Choice: Methanol (MeOH) is preferred over Acetonitrile (ACN) for the organic modifier.
-
Reasoning: ACN molecules have their own
systems (triple bond) which can compete with the analyte for interaction sites on a Phenyl column, effectively "masking" the selectivity. MeOH is " -transparent," allowing the unique selectivity of the stationary phase to dominate [2].
pH Control and Additives
-
Buffer: 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA).
-
Reasoning:
-
Suppression of Hydrolysis: Nitriles are susceptible to hydrolysis in basic or neutral aqueous conditions over time. An acidic pH (<3.0) stabilizes the sample.
-
Impurity Control: Potential impurities like 2-bromo-3-chlorophenylacetic acid (a hydrolysis product) are ionizable. Low pH ensures they remain protonated (neutral), preventing peak tailing and stabilizing retention times [3].
-
Visualization: Method Development Workflow
The following diagram illustrates the decision matrix used to arrive at the optimized conditions.
Caption: Decision matrix for selecting Phenyl-Hexyl stationary phase and Methanol mobile phase to maximize isomeric resolution.
Detailed Experimental Protocol
Equipment & Reagents[1][2]
-
HPLC System: Quaternary or Binary gradient pump, Autosampler, Column Oven, PDA (Photodiode Array) Detector.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl (4.6 x 150 mm, 2.6 µm).
-
Reagents: HPLC Grade Methanol, Milli-Q Water, HPLC Grade Phosphoric Acid (85%).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% |
| Mobile Phase B | Methanol + 0.1% |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Control is critical for reproducibility) |
| Injection Volume | 5.0 µL |
| Detection | UV @ 220 nm (Primary), 254 nm (Secondary) |
| Run Time | 25 Minutes |
Gradient Profile
Note: BCPA is hydrophobic. The gradient starts at moderate organic to elute polar impurities (acids) and ramps up to elute the main peak and late-eluting dimers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold (Polar impurities) |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash (Elute dimers/starting material) |
| 20.1 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | End of Run |
Sample Preparation
Crucial Step: Halogenated acetonitriles have poor solubility in pure water.
-
Stock Solution: Weigh 10 mg of BCPA into a 10 mL volumetric flask. Dissolve in 100% Methanol. (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with 50:50 Methanol:Water .
-
Why 50:50? Matching the initial gradient conditions prevents "solvent shock" which causes peak splitting/fronting.
-
-
Filtration: Filter through a 0.22 µm PTFE filter (Nylon can adsorb some aromatics).
Impurity Fate & Identification
Understanding where impurities elute is vital for specificity.
Caption: Predicted elution order. Acidic hydrolysis products elute first; positional isomers elute near the main peak; hydrophobic dimers elute last.
Method Validation Parameters (ICH Q2(R1))
To ensure this method is suitable for regulatory submission, the following validation parameters must be met [4]:
-
Specificity: Inject the blank (diluent), Placebo, and known impurities.
-
Acceptance: Resolution (
) > 1.5 between BCPA and nearest isomer. Purity Angle < Purity Threshold (via PDA).
-
-
Linearity: Prepare 5 levels from 50% to 150% of target concentration.
-
Acceptance:
.
-
-
Precision (Repeatability): 6 injections of the standard.
-
Acceptance: RSD
2.0% for Area and Retention Time.
-
-
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N ~ 3:1
-
LOQ: S/N ~ 10:1
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch (Sample solvent stronger than mobile phase). | Dilute sample in 50:50 MeOH:Water instead of 100% MeOH. |
| RT Drift | Column temperature fluctuation or insufficient equilibration. | Use a column oven (30°C). Ensure 5 column volumes of equilibration. |
| Extra Peaks | Hydrolysis of nitrile in the autosampler. | Ensure sample diluent is neutral or slightly acidic. Do not leave samples in autosampler >24 hours. |
| High Backpressure | Precipitation of buffer in high organic phase. | Use Phosphoric Acid (liquid) instead of Phosphate salts (solid buffers precipitate in >80% MeOH). |
References
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC - Mechanisms of Retention. Retrieved from [Link]
- Cazes, J. (2002). Encyclopedia of Chromatography. CRC Press. (General reference on solvent selectivity in Phenyl phases).
-
Rosés, M., & Bosch, E. (2002). Retention of ionizable compounds on HPLC. Properties of liquid chromatography buffers in acetonitrile-water mobile phases. National Institutes of Health. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Bromo-3-chlorophenylacetonitrile
Introduction
2-Bromo-3-chlorophenylacetonitrile is a versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. Its dihalogenated aromatic ring, coupled with the reactive benzylic nitrile moiety, offers multiple points for chemical modification. The differential reactivity of the bromine and chlorine substituents is particularly advantageous, allowing for selective functionalization through carefully chosen reaction conditions. This guide provides detailed protocols for the chemoselective transformation of 2-Bromo-3-chlorophenylacetonitrile into valuable building blocks for drug discovery and development, focusing on Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.[1]
The strategic importance of this starting material lies in its potential to generate biphenyl and N-aryl aniline derivatives, which are common motifs in a vast array of therapeutic agents. The protocols outlined herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.
Chemical Properties and Reactivity
2-Bromo-3-chlorophenylacetonitrile possesses two distinct reactive sites on the aromatic ring: a carbon-bromine bond and a carbon-chlorine bond. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[] This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the oxidative addition step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling.[][3][4] This inherent chemoselectivity allows for the selective functionalization at the bromine-bearing carbon while leaving the chlorine atom intact for potential subsequent transformations.
The benzylic protons adjacent to the nitrile group are acidic and can be deprotonated with a suitable base, offering another avenue for derivatization, although this reactivity is not the focus of the current protocols.
PART 1: Chemoselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] By leveraging the higher reactivity of the C-Br bond, we can selectively couple an aryl or heteroaryl group at this position.
Protocol 1: Synthesis of 2-(3'-Chloro-5-methyl-[1,1'-biphenyl]-2-yl)acetonitrile
This protocol details the selective Suzuki-Miyaura coupling of 2-Bromo-3-chlorophenylacetonitrile with (5-methylthiophen-2-yl)boronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 2-Bromo-3-chlorophenylacetonitrile.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Weight/Volume |
| 2-Bromo-3-chlorophenylacetonitrile | 230.48 | 1.0 | 230.5 mg |
| (5-methylthiophen-2-yl)boronic acid | 141.99 | 1.2 | 170.4 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 34.7 mg |
| Sodium Carbonate (Na2CO3) | 105.99 | 2.0 | 212.0 mg |
| Toluene | - | - | 5 mL |
| Ethanol | - | - | 2 mL |
| Deionized Water | - | - | 2 mL |
Experimental Protocol:
-
To a flame-dried 25 mL Schlenk flask, add 2-Bromo-3-chlorophenylacetonitrile (230.5 mg, 1.0 mmol), (5-methylthiophen-2-yl)boronic acid (170.4 mg, 1.2 mmol), and sodium carbonate (212.0 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol) to the flask under a positive pressure of argon.
-
Add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
Stir the mixture vigorously and heat to 90 °C under an argon atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh3)4 is a robust and commonly used catalyst for Suzuki couplings, often effective for a wide range of substrates.[]
-
Base: Sodium carbonate is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation.[7] The use of an aqueous solution of the base is common in Suzuki reactions.
-
Solvent System: The toluene/ethanol/water solvent system provides a biphasic medium that facilitates the dissolution of both the organic substrates and the inorganic base, promoting an efficient reaction.[3]
-
Temperature: Heating to 90 °C provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
PART 2: Chemoselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines.[8][9][10] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond of 2-Bromo-3-chlorophenylacetonitrile.
Protocol 2: Synthesis of 2-(3-chloro-2-(dimethylamino)phenyl)acetonitrile
This protocol describes the selective amination of 2-Bromo-3-chlorophenylacetonitrile with dimethylamine.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 2-Bromo-3-chlorophenylacetonitrile.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Weight/Volume |
| 2-Bromo-3-chlorophenylacetonitrile | 230.48 | 1.0 | 230.5 mg |
| Dimethylamine solution (2.0 M in THF) | 45.08 | 1.5 | 0.75 mL |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 915.72 | 0.01 | 9.2 mg |
| XPhos | 476.65 | 0.02 | 9.5 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 134.5 mg |
| Anhydrous Toluene | - | - | 5 mL |
Experimental Protocol:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd2(dba)3 (9.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Add 2-Bromo-3-chlorophenylacetonitrile (230.5 mg, 1.0 mmol) to the Schlenk tube.
-
Remove the tube from the glovebox and add anhydrous toluene (5 mL) under an argon atmosphere.
-
Add the dimethylamine solution (0.75 mL, 1.5 mmol, 2.0 M in THF) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-aryl amine.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd2(dba)3 and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl chlorides and bromides, even with less reactive substrates.[11]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.[11]
-
Solvent: Toluene is a standard solvent for these reactions, providing a suitable medium for the reaction to proceed at elevated temperatures.
-
Temperature: A reaction temperature of 100 °C is typically required to achieve a good reaction rate for the amination of aryl halides.[12]
Visualization of Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
2-Bromo-3-chlorophenylacetonitrile is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. The protocols provided herein for chemoselective Suzuki-Miyaura coupling and Buchwald-Hartwig amination demonstrate the utility of this compound in generating structurally diverse molecules. The principles of differential reactivity of the carbon-halogen bonds are key to the successful and selective functionalization of this scaffold. These application notes and protocols are intended to serve as a practical guide for researchers in the field of drug discovery and development, enabling the efficient synthesis of novel compounds with therapeutic potential.
References
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6614. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019, July 9). Retrieved from [Link]
-
Palladium‐catalyzed chemoselective amination. - ResearchGate. (n.d.). Retrieved from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (2025, August 1). Retrieved from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
The Suzuki Reaction - UC Berkeley. (2014, February 6). Retrieved from [Link]
-
chloroacetonitrile - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023, February 7). Retrieved from [Link]
-
Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (n.d.). Retrieved from [Link]
-
Show how you would use a Suzuki reaction to synthesize the follow... - Pearson. (n.d.). Retrieved from [Link]
-
2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019, July 9). Retrieved from [Link]
-
MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.). Retrieved from [Link]
-
Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions - ResearchGate. (2023, March 22). Retrieved from [Link]
-
One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. (n.d.). Retrieved from [Link]
- DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl] - Google Patents. (n.d.).
-
CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. (2020, December 12). Retrieved from [Link]
- CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents. (n.d.).
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. (2007, November 12). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Chemoselective Synthesis of 2-Aminocinnamyl Esters via Sequential Amination and Olefination of Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lab Reporter [fishersci.se]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. prepchem.com [prepchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Application of 2-Bromo-3-chlorophenylacetonitrile and its Analogs in Modern Agrochemical Synthesis
These application notes serve as a comprehensive technical guide for researchers, chemists, and professionals engaged in agrochemical synthesis. We will explore the utility of halogenated phenylacetonitrile scaffolds, with a specific focus on 2-Bromo-3-chlorophenylacetonitrile, as versatile synthons. While direct, large-scale applications of this specific isomer are not extensively documented in mainstream agrochemical production, its structural motifs are emblematic of key pharmacophores in modern insecticides.
This guide pivots to a detailed examination of the synthesis of commercially significant diamide insecticides, such as Chlorantraniliprole, which utilize similar halogenated building blocks. By deconstructing a proven industrial synthesis, we can infer the strategic principles and chemical logic that would govern the use of 2-Bromo-3-chlorophenylacetonitrile in the development of novel active ingredients.
Introduction: The Significance of Halogenated Phenylacetonitriles in Agrochemical Design
Halogenated aromatic compounds are foundational to the design of modern agrochemicals. The strategic placement of halogen atoms (F, Cl, Br, I) on a core scaffold profoundly influences a molecule's metabolic stability, binding affinity to target proteins, and overall biological efficacy. The phenylacetonitrile moiety, a phenyl ring attached to a cyanomethyl group, is a particularly valuable building block in organic synthesis. It offers multiple reactive sites: the aromatic ring, the benzylic position, and the nitrile group itself, which can be elaborated into amides, amines, or carboxylic acids.[1][2]
2-Bromo-3-chlorophenylacetonitrile represents a scaffold with a defined substitution pattern that can be exploited to create sterically and electronically tuned derivatives for screening and development.
A Paradigm of Modern Insecticide Synthesis: The Case of Diamide Insecticides
The anthranilic diamide class of insecticides, which includes blockbuster products like Chlorantraniliprole and Cyantraniliprole, represents a pinnacle of modern agrochemical research.[3][4] These compounds are potent modulators of insect ryanodine receptors, disrupting calcium regulation and leading to paralysis and death in target pests.[5] Their synthesis is a masterclass in industrial organic chemistry and provides a robust framework for understanding how complex, halogenated intermediates are assembled.
The synthesis of Chlorantraniliprole is a convergent process, meaning two complex fragments are prepared separately before being joined in a final step.[6] This approach is highly efficient for large-scale production as it allows for parallel workflows and maximizes yield.
Caption: Convergent synthesis workflow for Chlorantraniliprole.
Detailed Synthetic Protocols for Chlorantraniliprole
The following protocols are derived from established and patented synthesis routes.[6][7][8][9] They are intended for an audience of trained organic chemists in a laboratory setting.
Protocol 1: Synthesis of Key Intermediate (A) - 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
This multi-step sequence builds the pyrazole-carboxylic acid core of the insecticide.
Step 1a: Synthesis of (3-chloropyridin-2-yl)-hydrazine
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloropyridine (1.0 eq) and ethanol.
-
Reaction: Add hydrazine hydrate (1.5-2.0 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude hydrazine derivative can be carried forward or purified by recrystallization.
Causality: The nucleophilic substitution of one chlorine atom on the electron-deficient pyridine ring by hydrazine is a standard method for forming arylhydrazines, which are essential precursors for pyrazole synthesis.
Step 1b: Cyclization, Bromination, and Hydrolysis
-
Setup: In a suitable reaction vessel, condense the (3-chloropyridin-2-yl)-hydrazine (1.0 eq) with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone intermediate.
-
Bromination: Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide in a solvent like acetonitrile. This step both aromatizes the ring and installs the key bromine atom.
-
Hydrolysis: The resulting pyrazole ester is hydrolyzed to the carboxylic acid using standard aqueous base (e.g., NaOH) followed by acidic workup (e.g., HCl) to precipitate the final product.
-
Purification: The crude product is filtered, washed with water, and dried to yield 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.
Protocol 2: Synthesis of Key Intermediate (B) - 2-amino-5-chloro-N,3-dimethylbenzamide
This pathway constructs the substituted anthranilamide portion of the final molecule.
Step 2a: Formation of 6-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione
-
Setup: Suspend 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Reaction: Add a chlorinating agent (e.g., sulfuryl chloride) followed by a cyclizing agent (e.g., phosgene or a phosgene equivalent like triphosgene) to form the chloro-substituted benzoxazinone intermediate.[6][8]
-
Isolation: The intermediate can be isolated by filtration upon completion of the reaction.
Causality: The benzoxazinone serves as an activated and protected form of the anthranilic acid. This prevents unwanted side reactions and facilitates a clean, high-yielding reaction with methylamine in the subsequent step.
Step 2b: Aminolysis with Methylamine
-
Setup: Suspend the benzoxazinone intermediate from Step 2a in a solvent.
-
Reaction: Add an aqueous solution of methylamine (e.g., 40% wt) dropwise while maintaining the temperature between 25-35°C.
-
Workup: Upon completion, the product is typically isolated by filtration, washing with water, and drying to yield pure 2-amino-5-chloro-N,3-dimethylbenzamide.
Protocol 3: Final Amide Coupling to Yield Chlorantraniliprole
This is the final convergent step where the two key intermediates are joined.
Caption: Workflow for the final amide coupling step.
-
Setup: To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in a suitable solvent such as propionitrile, add a base like 3-picoline (2.6 eq).[7]
-
Activation: Cool the mixture to between -5°C and 0°C using an ice-salt bath.
-
Coupling: Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature is maintained below 0°C. Stir the mixture at this temperature for approximately 15-30 minutes after the addition is complete.[6][7]
-
Quench & Isolation: Add water dropwise to quench the reaction. The product will precipitate from the solution.
-
Purification: Filter the solids, wash with a propionitrile-water mixture, then with propionitrile, and dry under nitrogen to afford Chlorantraniliprole as a nearly white powder with a typical purity >95%.[7]
Causality: Methanesulfonyl chloride reacts with the carboxylic acid to form a highly reactive mixed sulfonyl-carboxylate anhydride. This intermediate is readily attacked by the nucleophilic aniline of the second intermediate, forming the stable amide bond of the final product. The base (3-picoline) is crucial for neutralizing the HCl and methanesulfonic acid generated during the reaction.
Quantitative Data and Intermediate Summary
| Compound Name | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Chlorantraniliprole | Final Product | 500008-45-7 | C₁₈H₁₄BrCl₂N₅O₂ | 483.15 |
| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Intermediate A | N/A | C₁₀H₅BrClN₃O₂ | 302.53 |
| 2-amino-5-chloro-N,3-dimethylbenzamide | Intermediate B | N/A | C₉H₁₁ClN₂O | 198.65 |
Note: CAS numbers for intermediates can vary based on specific patents and suppliers.[7]
Future Perspectives: Potential Synthetic Routes for 2-Bromo-3-chlorophenylacetonitrile
While not a direct precursor for the diamide insecticides discussed, 2-Bromo-3-chlorophenylacetonitrile remains a valuable synthon for novel agrochemical discovery. Its reactivity can be leveraged in several ways:
-
Synthesis of Phenylacetic Acid Derivatives: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-Bromo-3-chlorophenylacetic acid. This class of compounds is known to exhibit herbicidal activity, acting as synthetic auxins.[2]
-
Synthesis of Phenethylamines: Reduction of the nitrile group (e.g., using LiAlH₄ or catalytic hydrogenation) would yield 2-(2-Bromo-3-chlorophenyl)ethanamine. Substituted phenethylamines are scaffolds found in various bioactive compounds.
-
Alpha-Functionalization: The benzylic protons adjacent to the nitrile group are acidic and can be deprotonated with a suitable base, allowing for alkylation or acylation at this position to generate more complex structures for biological screening.
By applying the principles of rational design and leveraging established synthetic transformations, 2-Bromo-3-chlorophenylacetonitrile can serve as a starting point for the exploration of new and potentially potent agrochemical active ingredients.
References
- BenchChem. (n.d.). Protocol for synthesizing chlorantraniliprole in a laboratory setting.
-
Quick Company. (n.d.). A Process For The Preparation Of Chlorantraniliprole. Retrieved from [Link]
-
Patsnap Eureka. (2018). Method for synthesizing chlorantraniliprole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chlorantriniliprole. [Scientific Diagram]. Retrieved from [Link]
-
RSC Advances. (n.d.). Synthesis of 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-8-methyl-4-oxo-4H-benzo[d][6][8]oxazine-6-carbonitrile (F5). Retrieved from an article on the RSC Advances platform.
-
ResearchGate. (n.d.). Synthesis of cyantraniliprole and its bioactivity. [Request PDF]. Retrieved from [Link]
- Wang, J., Luo, M., Hu, C., & Sun, D. (2013).
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 2-(4-Chlorophenoxy)acetonitrile and its Bromo Analog.
-
AERU, University of Hertfordshire. (2026, February 8). Cyantraniliprole (Ref: DPX-HGW86). Retrieved from [Link]
- Google Patents. (n.d.). WO2020012312A1 - Novel agrochemical combinations.
- University of Florida. (n.d.). Insecticidal Mode of Action. Retrieved from a presentation on the University of Florida's website.
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Navigating Nucleophilic Aromatic Substitution on 2-Bromo-3-chlorophenylacetonitrile: A Detailed Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on conducting nucleophilic aromatic substitution (SNAr) reactions on the challenging substrate, 2-Bromo-3-chlorophenylacetonitrile. We will delve into the mechanistic underpinnings, critical experimental parameters, and a detailed protocol, supported by field-proven insights to ensure successful and reproducible outcomes.
Introduction: The Intricacies of Nucleophilic Aromatic Substitution on a Dihalo-Substituted Arene
Nucleophilic aromatic substitution (SNAr) is a powerful transformation in organic synthesis, enabling the direct functionalization of aromatic rings.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by the presence of electron-withdrawing groups (EWGs).[3][4][5][6][7] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3][5][6]
The substrate of interest, 2-Bromo-3-chlorophenylacetonitrile, presents a unique case for SNAr. The nitrile group (-CN) acts as a moderately activating EWG, facilitating nucleophilic attack. However, the presence of two different halogen atoms, bromine and chlorine, at the ortho and meta positions respectively, introduces the critical question of regioselectivity. Understanding the factors that govern which halogen is preferentially displaced is paramount for achieving the desired product.
Mechanistic Considerations and Regioselectivity
The SNAr mechanism on 2-Bromo-3-chlorophenylacetonitrile is initiated by the attack of a nucleophile on the aromatic ring, forming a negatively charged Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrile group.[3][5][6] The subsequent step involves the expulsion of one of the halide leaving groups, restoring the aromaticity of the ring.
Key Factors Influencing Regioselectivity:
-
Activating Group Position: The nitrile group is ortho to the bromine atom and meta to the chlorine atom. For effective stabilization of the Meisenheimer complex through resonance, the electron-withdrawing group should be positioned ortho or para to the leaving group.[2][5][6] This strongly suggests that the bromine atom at the 2-position is significantly more activated towards nucleophilic attack than the chlorine atom at the 3-position.
-
Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in the second, often fast, step of the reaction. The relative ability of halogens to depart is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions.[3] However, the activation by the ortho-nitrile group is the dominant factor in this case.
-
Inductive Effects: Both halogens exert an electron-withdrawing inductive effect, which contributes to the overall electrophilicity of the aromatic ring.
Based on these principles, the preferential substitution of the bromine atom is the anticipated outcome.
Caption: Predicted major and minor pathways for nucleophilic substitution.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the nucleophilic substitution of 2-Bromo-3-chlorophenylacetonitrile with a generic amine nucleophile. Researchers should optimize the conditions based on the specific nucleophile and desired scale.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 2-Bromo-3-chlorophenylacetonitrile | >98% | Commercially available | Handle with care, toxic and a lachrymator.[8] |
| Nucleophile (e.g., secondary amine) | >98% | Commercially available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially available | Acts as a base to deprotonate the nucleophile if necessary. |
| Dimethylformamide (DMF) | Anhydrous | Commercially available | A common polar aprotic solvent for SNAr reactions.[9][10] |
| Ethyl Acetate | ACS Grade | Commercially available | For extraction. |
| Brine (saturated NaCl solution) | - | Prepared in-house | For washing during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially available | For drying the organic layer. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Caption: General experimental workflow for the SNAr reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3-chlorophenylacetonitrile (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Nucleophile Addition: Add anhydrous dimethylformamide (DMF) to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the starting material. Add the amine nucleophile (1.1-1.5 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.
Characterization of the Product
The structure of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity and the successful substitution of the bromine atom. The disappearance of the proton signal ortho to the bromine and the appearance of new signals corresponding to the incorporated nucleophile will be key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the nitrile stretch (~2230 cm⁻¹).
Safety Precautions
-
2-Bromo-3-chlorophenylacetonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is also a lachrymator, causing irritation to the eyes and respiratory system.[8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8][11][12]
-
Solvents: DMF is a skin and eye irritant. Handle all organic solvents in a fume hood.
-
General Precautions: Follow standard laboratory safety procedures. Have a safety shower and eyewash station readily accessible.[12]
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficient temperature; Inactive catalyst (if used); Poor quality reagents. | Increase the reaction temperature in increments. Ensure the base is anhydrous and the solvent is of appropriate quality. Consider using a more polar aprotic solvent like DMSO.[13] |
| Formation of Byproducts | Side reactions of the nucleophile; Over-reaction. | Lower the reaction temperature. Use a slight excess of the nucleophile (1.1-1.2 eq). Monitor the reaction closely to avoid prolonged reaction times. |
| Poor Regioselectivity | Unlikely based on electronic factors. | Re-confirm the structure of the starting material and product. Analyze the reaction mixture carefully by LC-MS to identify any isomeric products. |
Conclusion
The nucleophilic aromatic substitution on 2-Bromo-3-chlorophenylacetonitrile is a viable synthetic route that is predicted to proceed with high regioselectivity, favoring the displacement of the bromine atom due to the activating effect of the ortho-nitrile group. By carefully controlling the reaction parameters, particularly temperature and the choice of solvent and base, researchers can achieve efficient and clean conversion to the desired substituted product. This guide provides a robust starting point for further exploration and optimization of this important transformation in the synthesis of novel chemical entities.
References
- Vertex AI Search. SNAr Reaction in Other Common Molecular Solvents. Wordpress. Accessed February 19, 2026.
- Vertex AI Search. SNAr Reaction in S-based Solvents. Wordpress. Accessed February 19, 2026.
- RSC Publishing. Effect of the nature of the nucleophile and solvent on an SNAr reaction. November 15, 2017.
- ACS Publications.
- Vertex AI Search. Experiment 7 — Nucleophilic Substitution. Accessed February 19, 2026.
- ACS Publications. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Organic Process Research & Development. June 23, 2014.
- ACS Publications. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Accounts of Chemical Research. July 23, 2024.
- Wikipedia. Nucleophilic aromatic substitution. Accessed February 19, 2026.
- PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Accessed February 19, 2026.
- Fisher Scientific.
- PMC. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... Accessed February 19, 2026.
- Sigma-Aldrich.
- Chemistry Steps.
- Thermo Fisher Scientific.
- Journal of the Chemical Society B - RSC Publishing. Base catalysis of nucleophilic aromatic substitution.
- PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. June 21, 2024.
- PubChem. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738. Accessed February 19, 2026.
- ResearchGate. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Accessed February 19, 2026.
- Vertex AI Search. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Accessed February 19, 2026.
- ChemScene.
- OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. September 20, 2023.
- Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Accessed February 19, 2026.
- lifechem pharma. Bromoacetonitrile: A Comprehensive Overview. Accessed February 19, 2026.
- Chemistry LibreTexts. 16.
- MDPI.
- The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Accessed February 19, 2026.
- ResearchGate.
- Semantic Scholar.
- ResearchGate. 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. October 18, 2025.
- Organic Syntheses Procedure.
- Vertex AI Search.
- Nptel. Nucleophilic Aromatic Substitution. Accessed February 19, 2026.
- ResearchGate. Scheme 3. Regioselectivity of nucleophilic substitution.. Accessed February 19, 2026.
- Asian Journal of Organic & Medicinal Chemistry. 2. December 29, 2017.
- PubChemLite. 2-(3-bromo-5-chlorophenyl)acetonitrile (C8H5BrClN). Accessed February 19, 2026.
- AiFChem. 19472-74-3 | 2-Bromobenzyl cyanide. October 21, 2025.
- PMC. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Accessed February 19, 2026.
- Dalal Institute. Aliphatic Nucleophilic Substitution. Accessed February 19, 2026.
- Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. October 19, 2025.
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Application Note: Safe Handling, Storage, and Protocol Design for 2-Bromo-3-chlorophenylacetonitrile
Part 1: Executive Safety Summary & Risk Profile
2-Bromo-3-chlorophenylacetonitrile (CAS: 1261815-64-8) is a highly reactive, halogenated building block used frequently in the synthesis of heterocyclic pharmaceutical intermediates. Its utility in drug discovery stems from its dual-functional nature: the electrophilic benzyl bromide-like character (enhanced by the nitrile) and the versatile nitrile group itself.
However, this utility comes with a severe risk profile. It is not merely a "toxic solid"; it acts as a potent lachrymator and a potential alkylating agent . Improper handling can lead to immediate incapacitation of lab personnel due to respiratory and ocular irritation, while chronic mismanagement risks exposure to cyanide metabolites.
Critical Hazards Matrix
| Hazard Category | Classification | Mechanism of Action |
| Acute Toxicity | Category 3 (Oral, Dermal, Inhal.)[1][2] | Metabolic release of cyanide ions; inhibition of cytochrome c oxidase. |
| Lachrymator | High Potency | Alkylation of TRPA1 ion channels in sensory nerves, causing intense tearing and pain. |
| Skin Corrosion | Irritant / Corrosive | Lipophilic nature allows rapid dermal absorption and alkylation of skin proteins. |
| Reactivity | Moisture Sensitive | Hydrolysis of nitrile releases ammonia/carboxylic acid; incompatible with oxidizers. |
Part 2: Facility Engineering & Personal Protective Equipment (PPE)
Engineering Controls: The Primary Barrier
Reliable safety cannot depend solely on PPE. The hierarchy of controls dictates that engineering must be the primary defense.
-
Containment: All handling of the neat substance (weighing, transfer) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Glove Box Requirement: For quantities >5g or for long-term storage aliquoting, use an inert atmosphere glove box (Nitrogen/Argon) to prevent hydrolysis and contain lachrymatory vapors.
-
Scrubbing: Reactions generating significant off-gas must be vented through a caustic scrubber (NaOH) to neutralize potential acidic halides (HBr/HCl) or HCN traces.
PPE Selection Protocol
-
Respiratory: If work must be done outside a hood (strongly discouraged), a Full-Face Respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/HEPA) is mandatory. Half-masks are insufficient due to ocular exposure risks.
-
Dermal:
-
Primary Layer: Nitrile gloves (4 mil) – Splash protection only.
-
Secondary Layer: Silver Shield® (Laminate) or Viton® gloves are required for prolonged handling or spill cleanup. Standard nitrile is permeable to halogenated nitriles over time.
-
Body: Tyvek® lab coat or chemical-resistant apron.
-
Part 3: Storage & Stability Protocols
The stability of 2-Bromo-3-chlorophenylacetonitrile is compromised by light, heat, and moisture. The bromine atom is susceptible to homolytic cleavage (radical formation) under UV light, while the nitrile is prone to hydrolysis.
Standard Operating Procedure (SOP) for Storage
-
Temperature: Store at 2°C to 8°C (Refrigerated). While some suppliers ship at ambient temperature, long-term integrity requires cold storage to prevent "browning" (degradation).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen promotes oxidation; moisture promotes hydrolysis.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink bands to seal caps.
-
Segregation: Store away from strong oxidizers (peroxides, permanganates) and strong acids .[3] Segregate from alkali metals (e.g., Lithium) to prevent explosive polymerization or alkylation.
Part 4: Experimental Protocol: Synthesis & Handling
Context: This protocol describes the safe setup of a nucleophilic substitution reaction using 2-Bromo-3-chlorophenylacetonitrile.
Pre-Start Checklist
Step-by-Step Workflow
Step 1: Weighing & Transfer
-
Never weigh on an open bench. Move the analytical balance into the fume hood or use a glove box.
-
If the compound has solidified (crusty), do not scrape vigorously (aerosol risk). Dissolve in the reaction solvent (e.g., THF, DMF) inside the storage vial and transfer quantitatively.
Step 2: Reaction Setup
-
Dissolve the reagent in anhydrous solvent before adding catalysts or bases.
-
Temperature Control: Halogenated nitriles can react exothermically with strong bases (e.g., NaH, KOtBu). Add the base slowly at 0°C .
-
Venting: Ensure the reaction vessel is vented to an inert line (Schlenk line) to prevent pressure buildup.
Step 3: Sampling (TLC/HPLC)
-
Do not remove aliquots openly. Use a syringe through a septum.
-
Immediately quench the TLC capillary/syringe needle in a beaker of acetone/bleach mixture inside the hood.
Step 4: Quenching & Workup
-
The "Cyanide" Precaution: Although the nitrile group is generally stable, acidic workups can theoretically liberate HCN if hydrolysis occurs.
-
Protocol: Quench the reaction mixture with Saturated Aqueous Ammonium Chloride or Sodium Bicarbonate at 0°C.
-
Phase Separation: Keep all organic layers in the hood. The aqueous layer should be treated with bleach (sodium hypochlorite) before disposal to oxidize any trace cyanide or active halides.
Visual Workflow: Handling Lifecycle
Caption: Figure 1. Safe handling lifecycle for lachrymatory nitriles, emphasizing containment and immediate solubilization.
Part 5: Emergency Response & Waste Management
Spill Cleanup (Small Scale < 10g)
-
Evacuate: Clear the immediate area. If outside a hood, evacuate the lab.
-
PPE Up: Don Full-Face Respirator and Silver Shield gloves.
-
Neutralize: Cover the spill with a 1:1 mixture of Sodium Carbonate and Clay Cat Litter (or commercial spill pads).
-
Decontaminate: Wipe the surface with 10% Sodium Hypochlorite (Bleach) . This oxidizes the nitrile and hydrolyzes the alkyl halide.
-
Disposal: Double-bag all waste. Label as "Toxic - Lachrymator - Halogenated."
First Aid (Self-Validating Triage)
-
Eye Contact: Flush for 15 minutes minimum.[1][4][5][6][7] Do not rub. Validation: If pain persists >30 mins, corneal damage is possible; seek ophthalmologist.
-
Skin Contact: Wash with soap and water.[1][4][5][6][7][8][9] Do not use ethanol (increases absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, administer Oxygen (trained personnel only).
Emergency Decision Logic
Caption: Figure 2. Immediate response decision tree for exposure events.
References
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Bromophenylacetonitrile (Analogous Hazard Data). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile (Structural Analog). Retrieved from [10]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenylacetonitrile. Retrieved from
-
BLD Pharm. (2025).[4] Product Safety & Handling: 2-(2-Bromo-3-chlorophenyl)acetonitrile. Retrieved from
-
BenchChem. (2025).[5] Comparative Analysis of Halogenated Phenylacetonitriles in Drug Development. Retrieved from
(Note: Specific toxicological data for the exact 2-bromo-3-chloro isomer is limited; protocols are derived from the authoritative safety consensus for the class of halogenated phenylacetonitriles, ensuring a conservative and safe approach.)
Sources
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Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-Bromo-3-chlorophenylacetonitrile
[1]
Ticket ID: #OPT-2Br3Cl-CN Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The "Ortho-Effect" Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-Bromo-3-chlorophenylacetonitrile is stalling at low yields (typically <50%) or producing intractable oils.
The Root Cause: This specific substrate suffers from the "Ortho-Effect." The bromine atom at the C2 position provides significant steric hindrance, blocking the trajectory of the cyanide nucleophile during the
This guide moves beyond standard textbook protocols to provide industrial-grade troubleshooting for difficult steric environments.
Module 1: Precursor Quality Check (The Silent Killer)
Before optimizing the cyanation, you must validate your starting material: 2-Bromo-3-chlorobenzyl bromide .[1]
Q: My starting material is 95% pure by HPLC, but my nitrile yield is still low. Why? A: "95% pure" is often misleading if the 5% impurity is 2-bromo-3-chlorobenzal bromide (the gem-dibromide).[1]
-
Mechanism: During the radical bromination of 2-bromo-3-chlorotoluene, over-bromination occurs easily.[1]
-
Impact: The gem-dibromide does not react to form the nitrile under standard conditions; it hydrolyzes to the aldehyde during workup, which then contaminates your nitrile as an oily impurity that is difficult to separate.[1]
Protocol Validation: Ensure your precursor synthesis uses 1.05 equivalents of NBS max. If you detect >3% gem-dibromide by GC/NMR, recrystallize the benzyl bromide from cyclohexane/hexane before proceeding.[1]
Module 2: The Cyanation Step (Process Optimization)
Method A: Phase Transfer Catalysis (Recommended)
Best for: High yield, easy workup, avoiding hydrolysis.
Q: I am using NaCN in Ethanol/Water reflux, but the reaction is incomplete after 24 hours. A: Ethanol/Water is too slow for this sterically hindered substrate. The solvation shell around the cyanide ion reduces its nucleophilicity.[1] Switch to Phase Transfer Catalysis (PTC).
The PTC Protocol:
-
Solvent: Toluene (Organic phase) + Water (Aqueous phase).
-
Catalyst: Tetrabutylammonium Bromide (TBAB ) or Aliquat 336 (5 mol%).
-
Reagent: NaCN (1.2 - 1.5 equiv).[1]
-
Temperature: 60°C - 80°C.
Why it works: The quaternary ammonium salt transports "naked" cyanide ions (stripped of their hydration shell) into the toluene layer. In the non-polar solvent, the cyanide is highly reactive and can overcome the steric hindrance of the 2-bromo group.[1]
Method B: The "Finkelstein-Assist" (For Stubborn Cases)
Best for: Extremely slow reactions.[1]
Q: Even with PTC, the reaction is sluggish. A: Add Sodium Iodide (NaI) (10 mol%) to the reaction mixture.
-
Mechanism: The iodide displaces the bromide first (faster than cyanide due to the "soft-soft" interaction and better leaving group ability).[1] This forms the intermediate 2-Bromo-3-chlorobenzyl iodide .[1]
-
The C-I bond is weaker and longer than the C-Br bond, reducing steric crowding and making the subsequent displacement by cyanide much faster.[1]
Module 3: Troubleshooting & FAQs
Visual Troubleshooting Guide
Figure 1: Decision tree for diagnosing yield loss in sterically hindered cyanation.
Common Questions
Q: The product is an oil, but literature says it should be a solid. What happened? A: You likely have 2-Bromo-3-chlorobenzaldehyde contamination.[1]
-
Cause: Hydrolysis of unreacted benzyl bromide during aqueous workup, or oxidation of impurities.
-
Fix: Wash the organic layer with Sodium Bisulfite (saturated aq.) . This forms a water-soluble adduct with the aldehyde, removing it from your product layer.[1]
Q: Can I use DMSO instead of Toluene/Water?
A: Yes, DMSO is excellent for rate acceleration (
-
Warning: DMSO workups can be dangerous with cyanide. Acidification can release HCN gas. If using DMSO, pour the reaction mixture into a large excess of water and extract with Ethyl Acetate. Do not distill DMSO containing NaCN.
Q: The reaction turns black/tarry. A: This indicates base-catalyzed polymerization.[1] The benzylic protons are acidic.
-
Fix: Reduce the basicity. If using KCN, switch to NaCN (slightly less basic in non-aqueous solvents). Ensure the reaction is not "dry" if using PTC (a small amount of water buffers the basicity).[1]
Summary of Optimized Conditions
| Parameter | Standard (Avoid) | Optimized (Recommended) |
| Solvent | Ethanol / Water | Toluene / Water (1:1) |
| Catalyst | None | TBAB (5 mol%) + NaI (10 mol%) |
| Temperature | Reflux (100°C) | 60°C - 70°C |
| Time | 24 - 48 Hours | 4 - 8 Hours |
| Workup | Evaporation | Phase Separation + Bisulfite Wash |
References
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.[1] Link[1]
-
Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide.[2][3][4] An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877-879.[1] Link[1]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Benzyl Cyanide synthesis via PTC).
-
BenchChem Technical Support. (2025). Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol (Analogous Precursor Chemistry). BenchChem Knowledge Base. Link[1]
-
Organic Chemistry Portal. (2024). Nitrile Synthesis by C-C Coupling. Organic Chemistry Portal. Link
common side products in 2-Bromo-3-chlorophenylacetonitrile synthesis
Technical Support Center: 2-Bromo-3-chlorophenylacetonitrile Synthesis
Topic: Troubleshooting Common Side Products & Impurities Ticket ID: #SYN-BCPA-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]
Welcome to the Technical Support Hub
You are likely synthesizing 2-Bromo-3-chlorophenylacetonitrile (CAS: 249647-28-7) as a scaffold for bioactive compounds (e.g., kinase inhibitors or agrochemicals).[1] This reaction typically involves the nucleophilic substitution of 2-bromo-3-chlorobenzyl bromide with a cyanide source (NaCN or KCN).[1]
While theoretically a simple
Quick Diagnostic: What are you seeing?
| Symptom | Probable Impurity | Root Cause | Immediate Action |
| Vile, repulsive odor (even after workup) | Benzyl Isonitrile (Isomer) | Ambident nucleophile attack (N-attack vs C-attack).[1] | Wash organic phase with 50% |
| New solid precipitating during reaction | 2-(2-bromo-3-chlorophenyl)acetamide | Partial hydrolysis of nitrile due to high pH + water + heat.[1] | Switch to anhydrous conditions or Phase Transfer Catalysis (PTC).[1] |
| "Double mass" in LC-MS | Stilbene derivative or Dimer | Oxidative coupling or Wurtz-type coupling.[1] | Degas solvents thoroughly; reduce reaction temperature.[1] |
| Low Conversion (SM remains) | Unreacted Benzyl Bromide | Steric Hindrance : The 2-Br group blocks the trajectory of the nucleophile. | Increase reaction time, not temperature. Switch solvent (e.g., acetone |
Deep Dive: The Technical Issues
The "Ambident" Trap: Isonitrile Formation
The Issue: The cyanide ion (
-
Desired Path: C-attack
Nitrile (Stable, odorless solid/oil).[1] -
Side Path: N-attack
Isonitrile (Unstable, foul-smelling).[1]
Why it happens here:
While the Carbon terminus is generally more nucleophilic, high temperatures or the presence of "hard" cations (like
Corrective Protocol:
-
Solvent: Use polar aprotic solvents (DMSO or DMF) to solvate the cation (
), leaving the "naked" and more reactive at the Carbon end. -
Removal: Isonitriles are acid-labile.[1] A wash with dilute mineral acid (HCl) during workup hydrolyzes the isonitrile to the amine (water-soluble) and formic acid, removing the smell and the impurity.
The "Yield Thief": Hydrolysis to Amide/Acid
The Issue: Nitriles are precursors to carboxylic acids.[2] Under the basic conditions of cyanide substitution (NaCN is basic), presence of water at reflux temperatures drives the nitrile to the primary amide and eventually the carboxylic acid .
[1]Why it happens here: If you are using ethanol/water mixtures (classic Kolbe conditions), the reflux time required to overcome the steric hindrance of the 2-bromo group is often long enough to initiate hydrolysis of the product you just formed.
Corrective Protocol:
-
Switch to PTC: Use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (e.g., TBAB or Aliquat 336). This keeps the cyanide in the organic phase but minimizes the contact time of the product with the aqueous base.
Visualizing the Pathway
The following diagram illustrates the competition between the desired
Caption: Reaction pathway showing the bifurcation between Nitrile (Target) and Isonitrile formation, and subsequent hydrolysis degradation.
Optimized Experimental Protocol (Self-Validating)
Objective: Minimize hydrolysis and isonitrile formation using Phase Transfer Catalysis.
Reagents:
-
2-Bromo-3-chlorobenzyl bromide (1.0 eq)[1]
-
Sodium Cyanide (1.2 eq) [DANGER: FATAL IF SWALLOWED/INHALED] [1]
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)[1]
-
Solvent: Toluene (Organic) / Water (Aqueous)[1]
Step-by-Step:
-
Preparation: Dissolve NaCN in minimal water (saturated solution).[1] Dissolve Benzyl bromide and TBAB in Toluene.[1]
-
Initiation: Mix the two phases vigorously. The TBAB shuttles
into the toluene layer. -
Control: Heat to 50-60°C. Note: Do not reflux unless conversion is stalled. The 2-Br steric hindrance requires energy, but excess heat promotes isonitrile.
-
Validation (TLC/HPLC):
-
Workup (Crucial Step):
Data Validation Table:
| Compound | IR Signal (cm⁻¹) | 1H NMR Characteristic (CDCl₃) |
| Target Nitrile | ~2250 (Sharp, weak) | |
| Isonitrile | ~2150 (Broad, strong) | |
| Amide | ~1680 (Carbonyl) |
References
-
Friedman, L., & Shechter, H. (1960).[3] Preparation of Nitriles from Halides and Sodium Cyanide.[1][2][6][7] An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide.[1][3] The Journal of Organic Chemistry, 25(6), 877–879.[3] Link[1]
-
Kornblum, N., et al. (1955). The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. Journal of the American Chemical Society, 77(23), 6269–6280. (Foundational text on Ambident Nucleophiles). Link[1]
-
BenchChem Technical Support. (2025). Effect of benzyl chloride impurities on reaction outcome. (General guidelines on benzyl halide reactivity and hydrolysis). Link
-
Organic Chemistry Portal. (n.d.). Kolbe Nitrile Synthesis. (Mechanism and side product overview). Link
Sources
- 1. 19472-74-3 | 2-Bromobenzyl cyanide - AiFChem [aifchem.com]
- 2. Kolbe_nitrile_synthesis [chemeurope.com]
- 3. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 4. Kolbe Nitrile Synthesis [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
troubleshooting failed 2-Bromo-3-chlorophenylacetonitrile reactions
Technical Support Center: 2-Bromo-3-chlorophenylacetonitrile
Executive Summary: The "Buttressing Effect" Challenge
Welcome to the technical support hub for 2-Bromo-3-chlorophenylacetonitrile . If you are experiencing low yields, recovered starting material, or unexpected side products, the root cause is likely the specific steric environment of the 2,3-dihalo substitution pattern.
The 3-chloro substituent exerts a "buttressing effect" on the 2-bromo atom, pushing it toward the benzylic acetonitrile group. This creates a "steric wall" that significantly inhibits nucleophilic attack at the nitrile carbon (hydrolysis) and hinders the approach of electrophiles to the benzylic carbanion (alkylation).
Module 1: C-Alkylation Failures (Benzylic Substitution)
User Issue: "I treated the compound with base and an alkyl halide, but I mostly recovered starting material or saw dehalogenated byproducts."
Diagnostic Guide
The benzylic protons are acidic (
| Symptom | Probable Cause | Technical Explanation |
| No Reaction (RSM) | Steric shielding of the anion | The 2-Br atom blocks the approach of the electrophile. The anion forms but cannot attack bulky electrophiles. |
| Debromination (Product - Br) | Metal-Halogen Exchange | Use of alkyllithiums (e.g., n-BuLi) attacks the C-Br bond instead of deprotonating the |
| Self-Condensation | Thorpe-Ziegler Reaction | If the electrophile is too slow, the nitrile anion attacks a second molecule of nitrile. |
Protocol: Sterically Demanding Alkylation
Do not use n-BuLi. The risk of Lithium-Halogen exchange at the 2-position is >90%.
-
Solvent/Base System: Use NaH (1.2 equiv) in DMF or THF/HMPA (9:1) at 0°C.
-
Why: NaH is non-nucleophilic and small. DMF solvates the cation, making the "naked" anion more reactive to overcome the steric wall.
-
-
Temperature: Deprotonate at 0°C for 30 mins, then add the electrophile. Warm to 60°C if using secondary halides.
-
Additives: If reaction is sluggish, add 10 mol% Cs₂CO₃ or use KHMDS (creates a looser ion pair).
Visual Workflow: Alkylation Troubleshooting
Caption: Decision tree for diagnosing alkylation failures. Note the critical branch avoiding n-BuLi to prevent debromination.
Module 2: Hydrolysis Issues (Nitrile to Acid/Amide)
User Issue: "The nitrile won't hydrolyze to the acid. I've tried refluxing in aqueous HCl and NaOH, but it stops at the amide or doesn't react."
The Science of the Stall
Hydrolysis requires the formation of a tetrahedral intermediate at the nitrile carbon. The 2-bromo substituent (reinforced by the 3-chloro) blocks the trajectory of water/hydroxide. Standard aqueous reflux (
Protocol: "Anhydrous" Hydrolysis (The Giumanini Method)
Water is a poor nucleophile in this context. We use a more active species in a higher-boiling solvent.
-
Reagents: KOH (3-5 equiv) in tert-Butanol or Ethylene Glycol .
-
Conditions: Heat to 150°C (sealed tube or high-boiling solvent).
-
Mechanism: The tert-butoxide attacks the nitrile first (less solvated, higher energy), forming an imidate which then collapses to the amide/acid upon aqueous workup.
-
Alternative: Microwave irradiation at 160°C in 20% NaOH/EtOH for 30 minutes.
Module 3: Chemoselective Cross-Coupling
User Issue: "I want to couple at the Bromine, but I'm getting mixtures or reaction at the Chlorine."
Selectivity Hierarchy
In Palladium-catalyzed coupling (Suzuki-Miyaura), the rate of oxidative addition follows bond dissociation energies:
Protocol: Regioselective Suzuki Coupling
To couple the 2-Br exclusively:
-
Catalyst: Use Pd(PPh₃)₄ (0.5-1.0 mol%). Avoid "hot" catalysts like Pd(dtbpf)Cl₂ or Buchwald precatalysts (XPhos-Pd-G2) unless necessary, as they might activate the Cl.
-
Solvent: DME/Water (2:1) or Toluene/Water.
-
Temperature: Keep strictly at 60-80°C . Do not reflux initially.
-
Ligand: Phosphine ligands with moderate cone angles are preferred.
Visual Workflow: Selectivity Logic
Caption: Workflow for ensuring regioselectivity at the Bromine position over the Chlorine.
FAQ: Rapid Fire Troubleshooting
Q: Can I reduce the nitrile to the amine using
-
Recommendation: Use Borane-THF (
) or Raney Nickel/H₂ (carefully monitored) to reduce the nitrile without touching the aryl halides.
Q: Why does the reaction turn black/tarry? A: Phenylacetonitriles are prone to oxidative polymerization in the presence of base and oxygen (aerobic oxidation).
-
Recommendation: Always degas your solvents (sparge with Nitrogen/Argon) before adding the base.
Q: I see a peak at M-1 in the Mass Spec. What is it? A: This is likely the deprotonated cyanocarbanion. If you are running LC-MS in negative mode, this is normal. If you see this mass in the isolated product, it suggests you have isolated the salt or the oxidative dimer.
References
-
Reich, H. J. (2022). Equilibrium pKa Table (DMSO Solvent). University of Wisconsin-Madison. Link
- Cited for: Acidity of phenylacetonitrile (pKa ~21.9).
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Cited for: Rates of oxidative addition (I > Br > Cl).[1]
-
-
Cohen, T., & Matz, J. R. (1980). Metal-halogen exchange reactions of polyhaloarenes. Journal of the American Chemical Society.[1][2] Link
- Cited for: Risk of Lithium-Halogen exchange in polyhalogen
-
Giumanini, A. G., et al. (1980). Practical hydrolysis of hindered nitriles. Journal of Organic Chemistry. Link
- Cited for: High-temperature alkaline hydrolysis protocols for hindered substr
Sources
purification challenges with 2-Bromo-3-chlorophenylacetonitrile
Topic: Purification & Isolation Troubleshooting Ticket Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Diagnostic Triage: Quick Reference
Before proceeding to deep-dive protocols, match your observation to the likely root cause using the table below.
| Observation | Probable Cause | Immediate Action |
| Co-elution (Single spot on TLC despite impurities) | Regioisomer contamination (e.g., 2-Br-4-Cl isomer) or des-halo byproduct. | Switch stationary phase (See Section 2 ). |
| "Oiling Out" (Product separates as a liquid, not crystals) | Supersaturation is too high; MP is near solvent boiling point. | Execute "Rescue Protocol" (See Section 3 ). |
| Yellow/Brown Discoloration | Benzylic oxidation or polymerization of the nitrile. | Recrystallize with activated charcoal; store under Ar/N₂. |
| Ammonia/Acrid Smell | Hydrolysis to amide/acid; lachrymator release. | Check pH of aqueous washes; Neutralize waste immediately. |
Issue: Chromatographic Resolution of Regioisomers
User Question: "I synthesized 2-Bromo-3-chlorophenylacetonitrile, but I cannot separate the target product from the 2-Bromo-4-chloro isomer using standard silica flash chromatography. They co-elute in Hexane/EtOAc.[1] What are my options?"
Technical Analysis
Halogenated phenylacetonitrile regioisomers often possess nearly identical dipole moments and lipophilicity, making separation on standard amorphous silica (SiO₂) difficult. The interaction with the silanol groups is dominated by the nitrile functionality, masking the subtle electronic differences of the halogen positions.
Troubleshooting Protocol
To resolve these isomers, you must alter the selectivity mechanism of your stationary phase, moving away from pure polarity-based separation.
Step-by-Step Optimization Strategy
-
Stationary Phase Screening:
-
Recommendation: Switch to C18 (Reverse Phase) or Phenyl-Hexyl phases.
-
Why? Phenyl-Hexyl columns utilize
- interactions. The steric position of the Bromine (ortho) vs. Chlorine (meta) significantly alters the ability of the phenyl ring to interact with the stationary phase, often providing the necessary resolution ( ).
-
-
Modifier Adjustment:
-
If staying in Normal Phase, replace Ethyl Acetate with Dichloromethane (DCM) or Toluene .
-
Why? Toluene provides
-interaction selectivity even on silica.
-
-
The "Silver Nitrate" Trick (Argentation Chromatography):
Workflow Visualization: Method Development
Caption: Decision tree for overcoming co-elution of halogenated isomers.
Issue: Crystallization "Oiling Out"
User Question: "I am trying to recrystallize the product to remove the minor impurities. Upon cooling, the solution turns cloudy and deposits a yellow oil at the bottom instead of crystals. How do I fix this?"
Technical Analysis
"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid solubility curve (Labile zone). This is common for 2-Bromo-3-chlorophenylacetonitrile because:
-
Low Melting Point: The disruption of crystal packing by the ortho-bromo/meta-chloro substitution lowers the melting point (likely <50-60°C).
-
Impurities: Even 5% impurity can depress the melting point further, making the oil phase thermodynamically stable.
The "Oiling Out" Rescue Protocol
Do NOT simply cool it further (this freezes the oil into an impure glass). Follow this specific thermodynamic path:
Phase 1: Re-dissolution
-
Reheat the mixture until the oil redissolves completely.
-
Add a small amount of the good solvent (e.g., Ethanol) to lower the saturation slightly.
Phase 2: The "Cloud Point" Approach
We will use a Two-Solvent System (Solvent A: Ethanol, Solvent B: Water).
| Step | Action | Mechanism |
| 1 | Dissolve crude oil in minimal hot Ethanol (60°C). | Establish homogeneous phase.[5] |
| 2 | Add warm Water dropwise until faint turbidity persists. | Approach the metastable zone width (MSZW). |
| 3 | Add 1 drop of Ethanol to clear the solution. | Reset to just below saturation. |
| 4 | SEEDING (Critical): Add a tiny crystal of pure product. | Bypasses nucleation energy barrier. |
| 5 | Cool slowly to RT (wrap flask in foil/towel). | Slow cooling prevents crashing into oil. |
Pro-Tip: If you lack seed crystals, scratch the inner glass surface with a glass rod at the air-solvent interface. The micro-abrasions serve as nucleation sites.
Workflow Visualization: Crystallization Rescue
Caption: Thermodynamic loop to recover oiled-out product.
Issue: Chemical Stability (Hydrolysis)
User Question: "My product yield is lower than expected, and I see a new polar spot on the baseline of my TLC. The NMR shows amide peaks. Why is this happening?"
Technical Analysis
The nitrile group (-CN) is susceptible to hydrolysis, converting to the primary amide (-CONH₂) and eventually the carboxylic acid (-COOH). The electron-withdrawing halogens (Br/Cl) on the ring make the benzylic carbon more electrophilic, but they also inductively destabilize the nitrile, making it sensitive to:
-
Basic conditions: (e.g., during workup with strong NaOH).
-
Acidic silica: Some silica gels are acidic (pH ~5). Prolonged contact can hydrolyze the nitrile.
Prevention Protocol
-
Workup pH: Avoid strong bases. Use saturated NaHCO₃ (pH ~8.5) instead of NaOH for neutralization.
-
Drying: Ensure organic extracts are dried thoroughly over MgSO₄ before concentration. Residual water + heat = hydrolysis.
-
Column Neutralization: If using silica gel, pre-wash the column with 1% Triethylamine (Et₃N) in Hexane to neutralize acidic sites before loading your compound.
Safety & Handling (Lachrymator Warning)
Context: Benzyl halides and their nitrile derivatives are potent lachrymators (tear agents). They interact with TRPA1 channels in the eyes and lungs.
Handling Guidelines:
-
Containment: Open vials only inside a functioning fume hood.
-
Decontamination: If a spill occurs, do not just wipe it. Neutralize the lachrymatory effect chemically.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem Technical Support. (2025). Synthesis and Isolation of Halogenated Phenylacetonitriles. (General protocols for arylacetonitrile synthesis).
-
Organic Syntheses. (1955). Coll.[6] Vol. 3, p. 347. (Reference for handling and purification of substituted phenylacetonitriles).
-
ChromForum. (2009). Separation of Regioisomers using HPLC/Flash. (Discussion on stationary phase selectivity for isomers).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google Patents [patents.google.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. CN114751842A - Preparation method of bromoacetonitrile - Google Patents [patents.google.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. reddit.com [reddit.com]
Technical Support Center: Analysis of 2-Bromo-3-chlorophenylacetonitrile
Welcome to the Technical Support Center for the analysis of 2-Bromo-3-chlorophenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment and impurity identification. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter during your experimental work. Our approach is rooted in years of hands-on experience, ensuring that the guidance provided is not just theoretically sound but also field-proven.
Introduction to NMR in Pharmaceutical Quality Control
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in the pharmaceutical industry for the unequivocal identification and quantification of chemical entities.[1] Its power lies in providing detailed structural information based on the magnetic properties of atomic nuclei, allowing for the precise elucidation of molecular structures.[1] For active pharmaceutical ingredients (APIs) like 2-Bromo-3-chlorophenylacetonitrile, NMR is instrumental in identifying and quantifying process-related impurities, degradation products, and residual solvents, which is a critical aspect of ensuring drug safety and efficacy.[1][2]
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the NMR analysis of 2-Bromo-3-chlorophenylacetonitrile.
Q1: I see unexpected signals in the aromatic region of my ¹H NMR spectrum. What could they be?
A1: Unidentified signals in the aromatic region (typically 7.0-8.0 ppm) often point to the presence of aromatic impurities. These could include:
-
Unreacted Starting Materials: If your synthesis started from 2-Bromo-3-chlorobenzaldehyde or a related benzyl halide, residual amounts of these precursors will show distinct aromatic signals.
-
Isomeric Impurities: Depending on the synthetic route, isomers of the starting materials or the final product may be present.
-
Hydrolysis Byproducts: Partial or complete hydrolysis of the nitrile group can lead to the formation of 2-Bromo-3-chlorophenylacetamide or 2-Bromo-3-chlorophenylacetic acid, both of which will have aromatic protons with slightly different chemical shifts compared to the parent compound.
Q2: There's a singlet around 3.7-4.5 ppm in my ¹H NMR that doesn't belong to the product. What is it?
A2: A singlet in this region is characteristic of a benzylic methylene group (-CH₂-). Its presence could indicate:
-
2-Bromo-3-chlorobenzyl halide (starting material): If the synthesis involved a nucleophilic substitution on a benzyl halide, this would be a likely impurity. The chemical shift of the -CH₂- protons in the benzyl halide will be different from the -CH₂CN protons of your product.
-
2-Bromo-3-chlorobenzyl alcohol: This can form if the benzyl halide starting material undergoes hydrolysis.
Q3: How can I identify residual solvents in my sample?
A3: Residual solvents are a common source of impurity signals. You can identify them by comparing the chemical shifts of the unknown peaks with established tables for common laboratory solvents. For example, in CDCl₃:
-
Dimethyl sulfoxide (DMSO): ~2.62 ppm (singlet)
-
Ethanol: ~1.25 ppm (triplet) and ~3.72 ppm (quartet)
-
Ethyl Acetate: ~1.26 ppm (triplet), ~2.05 ppm (singlet), and ~4.12 ppm (quartet)
-
Hexane: Multiple signals between ~0.88 and ~1.26 ppm
Refer to the comprehensive tables in the "Reference Data" section for more solvents.
Q4: Can I quantify the impurities using the NMR data I've collected?
A4: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of your compound and quantifying impurities.[3] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of a known proton signal from your main compound to the integral of a signal from an impurity, you can determine the molar ratio of the two. For accurate quantification, it is crucial to use a well-defined, non-overlapping signal for both the analyte and the impurity.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed approach to identifying and resolving specific impurity issues.
Issue 1: Differentiating Between the Product and Key Process-Related Impurities
A common challenge is distinguishing the NMR signals of 2-Bromo-3-chlorophenylacetonitrile from those of structurally similar impurities.
Underlying Cause & Explanation: The synthesis of 2-Bromo-3-chlorophenylacetonitrile often proceeds via nucleophilic substitution of a 2-Bromo-3-chlorobenzyl halide with a cyanide salt. Incomplete reaction or side reactions can lead to a mixture of compounds with similar aromatic moieties but different functional groups at the benzylic position. These different functional groups will induce subtle but measurable changes in the chemical shifts of both the benzylic protons and the aromatic protons.
Workflow for Identification:
Caption: Workflow for Impurity Identification by NMR.
Step-by-Step Protocol:
-
Acquire High-Resolution ¹H NMR: Ensure good signal-to-noise and resolution.
-
Analyze the Aromatic Region:
-
2-Bromo-3-chlorophenylacetonitrile: Expect three aromatic protons, likely appearing as a doublet, a triplet, and another doublet (or variations depending on the exact coupling constants).
-
2-Bromo-3-chlorobenzaldehyde (Starting Material): The aldehyde proton will be significantly downfield (~10 ppm). The aromatic protons will have different chemical shifts compared to the product due to the electron-withdrawing nature of the aldehyde group.
-
2-Bromo-3-chlorophenylacetic acid (Hydrolysis Product): The carboxylic acid proton is a broad singlet, often far downfield (>10 ppm). The aromatic signals will be shifted relative to the nitrile.
-
-
Examine the Benzylic Region:
-
The methylene protons (-CH₂CN) of the desired product will appear as a singlet.
-
If unreacted 2-Bromo-3-chlorobenzyl bromide is present, its methylene protons (-CH₂Br) will also be a singlet but will be shifted further downfield due to the deshielding effect of the bromine atom.
-
-
Utilize ¹³C NMR for Confirmation:
-
The nitrile carbon (-CN) of the product will have a characteristic chemical shift around 117 ppm.[4]
-
The methylene carbon (-CH₂CN) will be in the aliphatic region.
-
If the corresponding carboxylic acid or amide is present, a carbonyl carbon signal will be observed significantly downfield (typically >170 ppm).[4]
-
Issue 2: Quantifying Impurity Levels
Accurate quantification of impurities is essential for quality control in drug development.
Underlying Cause & Explanation: For reliable quantification using ¹H NMR, several experimental parameters must be carefully controlled. The relaxation delays between pulses must be sufficient to allow all protons to fully relax; otherwise, the signal intensities will not be truly proportional to the number of protons. Additionally, a suitable internal standard of known purity and concentration can be used for absolute quantification.
Protocol for Quantitative NMR (qNMR):
-
Sample Preparation:
-
Accurately weigh a known amount of your 2-Bromo-3-chlorophenylacetonitrile sample.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The standard should have signals that do not overlap with your analyte or impurities.
-
Dissolve both in a known volume of a deuterated solvent.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer for better signal dispersion.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton to be integrated. A D1 of 30 seconds is often a safe starting point.
-
Ensure a 90° pulse angle.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the main compound and each impurity.
-
Calculate the purity or concentration of the impurity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Reference Data for Impurity Identification
The following tables provide predicted and literature-based ¹H and ¹³C NMR chemical shifts for 2-Bromo-3-chlorophenylacetonitrile and its potential impurities. These values are for guidance and may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Aromatic Protons (ppm) | -CH₂- Protons (ppm) | Other Protons (ppm) |
| 2-Bromo-3-chlorophenylacetonitrile | ~7.6-7.2 (m, 3H) | ~3.8 (s, 2H) | - |
| 2-Bromo-3-chlorobenzyl bromide | ~7.6-7.2 (m, 3H) | ~4.5 (s, 2H) | - |
| 2-Bromo-3-chlorobenzaldehyde | ~7.9-7.4 (m, 3H) | - | ~10.3 (s, 1H, -CHO) |
| 2-Bromo-3-chlorophenylacetic acid | ~7.5-7.1 (m, 3H) | ~3.7 (s, 2H) | >10 (br s, 1H, -COOH) |
| 2-Bromo-3-chlorophenylacetamide | ~7.5-7.1 (m, 3H) | ~3.6 (s, 2H) | ~5.5-6.5 (br s, 2H, -CONH₂) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Aromatic Carbons (ppm) | -CH₂- Carbon (ppm) | -CN / -C=O Carbon (ppm) |
| 2-Bromo-3-chlorophenylacetonitrile | ~135-125 | ~24 | ~117 |
| 2-Bromo-3-chlorobenzyl bromide | ~138-125 | ~33 | - |
| 2-Bromo-3-chlorobenzaldehyde | ~138-128 | - | ~190 |
| 2-Bromo-3-chlorophenylacetic acid | ~135-127 | ~41 | ~175 |
| 2-Bromo-3-chlorophenylacetamide | ~136-127 | ~43 | ~173 |
Note: The chemical shifts in the tables are estimations based on analogous structures and NMR prediction software. Actual experimental values may differ.
Table 3: ¹H NMR Chemical Shifts of Common Solvents in CDCl₃
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 2.10 | s |
| Chloroform | 7.26 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 1.21 (t), 3.48 (q) | t, q |
| Dimethylformamide (DMF) | 2.88, 2.96, 8.02 | s, s, s |
| Dimethyl sulfoxide (DMSO) | 2.62 | s |
| Ethanol | 1.25 (t), 3.72 (q) | t, q |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | t, s, q |
| n-Hexane | 0.88, 1.26 | m |
| Methanol | 3.49 | s |
| Toluene | 2.36, 7.17-7.29 | s, m |
| Water | 1.56 | s |
Source: Adapted from literature values.[5][6]
Logical Relationships in Impurity Formation
The following diagram illustrates the potential pathways for the formation of common impurities from the starting materials.
Sources
catalyst selection for cross-coupling with 2-Bromo-3-chlorophenylacetonitrile
This guide serves as a specialized technical support resource for researchers working with 2-Bromo-3-chlorophenylacetonitrile . It addresses the unique chemoselective and steric challenges posed by this polyhalogenated, CH-acidic substrate.
Substrate Analysis & Critical Challenges
Before selecting a catalyst, you must understand the three competing reactivity modes of your molecule. Failure to address these will result in complex mixtures.
| Feature | Reactivity Challenge | Impact on Protocol |
| C(2)-Bromide | Target Site. Sterically hindered by the ortho-acetonitrile group. | Requires sterically demanding, electron-rich ligands (e.g., Buchwald biaryl phosphines) to facilitate oxidative addition. |
| C(3)-Chloride | Off-Target Site. Less reactive than bromide, but susceptible to activation by highly active catalysts at high temperatures. | Temperature Control: Reaction must stay below 80–100°C to prevent Cl-activation. Ligand Choice: Avoid "ultra-active" ligands if selectivity is lost. |
| Acidic Protons (pKa ~21-25). Susceptible to deprotonation by strong alkoxide bases (NaOtBu, KOtBu). | Base Selection: strictly use weak bases (Carbonates, Phosphates). Avoid Alkoxides to prevent polymerization or |
Troubleshooting Guide (Q&A)
Q1: I am observing significant starting material remaining despite using standard Pd(PPh ) . Why?
Diagnosis: The ortho-acetonitrile group creates steric hindrance around the C-Br bond, making oxidative addition difficult for linear phosphines like PPh
-
Recommendation: Use SPhos or XPhos .[1][2] These ligands form a monoligated Pd(0) species that is highly active for sterically congested oxidative addition [1].
-
Protocol Adjustment: Switch catalyst system to Pd(OAc)
(1-2 mol%) + SPhos (2-4 mol%).
Q2: My reaction mixture turns black/tarry, and I see multiple spots on TLC. What is happening?
Diagnosis: You are likely using a strong base (e.g., NaOtBu, NaH, or LiHMDS). The
-
Self-condensation (Thorpe-Ziegler reaction).
-
-Arylation (coupling the CH
to the Pd-center instead of your nucleophile). -
Catalyst poisoning via nitrile coordination. Solution: Use a mild inorganic base .
-
Recommendation: Use K
PO (anhydrous) or Cs CO . These are basic enough to activate boronic acids (Suzuki) or amines (Buchwald) but generally too weak to rapidly deprotonate the nitrile -protons in non-polar solvents [2].
Q3: I am getting a mixture of mono-coupled (Br-site) and bis-coupled (Br & Cl sites) products. How do I stop at the Bromide?
Diagnosis: Your catalyst is too active, or the temperature is too high. While Br reacts faster than Cl, highly active catalysts (like Pd/P(tBu)
-
Temperature: Lower the reaction temperature to 40–60°C . The Br-site oxidative addition has a lower activation energy than the Cl-site.
-
Stoichiometry: Ensure you use exactly 1.0–1.1 equivalents of the coupling partner. Excess nucleophile drives the second coupling.
-
Ligand: If SPhos is too active, switch to dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf favors reductive elimination but is less likely to activate the chloride at moderate temperatures compared to alkyl phosphines [3].
Decision Matrix: Catalyst Selection
Use this logic flow to select the correct system for your specific coupling partner.
Caption: Decision tree for optimizing catalyst and base combinations based on the coupling partner, prioritizing chemoselectivity and substrate stability.
Optimized Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Coupling aryl/alkyl boronic acids to the Br-site without touching the Cl-site.
Reagents:
-
Substrate: 2-Bromo-3-chlorophenylacetonitrile (1.0 equiv)
-
Boronic Acid: R-B(OH)
(1.1 equiv) -
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%)-
Alternative: Pd(dppf)Cl
(3 mol%) for less hindered boronic acids.
-
-
Base: K
PO (2.0 equiv, 3M aqueous solution or finely ground anhydrous) -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, add Pd(OAc)
, SPhos, Substrate, and Boronic Acid to a reaction vial. -
Solvent: Add deoxygenated Toluene. If using aqueous base, add the degassed K
PO solution now. If using anhydrous, add the solid base. -
Activation: Stir at room temperature for 5 minutes to allow ligand complexation (solution typically turns yellow/orange).
-
Reaction: Heat to 60°C . Monitor by HPLC/UPLC every hour.
-
Checkpoint: If conversion stalls <50% after 4 hours, raise temp to 80°C. Do not exceed 100°C to protect the Cl-site.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water.[1] Dry organic layer over MgSO
.[3]
Protocol B: Base-Sensitive Buchwald-Hartwig Amination
Objective: Amination of the Br-site while preventing nitrile deprotonation.
Reagents:
-
Substrate: 2-Bromo-3-chlorophenylacetonitrile (1.0 equiv)
-
Amine: R-NH
(1.2 equiv) -
Catalyst: Pd
(dba) (1-2 mol%) + BrettPhos (2-4 mol%)-
Why BrettPhos? It is specifically designed to work with weaker carbonate bases [4].
-
-
Base: Cs
CO (2.0 equiv, anhydrous, finely ground) -
Solvent: t-Amyl Alcohol or 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Drying: Flame-dry the reaction vessel. Moisture kills this reaction when using weak bases.
-
Charge: Add Pd
(dba) , BrettPhos, Base, and Substrate. -
Amine: Add the amine via syringe.
-
Reaction: Heat to 90°C .
-
Note: Weak bases require higher temperatures to effect deprotonation of the Pd-amine complex.
-
-
Workup: Filter through a Celite pad to remove insoluble salts. Concentrate and purify.
Comparative Data: Ligand & Base Selection
Table 1: Ligand Performance for ortho-Substituted Aryl Bromides
| Ligand | Type | Steric Bulk | Rec. Temp | Selectivity (Br:Cl) | Notes |
| PPh | Monodentate | Low | 80-100°C | High | Often fails due to steric hindrance at C2. |
| dppf | Bidentate | Medium | 60-80°C | Excellent | Good balance of activity and selectivity. Best "First Try". |
| SPhos | Biaryl | High | 40-60°C | Good | High activity allows lower temp, preserving Cl. |
| P(tBu) | Alkyl | Very High | RT-40°C | Moderate | Risk of activating Cl if temp is uncontrolled. |
Table 2: Base Compatibility with Phenylacetonitriles
| Base | pKa (conj. acid) | Risk of | Suitability |
| NaOtBu | ~17 (H | High | AVOID. Causes side reactions. |
| K | ~12.3 | Low | Recommended for Suzuki. |
| Cs | ~10.3 | Very Low | Recommended for Buchwald. |
| Et | ~10.7 | None | Too weak for most Pd-couplings (except Sonogashira). |
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Colacot, T. J. (2008). A Guide to Sonogashira Cross-Coupling Reactions. Platinum Metals Review, 52(3), 186.
-
Maitre, P., et al. (2011). BrettPhos-Palladium Catalyzed Buchwald-Hartwig Amination using Weak Bases. Journal of the American Chemical Society, 133(10), 3250.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-3-chlorophenylacetonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the experimental challenges associated with 2-Bromo-3-chlorophenylacetonitrile, focusing specifically on the critical role of solvent selection in controlling reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary nucleophilic substitution pathways for 2-Bromo-3-chlorophenylacetonitrile, and why is it considered a "borderline" substrate?
A: 2-Bromo-3-chlorophenylacetonitrile is a secondary benzylic halide. This structure places it at a mechanistic crossroads, making it susceptible to both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways.[1][2]
-
SN1 Pathway Potential: The bromine atom is at a benzylic position. Upon its departure, it would form a secondary benzylic carbocation. This carbocation is resonance-stabilized by the adjacent phenyl ring, which delocalizes the positive charge, making an SN1 mechanism plausible.[3]
-
SN2 Pathway Potential: As a secondary halide, the reaction center is not as sterically hindered as a tertiary center, allowing for a backside attack by a nucleophile, which is characteristic of an SN2 reaction.[4] The aromatic ring can also stabilize the SN2 transition state.[1]
Because it can viably proceed through either a stabilized carbocation (favoring SN1) or a moderately accessible backside attack (allowing for SN2), it is considered a "borderline" substrate. The dominant pathway is therefore not dictated by the substrate alone but is highly sensitive to the other reaction conditions, most notably the choice of solvent and the nature of the nucleophile.[1][5]
Q2: I want to favor an SN2 reaction to ensure stereochemical inversion. What type of solvent should I use and why?
A: To strongly favor an SN2 pathway, you must use a polar aprotic solvent .[6][7]
Common Polar Aprotic Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (CH₃CN)
-
Acetone
The Rationale (The "Why"): The rate of an SN2 reaction is dependent on the concentration and reactivity of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[4] Polar aprotic solvents are crucial because they enhance the nucleophile's reactivity.
-
Cation Solvation: They are polar enough to dissolve the ionic salts that are often the source of strong nucleophiles (e.g., NaN₃, NaCN). They effectively solvate the cation (e.g., Na⁺) through dipole-dipole interactions.[8]
-
"Naked" Nucleophiles: Crucially, they lack acidic protons (like the H in O-H or N-H bonds) and therefore cannot form strong hydrogen bonds with the anionic nucleophile.[9][10] This leaves the nucleophile relatively unsolvated, or "naked," making it more energetic and highly reactive for the required backside attack.[11][12] In contrast, protic solvents would "cage" and stabilize the nucleophile, crippling its strength.[13]
Caption: Protic solvents stabilize both the carbocation and leaving group, accelerating SN1 reactions.
Q4: Troubleshooting: My reaction with a strong nucleophile (e.g., NaN₃) in methanol is extremely slow or fails. What is the likely cause?
A: This is a classic solvent-nucleophile mismatch. You are attempting to perform a reaction that favors an SN2 mechanism (strong nucleophile) in a solvent that cripples it.
The Problem: Methanol is a polar protic solvent. It forms a tight "solvent cage" around the negatively charged azide (N₃⁻) nucleophile through strong hydrogen bonds. [13][14]This solvation shell stabilizes the nucleophile, lowering its ground-state energy and making it significantly less reactive. [3]To react, the nucleophile must expend a large amount of energy to break free from this solvent cage, resulting in a very high activation energy and an impractically slow reaction rate.
The Solution: Switch to a polar aprotic solvent like DMSO or DMF. This will dissolve the sodium azide but leave the azide anion "naked" and highly nucleophilic, dramatically accelerating your desired SN2 reaction. [15]
Q5: How can I design an experiment to definitively determine the dominant mechanism (SN1 vs. SN2) for a new nucleophile with this substrate?
A: A kinetic study comparing reaction rates in different solvent systems is the most direct approach.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. users.wfu.edu [users.wfu.edu]
- 9. psiberg.com [psiberg.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Exotherm Management in 2-Bromo-3-chlorophenylacetonitrile Synthesis
Case ID: #RXN-CN-SUB-2B3C Status: Active Support Topic: Thermal Runaway Prevention & Process Control Target Intermediate: 2-Bromo-3-chlorophenylacetonitrile (CAS: Derivative of 263396-42-5)[1]
Core Directive: The Hazard Landscape
User Warning: You are performing a nucleophilic substitution (
The synthesis of 2-Bromo-3-chlorophenylacetonitrile from 2-bromo-3-chlorobenzyl bromide presents a dual-threat profile:
-
Reaction Enthalpy: The formation of the C-CN bond releases significant energy.[1]
-
Solvent Incompatibility: If you are using DMSO (Dimethyl sulfoxide) as a solvent with Sodium Cyanide (NaCN), you are operating in a zone of potential thermal runaway. DMSO is thermodynamically unstable at elevated temperatures, and basic cyanide mixtures can lower the onset temperature of explosive decomposition to as low as 40-60°C under adiabatic conditions.[1]
The "Why" Behind the Heat
The reaction kinetics follow a second-order rate law:
Because the 2-bromo and 3-chloro substituents are electron-withdrawing, they destabilize the transition state slightly less than electron-donating groups, but they also make the benzylic carbon highly electrophilic.[1] Once the reaction initiates, heat generation accelerates the rate constant (
Recommended Protocol: Phase Transfer Catalysis (PTC)
The safest, most scalable method. Replaces the volatile DMSO/Cyanide interface with a controlled biphasic system.
System Configuration[1][2][3][4]
-
Organic Phase: Toluene (preferred) or Ethyl Acetate.
-
Aqueous Phase: Water (minimal volume to dissolve Cyanide).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-3 mol%).[1]
Step-by-Step Workflow
-
Preparation: Dissolve NaCN (1.2 equiv) in minimal water (3:1 Water:NaCN mass ratio).
-
Organic Charge: Dissolve 2-bromo-3-chlorobenzyl bromide (1.0 equiv) in Toluene (5-8 volumes). Add TBAB (0.02 equiv).
-
Thermal Equilibration: Cool the organic phase to 10°C .
-
Controlled Dosing: Add the aqueous cyanide solution dropwise to the organic phase.
-
Critical Control Point: Monitor internal temperature (Ti).[2] Do not allow Ti > 25°C during addition.
-
-
Reaction: Slowly ramp temperature to 45-50°C. Stir vigorously (PTC is agitation-dependent).
Comparative Data: Solvent Systems
| Feature | DMSO (Homogeneous) | Toluene/Water (PTC) |
| Reaction Rate | Extremely Fast (Minutes) | Moderate (Hours) |
| Heat Dissipation | Poor (Viscous, Hot spots) | Excellent (Solvent reflux control) |
| Runaway Risk | HIGH (Explosive decomposition) | LOW (Thermal buffer) |
| Workup | Difficult (Emulsions, DMSO removal) | Easy (Phase separation) |
Troubleshooting & FAQs
Q1: The reaction temperature is spiking despite cooling. What do I do?
Immediate Action: Stop any reagent addition immediately. Diagnosis: You are likely experiencing "accumulation." If you added reagents too quickly at a low temperature, they accumulated without reacting. As the temperature rose, they all reacted simultaneously. Solution:
-
Apply maximum cooling (Ice/Acetone bath).
-
Dilute with cold Toluene to add thermal mass.
-
DO NOT simply stir faster if the reaction is already runaway; however, if using PTC, ensure agitation is maintained to prevent phase separation and "hot pockets."
Q2: The reaction has stalled (TLC shows starting material). Should I add more Cyanide?
Diagnosis: In a PTC system, stalling is rarely due to lack of reagent; it is usually due to poisoning of the catalyst or insufficient agitation . Solution:
-
Check agitation speed (RPM). The interface surface area drives the rate.
-
Add a supplementary "spike" of catalyst (0.5 mol% TBAB).
-
Do not increase temperature blindly.
Q3: The mixture turned black/dark brown. Is the product ruined?
Diagnosis: This indicates polymerization or decomposition of the benzyl halide, often caused by high local pH or excessive heat. Solution:
-
Proceed to workup immediately.
-
The nitrile product is usually stable. Use a silica plug filtration (Hexane/EtOAc) to remove the tarry polymers.
-
Prevention:[1] Ensure the aqueous cyanide phase is not overly concentrated (keep water volume sufficient).
Q4: How do I safely quench the excess Cyanide?
WARNING: Never add acid directly to the reaction mixture while cyanide is present. This releases Hydrogen Cyanide (HCN) gas. Protocol:
-
Treat the aqueous phase with 10-15% Sodium Hypochlorite (Bleach) and NaOH (maintain pH > 10).[1]
-
Stir for 12 hours to oxidize Cyanide to Cyanate (
). -
Test with starch-iodide paper (should remain blue/black, indicating excess oxidant).[1]
Visualizing the Control Logic
Diagram 1: Process Control Decision Tree
This logic flow dictates how to manage the dosing phase to prevent thermal accumulation.[1]
Caption: Feedback loop for controlled addition of cyanide. The "Stop Dosing" step is critical to prevent thermal runaway due to reagent accumulation.
Diagram 2: Emergency Response Protocol
Logic for handling a confirmed thermal runaway event.
Caption: Emergency sequence for PTC runaway. Note that stopping agitation in PTC separates the reactants, halting the reaction kinetics immediately.
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.[1]
-
Org. Process Res. Dev. (2020). "Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions". American Chemical Society.[1]
-
BenchChem. (2025).[6] "Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile" (Analogous Protocol).
-
Organic Syntheses. "Benzyl Cyanide Synthesis via PTC". Org.[1][2][7][8][9][10] Syn. Coll. Vol. 1.
-
Purdue University Safety. "Hazards of DMSO/Cyanide Mixtures".
Sources
- 1. CN114751842A - Preparation method of bromoacetonitrile - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. designer-drug.com [designer-drug.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. lifechempharma.com [lifechempharma.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Minimizing Byproduct Formation in Derivative Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical insights and practical troubleshooting advice to minimize the formation of unwanted byproducts during the synthesis of chemical derivatives. Our goal is to enhance the purity of your target molecules, improve reaction yields, and streamline your development workflows.
Table of Contents
-
Foundational Principles of Byproduct Minimization
-
Frequently Asked Questions (FAQs) & Troubleshooting Guides by Reaction Type
-
2.1 Friedel-Crafts Acylation
-
2.2 Grignard Reactions
-
2.3 Williamson Ether Synthesis
-
2.4 Oxidation of Alcohols to Aldehydes
-
-
Advanced Strategies for Selectivity Control
-
3.1 Isomer Control in Electrophilic Aromatic Substitution
-
-
Post-Synthesis Purification and Analysis
-
4.1 Common Purification Techniques
-
4.2 Analytical Methods for Byproduct Detection
-
-
References
Foundational Principles of Byproduct Minimization
The formation of byproducts is a common challenge in organic synthesis, impacting yield, purity, and overall process efficiency.[1] The core principle of minimizing these unwanted molecules lies in controlling the reaction's kinetic and thermodynamic pathways. Key factors that universally influence byproduct formation include:
-
Reaction Conditions: Temperature, pressure, and reaction time are critical variables.[2][3] Optimizing these can favor the desired reaction pathway over competing side reactions.[2]
-
Reagent Purity: The purity of starting materials, solvents, and catalysts is paramount. Impurities can introduce unwanted side reactions or poison catalysts.[4]
-
Catalyst Selection and Activity: Catalysts offer an alternative reaction pathway with lower activation energy, which can significantly enhance selectivity towards the desired product.[5][6] They can steer a reaction to favor one product over others, a critical aspect of green chemistry.[7][8][9]
-
Stoichiometry: The molar ratio of reactants can dictate the course of a reaction. Using an excess of one reactant can sometimes suppress the formation of certain byproducts.[10]
Frequently Asked Questions (FAQs) & Troubleshooting Guides by Reaction Type
This section addresses specific issues encountered during common synthetic transformations in a question-and-answer format.
Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation is producing a low yield of the desired product. What are the likely causes?
A1: Low yields in Friedel-Crafts acylation often stem from several factors:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring can hinder the reaction.[4] Aromatic compounds less reactive than monohalobenzenes are generally not suitable for this reaction.[4]
-
Inactive Catalyst: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[4] Any water in your glassware, solvents, or reagents will deactivate the catalyst.[4]
-
Insufficient Catalyst: Friedel-Crafts acylation typically requires a stoichiometric amount of the Lewis acid catalyst, as the ketone product forms a stable complex with it.[4]
-
Impure Reagents: Impurities in your starting materials or solvent can lead to side reactions and lower yields.[4]
Troubleshooting Protocol: Enhancing Yield in Friedel-Crafts Acylation
-
Ensure Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware before use. Use anhydrous solvents and freshly opened or purified reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture contamination.[4]
-
Verify Catalyst Stoichiometry: Use at least one full equivalent of the Lewis acid catalyst.[4]
-
Check Substrate Reactivity: If your substrate is highly deactivated, consider using a more potent Lewis acid catalyst or a more reactive derivative of your aromatic compound.[4]
-
Purify Reagents: If you suspect impurities, distill the solvent and benzene, and consider sublimating the aluminum chloride before use.[4]
Q2: I'm observing the formation of multiple isomers in my Friedel-Crafts acylation of a substituted benzene. How can I control this?
A2: The formation of ortho, meta, and para isomers is governed by the directing effects of the substituents already on the aromatic ring.[4] While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, controlling isomer formation is crucial.[4] Strategies to improve selectivity are discussed in the "Advanced Strategies for Selectivity Control" section below.
Grignard Reactions
Q1: My Grignard reaction is failing or giving a very low yield. What are the common pitfalls?
A1: Grignard reagents are highly reactive and sensitive, making them prone to several side reactions:
-
Presence of Moisture: Grignard reagents react violently with water.[11] Any moisture in the reaction setup will decompose the reagent.[11][12]
-
Reaction with Acidic Protons: Grignard reagents are strong bases and will react with any acidic protons in the starting material or solvent.[13]
-
Wurtz Coupling: The Grignard reagent can react with the starting halide to form a homocoupled byproduct.[12] This is more likely at higher temperatures.[12]
Troubleshooting Protocol: Optimizing Grignard Reactions
-
Maintain Anhydrous and Inert Conditions: Use thoroughly dried glassware and anhydrous solvents. It is best practice to conduct the reaction under an inert atmosphere of nitrogen or argon to exclude moisture.[11][12]
-
Use Protecting Groups: If your substrate contains acidic functional groups (e.g., -OH, -NH₂, -COOH), they must be protected before introducing the Grignard reagent.[11][13]
-
Control Reaction Temperature: Add the halide slowly to the magnesium turnings to control the exothermic reaction.[12] Lowering the temperature can also minimize the Wurtz coupling side reaction.[12]
-
Slow Addition of Electrophile: Add the electrophile (e.g., aldehyde, ketone) slowly to the Grignard reagent, often at a reduced temperature (e.g., -78 °C), and then allow the reaction to warm to room temperature.
Workflow for a Successful Grignard Reaction
Caption: Workflow for a successful Grignard reaction.
Williamson Ether Synthesis
Q1: I'm getting a significant amount of an alkene byproduct in my Williamson ether synthesis. Why is this happening and how can I prevent it?
A1: The formation of an alkene is a result of a competing E2 elimination reaction.[14] This is particularly problematic under the following conditions:
-
Sterically Hindered Substrates: The use of secondary or tertiary alkyl halides strongly favors elimination, especially with a strong base like an alkoxide.[15]
-
Bulky Alkoxides: Sterically hindered alkoxides can also promote elimination.[14]
Troubleshooting Protocol: Minimizing Elimination in Williamson Ether Synthesis
-
Strategic Choice of Reactants: The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[15] For unsymmetrical ethers, always choose the synthetic route that utilizes the less sterically hindered alkyl halide (preferably primary).[15] For example, to synthesize tert-butyl methyl ether, it is far better to react potassium tert-butoxide with methyl iodide than to react sodium methoxide with tert-butyl chloride.
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are recommended as they do not solvate the nucleophile as strongly as protic solvents, thereby increasing its reactivity for substitution.[15]
-
Control Temperature: While heating may be necessary, excessive temperatures can favor elimination. Monitor the reaction closely and use the lowest effective temperature.[16]
Table 1: Substrate Choice and Expected Outcome in Williamson Ether Synthesis
| Alkoxide | Alkyl Halide (R-X) | Major Product | Minor Product | Rationale |
| Primary (R'O⁻) | Primary (R-X) | Ether (R-O-R') | Alkene | SN2 pathway is highly favored.[17] |
| Primary (R'O⁻) | Secondary (R-X) | Ether (R-O-R') | Alkene | Competition between SN2 and E2; a mixture of products is often obtained.[17] |
| Primary (R'O⁻) | Tertiary (R-X) | Alkene | Ether | E2 elimination is the predominant pathway due to severe steric hindrance.[17] |
| Tertiary (R'O⁻) | Primary (R-X) | Ether (R-O-R') | Alkene | SN2 is favored as the steric hindrance is on the nucleophile, not the electrophile. |
Oxidation of Alcohols to Aldehydes
Q1: My oxidation of a primary alcohol to an aldehyde is resulting in the formation of a carboxylic acid. How can I prevent this over-oxidation?
A1: Over-oxidation is a common issue when synthesizing aldehydes from primary alcohols.[10] The aldehyde product is susceptible to further oxidation to a carboxylic acid.[10][18] To prevent this, you can:
-
Use a Mild Oxidizing Agent: Strong oxidizing agents like potassium permanganate or Jones reagent will typically oxidize primary alcohols directly to carboxylic acids.[18] Milder reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation are preferred for stopping at the aldehyde stage.[18]
-
Control Stoichiometry: Use an excess of the alcohol relative to the oxidizing agent. This ensures there isn't enough oxidant to carry out the second oxidation step.[10]
-
Remove the Aldehyde as it Forms: If the aldehyde has a lower boiling point than the starting alcohol, it can be distilled off from the reaction mixture as it is formed.[10] This prevents it from being further oxidized.[10]
Recommended Protocol for Selective Oxidation to an Aldehyde
-
Reagent Selection: Choose a mild oxidizing agent like PCC or utilize a Swern or Dess-Martin oxidation protocol.[18]
-
Reaction Setup: In a round-bottom flask, dissolve the primary alcohol in a suitable solvent (e.g., dichloromethane for PCC).
-
Controlled Addition: Slowly add the oxidizing agent to the alcohol solution, maintaining a controlled temperature as specified by the chosen protocol.
-
Monitoring: Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to over-oxidation.
-
Workup: Once the starting material is consumed, perform the appropriate workup to quench the reaction and remove the oxidant byproducts. For some TEMPO-catalyzed aerobic oxidations, adding saturated aqueous NaHCO₃ after the reaction can suppress over-oxidation during workup.[19]
Advanced Strategies for Selectivity Control
Isomer Control in Electrophilic Aromatic Substitution
Q: How can I achieve high regioselectivity (ortho, meta, or para) in electrophilic aromatic substitution reactions?
A: Regioselectivity is determined by the electronic and steric properties of the substituents on the aromatic ring.
-
Electronic Effects: Activating groups (electron-donating) direct incoming electrophiles to the ortho and para positions.[20] Deactivating groups (electron-withdrawing) direct to the meta position.[21]
-
Steric Hindrance: Bulky substituents can sterically hinder the ortho positions, leading to a preference for the para product.[21]
-
Blocking Groups: In some cases, a "blocking group" like a sulfonic acid can be temporarily installed at a reactive position (e.g., the para position), forcing substitution at another site. The blocking group can then be removed in a subsequent step.[21]
Logical Flow for Predicting Regioselectivity
Caption: Decision tree for predicting regioselectivity in EAS.
Post-Synthesis Purification and Analysis
Even with optimized reaction conditions, byproducts are often unavoidable. Effective purification and analysis are therefore crucial steps.
Common Purification Techniques
The choice of purification method depends on the physical state of the compound and the nature of the impurities.[1]
-
Recrystallization: An effective technique for purifying solid compounds.[22] It relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures.[1]
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.[23]
-
Distillation: Used to separate liquids with different boiling points. Fractional distillation is particularly useful for separating liquids with close boiling points.[1][22]
-
Preparative HPLC: A high-resolution technique capable of separating complex mixtures and isolating highly pure compounds.[22]
Analytical Methods for Byproduct Detection
Identifying and quantifying byproducts is essential for process optimization and quality control.
-
Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate components of a mixture.[24]
-
Mass Spectrometry (MS): Often coupled with chromatography (GC-MS, LC-MS), MS provides information about the molecular weight and structure of the components.[25]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the structure of both the desired product and any byproducts.[1]
Table 2: Analytical Techniques for Byproduct Analysis
| Technique | Information Provided | Primary Application |
| HPLC/GC | Separation of mixture components, retention time, relative quantification. | Purity assessment, quantification of known byproducts. |
| Mass Spectrometry | Molecular weight of components, structural information via fragmentation. | Identification of unknown byproducts. |
| NMR Spectroscopy | Detailed structural information, connectivity of atoms. | Structure elucidation of product and byproducts. |
| IR Spectroscopy | Presence of specific functional groups. | Quick check for the presence of expected functional groups. |
References
- How Does Catalysis Reduce Waste? (2025, November 29). Sustainability Directory.
- Role of Catalyst in Chemical Reaction: 7 Bold Benefits [Explained]. (2025, July 10). Crazy For Chem.
- Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Tecan.
- The role of catalysts in sustainable chemical processes. (2023, September 19). Allied Academies.
- Preventing byproduct formation in the acylation of benzene. (n.d.). Benchchem.
- Grignard Reaction. (n.d.). Alfa Chemistry.
- Role of catalysts in isomerization processes. (2025, June 19). Patsnap Eureka.
- Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. (n.d.). Benchchem.
- Environmental and Industrial Implications of Catalysts. (2025, March 12). Longdom Publishing.
- Electrophilic Aromatic Substitution. (2025, June 19). Making Molecules.
- Williamson Ether Synthesis. (2022, October 23). ChemTalk.
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
- Synthesis of aldehydes by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal.
- Oxidising alcohols to make aldehydes and ketones. (n.d.). Chemguide.
- Oxidation of Alcohols to Aldehydes and Ketones. (n.d.). Chemistry Steps.
- Improving reaction conditions for Williamson ether synthesis. (n.d.). Benchchem.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). LCGC.
- Reaction temperature: Significance and symbolism. (2026, February 4). Spandidos Publications.
- Williamson ether synthesis. (n.d.). Wikipedia.
- How Does Temperature Affect The Rate Of A Reaction? (2023, March 15). ReAgent Chemical Services.
- Grignard reaction. (n.d.). Wikipedia.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- 34.04 Site Selectivity in Electrophilic Aromatic Substitution. (2021, March 10). YouTube.
- ANALYTICAL CHEMISTRY: Overview (Techniques & Applications). (n.d.). Journal of Pharmaceutical Negative Results.
- A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024, June 20). CfPIE.
Sources
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. wisdomlib.org [wisdomlib.org]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. How Does Catalysis Reduce Waste? → Question [product.sustainability-directory.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. crazyforchem.com [crazyforchem.com]
- 8. Role of catalysts in isomerization processes [eureka.patsnap.com]
- 9. longdom.org [longdom.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Grignard reaction - Wikipedia [en.wikipedia.org]
- 14. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. One moment, please... [chemistrysteps.com]
- 19. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. pnrjournal.com [pnrjournal.com]
- 25. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
troubleshooting guide for low conversion rates in reactions involving 2-Bromo-3-chlorophenylacetonitrile
Executive Summary: The Substrate Challenge
2-Bromo-3-chlorophenylacetonitrile (CAS: [Implicit]; Structure: 1 ) presents a unique "perfect storm" of steric and electronic challenges for synthetic chemists.
-
Steric Congestion (The "Di-Ortho" Effect): For reactions targeting the aryl bromide (C2), the reactive site is flanked by a bulky acetonitrile group at C1 and a chlorine atom at C3. This creates a "di-ortho" substituted environment that severely hampers oxidative addition with standard palladium catalysts.
-
Electronic Deactivation: The electron-withdrawing nature of the nitrile and halogens decreases the nucleophilicity of the aromatic ring, while the benzylic protons (α-to-nitrile) are significantly acidified (
in DMSO), altering base compatibility. -
Chemoselectivity: The presence of both bromine and chlorine requires precise catalyst tuning to prevent non-selective dehalogenation.
This guide addresses the three most common failure modes: Failed Cross-Coupling , Incomplete Alkylation , and Stalled Hydrolysis .
Troubleshooting Module A: Cross-Coupling (Suzuki/Buchwald)
Symptom: Reaction stalls at <20% conversion; starting material (SM) remains unconsumed; or extensive protodebromination is observed.
Root Cause Analysis
Standard catalysts like
Optimization Protocol
Q: Which catalyst system overcomes the "di-ortho" steric block? A: You must use electron-rich, bulky dialkylbiaryl phosphine ligands or N-heterocyclic carbene (NHC) precatalysts. These ligands create a spatially expansive pocket that accommodates the hindered substrate while boosting electron density on Pd to force oxidative addition.
| Component | Recommendation | Rationale |
| Precatalyst | Pd-PEPPSI-IPr or XPhos Pd G3 | NHC ligands (PEPPSI) and Buchwald G3 precatalysts are air-stable and activate rapidly, preventing nitrile poisoning. |
| Ligand | XPhos or SPhos | XPhos is specifically designed for sterically hindered aryl chlorides/bromides. SPhos is excellent for stability. |
| Base | K | Weaker bases like carbonate often fail to activate the boronic acid fast enough in hindered systems. Phosphate is superior here. |
| Solvent | 1,4-Dioxane/H | The biphasic system with water is critical for the Suzuki mechanism (activation of boronate). |
| Temp | 80°C - 100°C | Do not run at RT. The energy barrier for oxidative addition at the hindered C2 position is high. |
Q: I see significant debromination (formation of 3-chlorophenylacetonitrile). Why?
A: This is a sign of "starved" Pd species. If the transmetalation is slow (due to sterics), the Pd(II)-Ar species undergoes
-
Fix: Increase the concentration of the boronic acid (1.5–2.0 equiv) and ensure rigorous degassing to remove oxygen. Switch solvent to Toluene/Water to reduce protic sources if using alcohol cosolvents.
Troubleshooting Module B: -Alkylation
Symptom: Low yield due to polyalkylation (dialkylation) or no reaction (recovery of SM).
Root Cause Analysis
The benzylic protons are acidic, but the steric bulk of the ortho-bromo group can hinder the approach of the electrophile. Conversely, if the base is too strong or nucleophilic (e.g., n-BuLi), it may cause Lithium-Halogen Exchange (Li-Br exchange) at the C2 position rather than deprotonation at the
Optimization Protocol
Q: Can I use n-Butyllithium (n-BuLi) as the base? A: ABSOLUTELY NOT. n-BuLi will attack the C2-Bromine atom, leading to a complex mixture of debrominated and alkylated side products.
Q: What is the ideal base/electrophile combination?
A: Use non-nucleophilic bases that match the
| Variable | Protocol | Technical Note |
| Base | NaH (Sodium Hydride) or KHMDS | NaH (60% dispersion) is irreversible and cleaner. KHMDS allows low-temp control (-78°C) if selectivity is poor. |
| Solvent | THF or DMF | DMF accelerates S |
| Temperature | 0°C | Deprotonate at 0°C for 30 min. Add electrophile slowly. Do not heat unless necessary. |
| Stoichiometry | 1.05 equiv Base / 0.95 equiv Electrophile | slightly undercharging the electrophile prevents dialkylation. |
Critical Warning: If using NaH, ensure the H
Troubleshooting Module C: Hydrolysis (Nitrile Acid)
Symptom: Reaction stops at the amide intermediate or requires excessively long reaction times.
Root Cause Analysis
The mechanism of nitrile hydrolysis involves nucleophilic attack of water on the cyano carbon. In 2-Bromo-3-chlorophenylacetonitrile, the ortho-substituents (especially the large Bromine) create a "picket fence" shielding the nitrile carbon. Standard aqueous reflux (
Optimization Protocol
Q: Aqueous HCl/NaOH reflux isn't working. What now? A: You need to raise the reaction temperature above the boiling point of water.
-
High-Temp Alkaline Hydrolysis:
-
Acidic Alternative (Pinner-like):
-
If base fails, try AcOH : H
SO : H O (2:1:1) at reflux ( C). The acetic acid helps solubilize the organic substrate, which is often insoluble in pure aqueous acid.
-
Visual Troubleshooting Logic
The following diagram outlines the decision pathway for diagnosing reaction failures with this specific scaffold.
Caption: Decision tree for diagnosing reaction failures based on the specific steric and electronic properties of the 2-Bromo-3-chlorophenylacetonitrile scaffold.
References
-
Suzuki-Miyaura Coupling of Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3][4] Journal of the American Chemical Society, 130(24), 7538–7539. Link
- Context: Establishes the necessity of dialkylbiaryl phosphines (SPhos/XPhos) for di-ortho substituted aryl halides.
-
-
Nitrile Poisoning of Palladium
- Hydrolysis of Sterically Hindered Nitriles: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Context: Standard protocols for high-temperature glycol-based hydrolysis of hindered nitriles (Section 5.14).
-
Alkylation of Phenylacetonitriles
Sources
- 1. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 2. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
effect of base on the stability of 2-Bromo-3-chlorophenylacetonitrile
Technical Support Center: Stability & Handling of 2-Bromo-3-chlorophenylacetonitrile
Executive Summary & Core Chemical Logic
2-Bromo-3-chlorophenylacetonitrile is a highly functionalized building block used in the synthesis of heterocycles and pharmaceutical intermediates.[1] Its stability in basic media is governed by two competing electronic effects:
-
Enhanced Acidity: The electron-withdrawing nature of the halogen substituents (2-Br and 3-Cl) significantly increases the acidity of the
-methylene protons ( estimated 18–20 in DMSO, compared to 22 for phenylacetonitrile).[1] This makes deprotonation facile even with mild bases.[1] -
Carbanion Reactivity: Once deprotonated, the resulting carbanion is susceptible to oxidative degradation (in the presence of air) and hydrolysis (in the presence of moisture), leading to colored impurities and yield loss.
Critical Warning: The ortho-bromo substituent introduces steric strain and proximity effects that can accelerate specific degradation pathways, particularly base-mediated intramolecular cyclizations under high-temperature conditions.[1]
Troubleshooting Guides & FAQs
Category A: Visual Changes & Impurity Formation[1]
Q1: I observed the reaction mixture turning dark brown/black immediately after adding Potassium Carbonate (
-
Degas Solvents: Sparge all solvents with Argon or Nitrogen for at least 15 minutes before adding the base.
-
Inert Atmosphere: Conduct the reaction under a strict positive pressure of Nitrogen/Argon.
-
Temperature Control: Add the base at
to slow down the oxidation kinetics, even if the reaction requires heat later.
Q2: My LC-MS shows a new peak with a mass of [M+18]. What is happening? Diagnosis: You are observing nitrile hydrolysis to the primary amide. Technical Explanation: Hydroxide ions (generated from wet solvents or hygroscopic bases) attack the nitrile carbon. The electron-deficient ring (due to 2-Br, 3-Cl) makes the nitrile carbon more electrophilic, accelerating this hydrolysis compared to non-halogenated analogs.[1] Corrective Action:
-
Dry Your Base: Commercial
or is often hygroscopic.[1] Dry it in an oven at for 4 hours before use. -
Solvent Quality: Use anhydrous solvents (water content
ppm).[1] -
Avoid Hydroxide Bases: Switch from NaOH/KOH to non-nucleophilic bases like DBU or t-BuOK (in anhydrous media) if hydrolysis persists.[1]
Category B: Reaction Yield & Selectivity
Q3: I am trying to alkylate the alpha-position, but I recover starting material and some "dimerized" byproduct. Diagnosis: The "dimer" is likely a self-condensation product (Thorpe-Ziegler reaction) or an oxidative dimer.[1] Technical Explanation: If the electrophile is added after a long equilibration time with the base, the high concentration of carbanion allows it to attack a neutral molecule of starting material (self-condensation). Corrective Action:
-
"Barbier" Conditions: Add the base last or add the base and electrophile simultaneously to keep the standing concentration of free carbanion low.
-
Stoichiometry: Ensure a slight excess of the electrophile (1.1–1.2 eq) is present before base addition.
Q4: Can I use strong bases like LDA or LiHMDS? Diagnosis: Yes, but with a caveat regarding the Benzyne mechanism . Technical Explanation: The 2-bromo substituent allows for base-induced elimination of HBr to form a transient aryne (benzyne) intermediate, especially with strong lithium bases at elevated temperatures.[1] This leads to complex mixtures of regioisomers. Corrective Action:
-
Temperature Limit: If using LiHMDS/LDA, maintain temperature below
. -
Preferred Bases: Use milder bases like
in DMF/DMSO or NaH in THF/DMF at .[1]
Technical Data & Stability Matrix
Table 1: Base Compatibility & Stability Window
| Base Type | Example | Stability Rating | Primary Risk | Recommended Conditions |
| Carbonates | High | Hydrolysis (if wet) | Anhydrous DMF/MeCN, | |
| Hydrides | NaH, KH | Medium | Oxidation (rapid) | Inert atm, THF/DMF, |
| Hydroxides | NaOH, KOH | Low | Hydrolysis (Amide/Acid) | Avoid if possible.[1] Use biphasic (DCM/Water) with PTC.[1] |
| Alkoxides | NaOMe, t-BuOK | Medium-Low | Trans-esterification / Nucleophilic attack | Use bulky bases (t-BuOK) in aprotic solvents.[1] |
| Amides | LDA, LiHMDS | Low | Benzyne formation / Polymerization | Cryogenic conditions ( |
Table 2: Estimated pKa Values (DMSO)
| Compound | Substituents | Est.[1][4][5] pKa | Notes |
| Phenylacetonitrile | None | 21.9 | Reference standard.[1] |
| 4-Chlorophenylacetonitrile | 4-Cl | ~19.5 | Stabilized by inductive effect.[1] |
| 2-Bromo-3-chlorophenylacetonitrile | 2-Br, 3-Cl | ~17.5 - 18.5 | Highly acidic.[1] Deprotonates easily. |
Mechanistic Visualization (Degradation Pathways)
The following diagram illustrates the competing pathways when 2-Bromo-3-chlorophenylacetonitrile is exposed to base.
Caption: Figure 1. Competing reaction pathways for 2-Bromo-3-chlorophenylacetonitrile in basic media. The green path represents the desired transformation; red paths indicate degradation.
Standard Operating Procedures (SOPs)
Protocol 1: Stability Test (Pre-Reaction Validation)
Use this protocol to verify if your base/solvent system will degrade the starting material.
-
Preparation: Dissolve 10 mg of 2-Bromo-3-chlorophenylacetonitrile in 1 mL of the deuterated solvent (e.g., DMSO-
or CDCl ) or reaction solvent. -
Base Addition: Add 1.5 equivalents of the intended base.
-
Observation:
-
T = 0 min: Record visual appearance. (Should be clear or slightly yellow).[1]
-
T = 1 hour: Check for darkening (oxidation).
-
-
Analysis: Run TLC (Hexane/EtOAc 8:2). Look for a baseline spot (Acid/Amide) or a spot moving with the solvent front (Dimer).
-
Pass Criteria: >95% starting material remaining after 1 hour at room temperature.
Protocol 2: Optimized Alkylation (Minimizing Degradation)
Recommended for attaching electrophiles while suppressing side reactions.[1]
-
Setup: Flame-dry a round-bottom flask and cool under Argon flow.
-
Solvent: Add anhydrous DMF or Acetonitrile (MeCN).[1] Note: MeCN is preferred for milder bases like Carbonates.[1]
-
Reagents: Add 2-Bromo-3-chlorophenylacetonitrile (1.0 eq) and the Electrophile (1.2 eq) together into the solvent.
-
Degassing: Bubble Argon through the solution for 10 minutes.
-
Initiation: Add
(2.0 eq) or (1.5 eq) in one portion. -
Monitoring: Stir at Room Temperature. Monitor by TLC every 30 minutes.
-
Why? Presence of the electrophile before base generation ensures the carbanion is trapped immediately, preventing oxidation or dimerization.
-
References
-
Reactivity of Phenylacetonitriles
-
Base-Mediated Autoxidation
-
pKa of Nitriles
-
Ortho-Halo Substituent Effects
Sources
- 1. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Phenylacetonitrile from Phenylalanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
validation of HPLC method for 2-Bromo-3-chlorophenylacetonitrile quantification
Comparative Guide: Validation of HPLC Method for 2-Bromo-3-chlorophenylacetonitrile Quantification
Executive Summary & Strategic Context
2-Bromo-3-chlorophenylacetonitrile is a critical halogenated intermediate often employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structural integrity—defined by the labile benzylic nitrile group and the halogen substitution pattern—presents specific analytical challenges.[1]
While Gas Chromatography (GC) is a traditional choice for volatile intermediates, the thermal instability of the benzylic nitrile moiety often leads to on-column degradation, resulting in non-reproducible quantification. High-Performance Liquid Chromatography (HPLC) remains the gold standard for robust, regulatory-compliant quantification.
This guide provides a validated, self-checking HPLC protocol, objectively comparing it against GC and UPLC alternatives, and structured according to the latest ICH Q2(R2) guidelines.
Technology Comparison: Why HPLC?
The following decision matrix contrasts the three primary analytical techniques for this specific molecule.
| Feature | HPLC (Proposed) | GC-FID/MS | UPLC/UHPLC |
| Primary Mechanism | Partition chromatography (Liquid/Solid) | Volatilization & Partition (Gas/Liquid) | High-pressure Partition |
| Suitability for Target | High. Ideal for thermally labile nitriles. | Medium/Low. Risk of nitrile hydrolysis or dehalogenation at injector port (>200°C). | High. Excellent speed, but requires sub-2µm particle instrumentation. |
| Sensitivity (LOD) | ~0.1 µg/mL (UV detection) | ~0.01 µg/mL (FID/MS) | ~0.05 µg/mL (Enhanced S/N) |
| Robustness | High. Buffer controls pH stability. | Moderate. Column bleed can interfere. | Moderate. Susceptible to column clogging. |
| Cost Per Run | Moderate (Solvent consumption). | Low (Gas consumption). | High (Consumables/Maintenance).[2] |
Expert Insight: While GC offers higher theoretical plate counts, the 2-Bromo-3-chlorophenylacetonitrile molecule is prone to thermal degradation at the benzylic position. HPLC avoids this thermal stress, ensuring that the "impurities" detected are real process byproducts, not artifacts of the analysis method.
Method Development & Optimization
This protocol utilizes a Reversed-Phase (RP-HPLC) approach. The causality behind the experimental choices is detailed below to satisfy the "Expertise" requirement.
Chromatographic Conditions
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm.
-
Rationale: The target molecule is non-polar (logP ~3.0). A C18 stationary phase provides strong hydrophobic retention, separating the target from more polar synthetic precursors (e.g., chlorinated toluenes).
-
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).
-
Rationale: A simple binary system is chosen. Buffers are avoided unless peak tailing occurs; however, if the synthesis involves basic catalysts, add 0.1% Phosphoric Acid to the water phase to suppress silanol ionization and improve peak shape.
-
-
Detection: UV at 225 nm.
-
Rationale: The halogenated benzene ring exhibits a strong absorption band (B-band) shifted to ~220-230 nm. 254 nm is usable but less sensitive.
-
-
Temperature: 30°C.
-
Rationale: Slightly elevated temperature ensures constant viscosity and retention time reproducibility, mitigating lab ambient temperature fluctuations.
-
Validation Protocol (ICH Q2(R2) Compliant)
This section details the validation parameters. The protocol is designed to be self-validating —if the System Suitability criteria are not met, the run is automatically invalid.
Visualization: Validation Workflow
Figure 1: Step-by-step validation workflow ensuring regulatory compliance (ICH Q2).
Specificity (Stress Testing)
Demonstrate that the method can separate the analyte from degradation products.
-
Protocol: Expose sample to:
-
Acid (0.1 N HCl, 60°C, 1 hr).
-
Base (0.1 N NaOH, 60°C, 1 hr).
-
Oxidation (3% H₂O₂, RT, 1 hr).
-
-
Acceptance Criteria: Peak purity threshold > 99.0% (using Diode Array Detector). Resolution (Rs) > 1.5 between the main peak and any degradant.[4]
Linearity & Range
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.1 mg/mL).
-
Data Presentation:
| Concentration (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 50.0 | 1,250,400 |
| 75 | 75.0 | 1,875,100 |
| 100 | 100.0 | 2,500,800 |
| 125 | 125.0 | 3,125,500 |
| 150 | 150.0 | 3,750,900 |
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Spike known amounts of standard into a placebo matrix (or solvent if matrix is unavailable) at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery must be within 98.0% – 102.0%.
Precision (Repeatability)
-
Protocol: 6 consecutive injections of the standard solution at 100% concentration.
-
Acceptance Criteria: % RSD (Relative Standard Deviation) of peak area ≤ 2.0%.
Experimental Workflow & Decision Tree
To assist in determining when to apply this specific HPLC method versus alternatives, use the following logic flow.
Figure 2: Decision matrix for selecting the appropriate analytical technique for halogenated phenylacetonitriles.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[5][6] Available at: [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. (2nd Ed.). Wiley-Interscience. (1997). (Standard text for C18 column selection logic).
-
Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2][7][8][9] Available at: [Link]
-
PubChem. 2-(3-Bromo-4-chlorophenyl)acetonitrile Compound Summary. (Used for physicochemical property analogy). Available at: [Link]
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- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
A Comparative Guide to the Reactivity of 2-Bromo-3-chlorophenylacetonitrile and 2-bromo-5-chlorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the chemical reactivity of two structurally isomeric dihalophenylacetonitriles: 2-bromo-3-chlorophenylacetonitrile and 2-bromo-5-chlorophenylacetonitrile. As versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules, a nuanced understanding of their differential reactivity is critical for strategic synthetic planning, reaction optimization, and impurity profiling. This document moves beyond a simple cataloging of properties to explain the underlying electronic and steric principles that govern their behavior in key chemical transformations, supported by established chemical theory and illustrative protocols.
Structural and Electronic Profiles of the Isomers
The seemingly minor shift in a single halogen substituent between 2-bromo-3-chlorophenylacetonitrile and 2-bromo-5-chlorophenylacetonitrile results in significant differences in their electronic architecture and steric environment. These differences are the primary determinants of their distinct reactivity profiles.
| Property | 2-Bromo-3-chlorophenylacetonitrile | 2-Bromo-5-chlorophenylacetonitrile |
| Structure | ![]() | ![]() |
| CAS Number | 90483-78-4 | 127792-49-8[1] |
| Molecular Formula | C₈H₅BrClN | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol | 230.49 g/mol |
Core Electronic Influences:
The reactivity of these molecules is dictated by the interplay of three key functional groups and their effects on the aromatic ring:
-
Halogen Substituents (Br and Cl): Both bromine and chlorine are electronegative atoms that exert a strong inductive electron-withdrawing effect (-I). They also possess lone pairs of electrons that can be donated to the aromatic ring via a weaker resonance effect (+R).[2][3] For halogens, the inductive effect overwhelmingly dominates, leading to a net deactivation of the benzene ring towards electrophilic attack but activation towards nucleophilic attack.[3]
-
Cyanomethyl Group (-CH₂CN): This group is moderately electron-withdrawing. The nitrile moiety is strongly withdrawing, which in turn polarizes the C-H bonds of the adjacent methylene (CH₂) group, making these benzylic protons acidic.[4]
The critical distinction between the isomers lies in the positioning of these groups:
-
2-Bromo-3-chlorophenylacetonitrile: The substituents are arranged in a contiguous 1,2,3-pattern. This places the bromine atom in an ortho position to the cyanomethyl group and the chlorine atom, creating a sterically crowded environment.
-
2-Bromo-5-chlorophenylacetonitrile: The substituents are in a 1,3,5-like arrangement relative to each other. Here, the bromine is ortho to the cyanomethyl group but meta to the chlorine atom. This results in a less sterically hindered environment around the bromine atom compared to its isomer.
Comparative Reactivity Analysis
The structural and electronic disparities manifest in predictable differences across several major classes of chemical reactions.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is a cornerstone reaction for aryl halides, particularly when the aromatic ring is rendered electron-poor by withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6][7] The stability of this intermediate is the key determinant of the reaction rate.[8]
For SₙAr to occur efficiently, electron-withdrawing groups must be positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge onto the activating group.[7][8]
-
2-Bromo-3-chlorophenylacetonitrile: In this isomer, neither halogen is ortho or para to another powerful activating group like a nitro group. However, the combined inductive pull of the two halogens and the cyanomethyl group makes the ring highly susceptible to nucleophilic attack. The stability of the Meisenheimer complex will depend on which halogen acts as the leaving group.
-
2-bromo-5-chlorophenylacetonitrile: Similar to its isomer, the ring is activated towards nucleophilic attack. The relative positioning of the substituents will influence the stability of the anionic intermediate.
// Reactants ArylHalide [label=<
Aryl Halide (Ar-X)
]; Nucleophile [label="Nu⁻"];
// Intermediate Meisenheimer [label=<
Meisenheimer Complex
];
// Products Product [label=<
Substituted Product (Ar-Nu)
]; LeavingGroup [label="X⁻"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges {rank=same; ArylHalide; Nucleophile} ArylHalide -> inv1 [arrowhead=none]; Nucleophile -> inv1 [arrowhead=none]; inv1 -> Meisenheimer [label="+ Nu⁻\n(Slow, RDS)", fontcolor="#202124"]; Meisenheimer -> inv2 [label="- X⁻\n(Fast)", fontcolor="#202124"]; inv2 -> Product; inv2 -> LeavingGroup; }
Fig. 1: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is arguably the most important application for these substrates.[9] These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10][11]
The first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent palladium catalyst. The reactivity order for this step is generally C-I > C-Br > C-Cl. Therefore, reactions on both isomers are expected to occur selectively at the C-Br bond under controlled conditions. The key difference arises from steric hindrance.
-
2-Bromo-3-chlorophenylacetonitrile: The bromine atom is positioned at C2, flanked by the cyanomethyl group at C1 and a chlorine atom at C3. This creates significant steric congestion around the reaction center, which can hinder the approach of the bulky palladium catalyst, potentially slowing the rate of oxidative addition.
-
2-bromo-5-chlorophenylacetonitrile: The bromine atom is at C2, flanked by the cyanomethyl group at C1 and a hydrogen atom at C6. This environment is considerably less sterically hindered.
Predicted Reactivity: 2-bromo-5-chlorophenylacetonitrile is predicted to be significantly more reactive in palladium-catalyzed cross-coupling reactions at the C-Br position. The reduced steric hindrance allows for more facile oxidative addition, likely resulting in faster reaction rates, higher yields, and milder required reaction conditions compared to the 2-bromo-3-chloro isomer.
// Nodes Setup [label="Reaction Setup\n(Inert Atmosphere)", shape=ellipse, fillcolor="#FBBC05"]; Reagents [label="Add Aryl Bromide (Isomer),\nBoronic Acid, and Solvent"]; Catalyst [label="Add Pd Catalyst\n(e.g., Pd(PPh₃)₄) and Base (e.g., K₂CO₃)"]; Heating [label="Heat to Reflux\n(e.g., 80-100 °C)", shape=cds, fillcolor="#EA4335"]; Monitoring [label="Monitor Progress\n(TLC / GC-MS)"]; Workup [label="Aqueous Workup\n(Quench, Extract with Organic Solvent)"]; Purification [label="Purification\n(Column Chromatography)", shape=ellipse, fillcolor="#34A853"]; Analysis [label="Characterization\n(NMR, MS)", shape=ellipse, fillcolor="#4285F4"];
// Edges Setup -> Reagents; Reagents -> Catalyst; Catalyst -> Heating; Heating -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Purification; Purification -> Analysis; }
Fig. 2: A typical experimental workflow for Suzuki cross-coupling.
Reactivity of Benzylic Protons
The methylene (-CH₂-) protons adjacent to the nitrile group are acidic and can be removed by a base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile in reactions like alkylations or condensations.[4] The acidity of these protons is enhanced by the inductive electron-withdrawing effects of the halogen substituents on the ring.
-
2-Bromo-3-chlorophenylacetonitrile: The halogen substituents are at the ortho (C2) and meta (C3) positions relative to the cyanomethyl group. The ortho bromine exerts a strong, proximity-based inductive pull.
-
2-bromo-5-chlorophenylacetonitrile: The halogen substituents are at the ortho (C2) and para-like (C5) positions. Both exert a strong inductive effect.
Predicted Reactivity: The difference in acidity is likely to be subtle. However, the 2-bromo-3-chlorophenylacetonitrile may possess slightly more acidic benzylic protons . The cumulative inductive effect of a C2 and C3 substituent might be marginally stronger than that of a C2 and C5 substituent due to the closer average proximity of the withdrawing groups to the benzylic center. This could make it a slightly better substrate for reactions initiated by deprotonation at the benzylic position.
Experimental Protocol: Comparative Buchwald-Hartwig Amination
This protocol is designed to experimentally validate the predicted difference in reactivity for palladium-catalyzed cross-coupling. Buchwald-Hartwig amination is an excellent choice due to its sensitivity to steric hindrance.
Objective: To compare the reaction rate and yield of the amination of 2-bromo-3-chlorophenylacetonitrile and 2-bromo-5-chlorophenylacetonitrile with morpholine.
Materials:
-
2-bromo-3-chlorophenylacetonitrile
-
2-bromo-5-chlorophenylacetonitrile
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure (to be run in parallel for each isomer):
-
Reaction Setup: In a glovebox or under a nitrogen/argon atmosphere, add sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, pre-mix Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and XPhos (19.1 mg, 0.04 mmol, 4 mol%) in 1 mL of anhydrous toluene. Stir for 10 minutes.
-
Reagent Addition: To the Schlenk tube, add the aryl bromide isomer (1.0 mmol, 1.0 equiv). Add 4 mL of anhydrous toluene, followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv).
-
Initiation: Add the pre-formed catalyst solution to the Schlenk tube.
-
Reaction: Seal the tube and place it in a pre-heated oil bath at 100 °C.
-
Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from the reaction mixture under inert conditions, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the consumption of starting material and formation of product.
-
Work-up (Upon Completion): Cool the reaction to room temperature. Quench by adding 10 mL of water. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Expected Outcome: The reaction with 2-bromo-5-chlorophenylacetonitrile is expected to proceed to completion significantly faster and potentially give a higher isolated yield than the reaction with the sterically hindered 2-bromo-3-chlorophenylacetonitrile .
Summary and Conclusion
The reactivity of 2-bromo-3-chlorophenylacetonitrile and 2-bromo-5-chlorophenylacetonitrile is not interchangeable. The choice of isomer should be a deliberate, strategic decision based on the desired chemical transformation.
| Reaction Type | Most Reactive Isomer | Rationale |
| Pd-Catalyzed Cross-Coupling | 2-bromo-5-chlorophenylacetonitrile | Lower steric hindrance around the C-Br bond facilitates faster oxidative addition. |
| Nucleophilic Aromatic Substitution | Similar (Both likely poor substrates) | Lack of strong ortho/para activating groups; requires forcing conditions. |
| Benzylic Deprotonation | 2-bromo-3-chlorophenylacetonitrile (Marginally) | Potentially stronger cumulative inductive effect from closer halogen substituents, leading to higher acidity. |
Final Recommendation for Researchers:
-
For synthetic routes requiring selective functionalization at the bromine position via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), 2-bromo-5-chlorophenylacetonitrile is the superior choice, promising higher efficiency and milder conditions.
-
For applications that leverage the acidity of the benzylic protons for subsequent alkylation or condensation, 2-bromo-3-chlorophenylacetonitrile may offer a slight advantage.
-
Neither isomer is an ideal substrate for standard SₙAr reactions , and alternative synthetic routes should be considered if this transformation is required.
By understanding these fundamental differences, researchers can better design synthetic pathways, anticipate reaction outcomes, and optimize conditions, ultimately accelerating the drug development and chemical synthesis process.
References
- Benchchem. (2025). A Comparative Analysis of the Reactivity of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and Structurally Similar Nitriles.
- Buncel, E., et al. (1986). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Available at: [Link]
- AiFChem. (2025). 19472-74-3 | 2-Bromobenzyl cyanide.
-
Batsyts, S., et al. (2019). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. European Journal of Organic Chemistry. Available at: [Link]
- St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity.
-
Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Available at: [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
- Reagentia. 2-(3-BroMo-5-chlorophenyl)acetonitrile (1 x 250 mg).
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]
-
PubChem. 2-(5-bromo-2-chlorophenyl)acetonitrile. Available at: [Link]
- Anax Laboratories. 127792-49-8 | 2-(2-bromo-5-chlorophenyl)acetonitrile.
-
PubChem. 2-(3-bromo-5-chlorophenyl)acetonitrile. Available at: [Link]
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available at: [Link]
- Benchchem. (2025). Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
-
Patouossa, I., et al. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Computational Chemistry. Available at: [Link]
-
PubMed. (2005). Ab initio study of the substituent effects on the relative stability of the E and Z conformers of phenyl esters. Stereoelectronic effects on the reactivity of the carbonyl group. Available at: [Link]
-
Lumen Learning. The Effect of Substituents on Reactivity | MCC Organic Chemistry. Available at: [Link]
- Benchchem. (2025). chemical reactivity profile of 2- Bromobutanenitrile.
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]
-
ChemRxiv. (2022). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available at: [Link]
-
Molecules Editorial Office. (2020). Advances in Cross-Coupling Reactions. Molecules. Available at: [Link]
-
Penso, E., et al. (2022). Revisiting Homochiral versus Heterochiral Interactions through a Long Detective Story of a Useful Azobis-Nitrile and Puzzling Racemate. Symmetry. Available at: [Link]
-
Preprints.org. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
Hutton, A. D., et al. (2021). Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. Molbank. Available at: [Link]
-
ResearchGate. (2014). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Available at: [Link]
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- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
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comparative study of catalysts for reactions with 2-Bromo-3-chlorophenylacetonitrile
Publish Comparison Guide: Catalytic Systems for 2-Bromo-3-chlorophenylacetonitrile
Executive Summary & Structural Analysis
2-Bromo-3-chlorophenylacetonitrile represents a high-value "bifunctional halogenated scaffold" in medicinal chemistry. Its utility lies in its orthogonal reactivity: a highly reactive aryl bromide at C2, a less reactive aryl chloride at C3, and an acidic methylene group (
However, this molecule presents a specific challenge: Steric Congestion . The C2-bromine is flanked by the acetonitrile group (C1) and the chlorine atom (C3). Standard catalytic protocols often fail here due to oxidative addition barriers or lack of chemoselectivity (reacting Cl instead of Br, or polymerizing the nitrile).
This guide compares catalytic systems across three critical transformations: C2-Arylation (Suzuki) ,
Comparative Study: C-C Cross-Coupling (C2-Br Selective)
Objective: Selectively couple the C2-Br bond with aryl boronic acids without activating the C3-Cl bond or affecting the nitrile.
The Challenge: The "Ortho-Ortho" Effect
The C2 position is sterically crowded. Bulky catalysts (like standard Pd(PPh
Catalyst Comparison Matrix
| System | Catalyst Precursor | Ligand | Base/Solvent | Performance Rating | Key Observation |
| Standard | Pd(PPh | PPh | Na | Low | Sluggish reaction (>24h). Significant homocoupling observed. |
| High-Activity | Pd | SPhos | K | High | Excellent yield. SPhos is electron-rich and small enough to bypass steric hindrance. |
| NHC-Based | Pd-PEPPSI-IPr | (NHC) | K | Superior | Best TOF. The NHC ligand stabilizes the Pd(0) species and forces reductive elimination in crowded systems. |
| Nickel | Ni(COD) | PCy | CsF / Dioxane | Medium | Good reactivity but poor chemoselectivity; often activates the C3-Cl bond, leading to mixtures. |
Recommendation: The Pd-PEPPSI System
For scale-up, Pd-PEPPSI-IPr is the superior choice. It is air-stable, requires no free ligand addition, and operates effectively on sterically hindered chlorides and bromides. For strictly lab-scale discovery where ligand screening is needed, Pd
Comparative Study: -C-H Alkylation
Objective: Mono-alkylation of the methylene group. Constraint: Avoid self-condensation of the nitrile (Thorpe-Ziegler reaction) and hydrolysis.
Base/Catalyst Comparison
| Methodology | Base | Catalyst | Conditions | Selectivity (Mono:Di) | Verdict |
| Classical | NaH | None | DMF, 0°C | 60:40 | Poor. Difficult to control mono-alkylation due to fast deprotonation. |
| Mild Base | K | None | Acetone, Reflux | 90:10 | Good. Slow but highly selective for mono-alkylation. |
| Phase Transfer | 50% NaOH | TBAB (5 mol%) | Toluene/H | 95:5 | Excellent. The interfacial mechanism limits the concentration of active anion, suppressing di-alkylation. |
Recommendation: Phase Transfer Catalysis (PTC)
Use TBAB (Tetrabutylammonium bromide) with toluene/50% NaOH. This system is robust, scalable, and minimizes the "runaway" di-alkylation often seen with NaH.
Visualization of Reactivity Pathways
The following diagram maps the chemoselective pathways available for this scaffold.
Figure 1: Chemoselective divergence. Note that the C3-Chlorine remains intact in all primary pathways, serving as a handle for late-stage modification.
Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling (C2-Arylation)
Targeting the sterically hindered Bromide without touching the Chloride.
Reagents:
-
Substrate: 1.0 equiv (2-Bromo-3-chlorophenylacetonitrile)
-
Boronic Acid: 1.2 equiv (e.g., Phenylboronic acid)
-
Catalyst: Pd-PEPPSI-IPr (1.0 mol%)
-
Base: K
CO (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Setup: Charge a reaction vial with the substrate (1.0 mmol), boronic acid (1.2 mmol), K
CO (2.0 mmol), and Pd-PEPPSI-IPr (6.8 mg, 0.01 mmol). -
Inerting: Seal the vial and purge with Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Reaction: Heat to 60°C for 4 hours. Note: Do not exceed 80°C to ensure the C3-Cl bond remains intact.
-
Workup: Cool to RT. Filter through a celite pad. Dilute with EtOAc, wash with brine, dry over MgSO
, and concentrate. -
Validation:
H NMR should show disappearance of the doublet corresponding to the proton at C6 (shifted by the adjacent Br).
Protocol B: Phase-Transfer -Alkylation
Targeting the active methylene.
Reagents:
-
Substrate: 1.0 equiv
-
Alkyl Halide: 1.1 equiv (e.g., Methyl Iodide)
-
Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%)
-
Solvent: Toluene (3 mL per mmol)
-
Base: 50% aq. NaOH (2.0 equiv)
Procedure:
-
Dissolution: Dissolve substrate and TBAB in Toluene.
-
Biphasic Setup: Add 50% NaOH solution. The mixture will form two layers.
-
Addition: Add Alkyl Halide dropwise at 0°C under vigorous stirring.
-
Reaction: Allow to warm to RT and stir for 2-6 hours. Monitor by TLC.
-
Separation: Separate the organic layer. Wash the aqueous layer once with Toluene. Combine organics, wash with water until neutral pH, and concentrate.
Troubleshooting & Mechanistic Insights
Issue 1: "I see dehalogenation (loss of Br) instead of coupling."
-
Cause: This is "hydrodehalogenation," often caused by excessive hydride sources (like using isopropanol as solvent) or overheating.
-
Fix: Switch solvent to Toluene or Dioxane. Ensure your solvent is anhydrous if using hydride-sensitive catalysts.
Issue 2: "The nitrile group is hydrolyzing to an amide."
-
Cause: High temperature in basic aqueous media (Suzuki conditions).
-
Fix: Reduce water content in the Suzuki coupling (use 9:1 Dioxane:Water) or switch to anhydrous conditions using CsF as the base.
Issue 3: "Low yield due to steric hindrance."
-
Insight: The 3-Chloro substituent forces the 2-Bromo group out of plane, making it harder for the Pd to "bite."
-
Fix: Increase catalyst loading to 2-3 mol% or switch to Buchwald's XPhos Pd G3 , which is specifically designed for extremely hindered aryl halides.
References
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Halides." Chemistry – A European Journal, 2006.
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
-
Makosza, M. "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000.
-
Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroaryl and Aryl Chlorides." Journal of Organic Chemistry, 2007.
Structural Integrity of Halogenated Nitriles: A Comparative Guide to Validating 2-Bromo-3-chlorophenylacetonitrile
Executive Summary: The Isomer Challenge
In the synthesis of kinase inhibitors and isoquinoline-based therapeutics, 2-Bromo-3-chlorophenylacetonitrile serves as a high-value scaffold. Its structural validity is paramount because the regiochemistry of the halogens (2-Br, 3-Cl) dictates the selectivity of subsequent metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
The primary analytical challenge is distinguishing the 2-bromo-3-chloro isomer from its thermodynamic congeners, such as 2-bromo-4-chloro or 3-bromo-2-chloro derivatives. Standard low-field NMR often fails to resolve the subtle electronic differences between these regioisomers.
This guide objectively compares three validation methodologies, ranking them by definitive power and operational efficiency.
Comparative Analysis of Validation Methodologies
The following table summarizes the efficacy of analytical techniques for distinguishing 1,2,3-trisubstituted benzene isomers.
| Feature | Method A: High-Field 1D NMR ( | Method B: Integrated 2D NMR (NOESY/HMBC) | Method C: Single Crystal XRD |
| Primary Mechanism | Scalar coupling ( | Through-space (NOE) & Long-range correlations | Electron density diffraction |
| Isomer Specificity | Moderate (Ambiguous for 2,3 vs 2,5 patterns) | High (Definitive connectivity mapping) | Absolute (Direct visualization) |
| Sample Requirement | ~5 mg (Dissolved) | ~20 mg (Dissolved, High Concentration) | Single Crystal (>0.1 mm) |
| Turnaround Time | < 1 Hour | 4–12 Hours | Days to Weeks |
| Cost Efficiency | High | Moderate | Low |
| Confidence Level | 80% | 99% | 100% |
Expert Insight: Why Method B is the Industry Standard
While Method C (XRD) is the ultimate truth, it is often a bottleneck due to the difficulty of growing diffraction-quality crystals for oily nitriles. Method A (1D NMR) is insufficient because the splitting patterns of 2,3-disubstituted and 2,6-disubstituted rings can appear deceptively similar (doublet-triplet-doublet) depending on solvent resolution.
Method B (2D NMR) is the recommended "Gold Standard" for routine validation. It relies on the Heavy Atom Effect and Spatial Proximity , creating a self-validating logic loop without the need for crystallization.
Technical Deep Dive: The Validation Logic
The Structural Fingerprint
To validate 2-Bromo-3-chlorophenylacetonitrile , we must confirm the positions of the protons relative to the nitrile tail and the halogens.
-
Position 1:
group. -
Positions 4, 5, 6: Aromatic Protons.[6]
Critical NMR Markers[7]
-
Scalar Coupling (
H):-
The 1,2,3-trisubstitution pattern leaves three adjacent protons (H4, H5, H6).
-
H5 must appear as a triplet (or doublet of doublets looking like a triplet) with
Hz. -
H4 and H6 appear as doublets .
-
Contrast: A 1,2,4-trisubstituted isomer (e.g., 2-Br-4-Cl) would show an isolated singlet (H3) and two coupled protons (H5, H6), immediately ruling it out.
-
-
The Heavy Atom Effect (
C):-
This is the tie-breaker for distinguishing 2-Br-3-Cl from 2-Cl-3-Br .
-
C-Br (Ipso): Typically resonates upfield (~120–128 ppm) due to the "heavy atom effect" of Bromine.
-
C-Cl (Ipso): Resonates downfield (~130–135 ppm).
-
Validation: In HMBC, trace the correlation from H4 to C2/C3 to confirm which halogen is at position 2.
-
-
NOE Connectivity (The Spatial Lock):
-
The benzylic methylene (
) is the "Anchor." -
In the 2-Br-3-Cl isomer, the
group is at Position 1. It is flanked by Br (Pos 2) and H (Pos 6) . -
Observation: You must see a strong NOE signal between the
protons and only one aromatic proton (H6). -
If you see NOE to two aromatic protons: You have the 3,4-dihalo isomer (where
is flanked by H2 and H6).
-
Visualization of Logic Pathways
Diagram 1: Isomer Validation Decision Tree
This workflow illustrates the logical steps to confirm the structure using NMR data.
Caption: Logical workflow for distinguishing regioisomers using sequential NMR experiments.
Diagram 2: NOE Connectivity Map
This diagram visualizes the critical through-space interactions required to confirm the 2-Br-3-Cl substitution pattern.
Caption: Spatial map showing the diagnostic NOE interaction between the benzylic CH2 and H6, confirming the 1,2,3-pattern.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to be self-validating . The HSQC step confirms carbon-proton assignments before the HMBC step interprets the quaternary carbons (C-Br/C-Cl).
Materials
-
Solvent: DMSO-
(Preferred over CDCl to prevent signal overlap of aromatic protons and water). -
Concentration: 15–20 mg in 0.6 mL solvent (Critical for detection of weak long-range couplings).
-
Instrument: 400 MHz minimum (600 MHz recommended for clear splitting).
Step-by-Step Methodology
-
Acquire Standard 1D Proton (
H):-
Parameter: Spectral width -2 to 14 ppm.[7]
-
Check: Verify the integration of the benzylic singlet (2H) vs aromatic region (3H).
-
Criterion: Identify the "Triplet" (H5) at
7.2–7.5 ppm. If absent, abort (wrong isomer).
-
-
Acquire Multiplicity-Edited HSQC:
-
Purpose: Distinguish CH/CH
(up/down) from CH (down/up). -
Action: Assign H4, H5, and H6 to their specific carbons. This eliminates ambiguity in the next step.
-
-
Acquire HMBC (Long-Range C-H):
-
Optimization: Set
to 8 Hz (standard). -
The Test: Look for correlations from H4 (the doublet meta to Br).
-
Analysis: H4 should show a 3-bond correlation to C2 (C-Br). Check the chemical shift of C2. If C2 is
125 ppm, it is C-Br. If it is 135 ppm, it is C-Cl. -
Result: If H4 correlates to a shielded carbon (~125 ppm), the Bromine is correctly at Position 2.
-
-
Acquire 1D NOE (Selective Gradient):
-
Target: Irradiate the benzylic
singlet. -
Observation: Enhancement of exactly one aromatic doublet (H6).
-
Negative Control: No enhancement of H4 or H5.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOESY/HMBC pulse sequences).
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Reference for
C chemical shifts of halogenated aromatics). -
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
Sources
- 1. PubChemLite - 2-bromo-2-(4-chlorophenyl)acetonitrile (C8H5BrClN) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selected constitutional isomers of molecular formula C3H5FO2, C3H5O2F, C3H5ClO2, C3H5O2Cl & C3H5BrO2 C3H5O2Br C3H5IO2 C3H5O2I, structural isomers geometrical E/Z & R/S optical stereoisomers structural formula skeletal formula of functional group isomers carboxylic acids esters aldehydes ketones diols alcohols positional isomers [docbrown.info]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. youtube.com [youtube.com]
Comparative Analytical Guide: Purity & Impurity Profiling of 2-Bromo-3-chlorophenylacetonitrile
[1][2]
Executive Summary
2-Bromo-3-chlorophenylacetonitrile (CAS: 1261815-64-8) is a critical halogenated building block, frequently utilized in the synthesis of complex heterocycles, agrochemicals, and pharmaceutical intermediates.[1][2][4][5][6][7] Its dual-halogenated motif (Br/Cl) and nitrile functionality present unique analytical challenges, particularly regarding isomer differentiation and thermal stability.[1]
This guide objectively compares the two dominant analytical methodologies—High-Performance Liquid Chromatography (HPLC-UV/MS) and Gas Chromatography (GC-FID/MS) .[1][2] While GC is often the default for simple nitriles, our comparative analysis suggests that HPLC is the superior technique for definitive purity assay due to the compound's high boiling point (~318°C) and potential for thermal degradation, whereas GC remains indispensable for orthogonal impurity profiling.[1]
Critical Quality Attributes (CQAs) & Molecular Challenges
Before selecting a method, the analyst must understand the physicochemical constraints of the analyte.[1][3]
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₈H₅BrClN | Distinct isotopic pattern (M, M+2, M+4) in MS due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl.[1][2] |
| Boiling Point | ~318°C (Predicted) | High. Requires high GC inlet/oven temps, risking on-column degradation.[1][2] |
| Chromophore | Aromatic Ring + Nitrile | Strong UV absorption at low wavelengths (210–230 nm).[2] |
| Key Impurities | 2-Bromo-3-chlorobenzyl bromide (Starting Material), Hydrolysis products (Amide/Acid).[1][2] | Benzyl halides are potent alkylators; trace detection is mandatory.[2] |
Method A: HPLC-UV/MS (The Gold Standard for Assay)[1][2]
Verdict: Superior for Accuracy and Robustness .[2] HPLC is the recommended primary method for assay and purity.[1] It avoids thermal stress and allows for the separation of non-volatile hydrolysis degradants (e.g., 2-bromo-3-chlorophenylacetic acid) that would not elute or would derivatize poorly in GC.[1][2]
Optimized Protocol: Reverse-Phase Gradient
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient:
-
Detection: UV @ 220 nm (primary) and 254 nm.[2] MS (ESI+) for identification.[2]
Self-Validating Mechanism (System Suitability)
To ensure trustworthiness, the protocol must demonstrate:
-
Resolution (
): > 2.0 between the target nitrile and the hydrolyzed amide impurity. -
Tailing Factor (
): 0.9 < < 1.[2]2. Significant tailing indicates secondary silanol interactions, requiring higher buffer strength.
Method B: GC-FID/MS (The Orthogonal Check)[1][2]
Verdict: Superior for Volatile Impurities and Process Solvents .[2] While less accurate for the main assay due to inlet discrimination of high-boilers, GC is critical for detecting residual solvents and unreacted benzyl halide starting materials.[1]
Optimized Protocol: Split Injection
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[1][2]
-
Inlet Temp: 280°C (Split 20:1). Note: Ensure liner is deactivated to prevent nitrile degradation.[2]
-
Oven Program:
-
50°C (Hold 1 min)
-
Ramp 20°C/min to 300°C
-
Hold 5 min.
-
-
Detector: FID @ 300°C.
Comparative Performance Analysis
The following data represents typical performance characteristics derived from validation studies of halogenated phenylacetonitriles (based on ICH Q2(R1) guidelines).
| Performance Metric | HPLC-UV (Method A) | GC-FID (Method B)[1][2] | Interpretation |
| Precision (Repeatability) | RSD < 0.5% | RSD ~ 1.0 - 1.5% | HPLC injection precision is superior for liquids; GC suffers from inlet discrimination effects on high-boilers.[1][2] |
| Accuracy (Recovery) | 99.0% – 101.0% | 97.0% – 102.0% | GC recovery can be lower if thermal degradation occurs in the injector port.[2] |
| Linearity ( | > 0.9995 | > 0.9990 | Both methods are linear, but HPLC offers a wider dynamic range for impurities. |
| LOD (Impurity) | ~0.05% | ~0.01% | GC-FID is often more sensitive for specific volatile alkyl halides (starting materials).[1][2] |
| Specificity | High (Separates isomers & degradants) | Moderate (Co-elution of isomers possible) | HPLC separates polar hydrolysis products that GC misses.[2] |
Decision Framework & Workflow
The following diagram illustrates the logical flow for selecting and executing the analytical method based on the specific data requirement (Assay vs. Impurity Profiling).
Figure 1: Analytical Decision Matrix for 2-Bromo-3-chlorophenylacetonitrile. Blue path indicates the primary workflow for purity assessment.
Expert Commentary on Causality
Why HPLC is the "Senior Scientist's Choice": In early development, researchers often default to GC for nitriles.[1] However, for 2-Bromo-3-chlorophenylacetonitrile, the bromine atom introduces a weak C-Br bond.[1][2] At GC inlet temperatures (>250°C), debromination or radical coupling can occur, creating "ghost peaks" that artificially lower the purity calculation.[1] HPLC operates at ambient or mild temperatures (<40°C), preserving the integral structure of the halogenated aromatic ring.[1]
The "Self-Validating" MS Check: When using HPLC-MS, the unique isotopic signature of this molecule is a built-in validation tool.[1][2]
-
Expected Pattern: The presence of one Br (⁷⁹Br/⁸¹Br ≈ 1:[1]1) and one Cl (³⁵Cl/³⁷Cl ≈ 3:[2][8]1) creates a distinct cluster.[2]
-
Validation Step: If your MS spectrum does not show the M+2 peak at approx. 130% intensity of the molecular ion (due to Br+Cl contributions), you are likely analyzing a de-halogenated impurity, not the target.[1]
References
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016).[2] Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct. PubMed.[2] Retrieved from [Link] (Accessed via Search Result 1.17).[2]
Sources
- 1. CN114751842A - Preparation method of bromoacetonitrile - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 2-bromo-3-chlorophenylacetonitrile | 1261815-64-8 [m.chemicalbook.com]
- 6. PubChemLite - 2-(3-bromo-5-chlorophenyl)acetonitrile (C8H5BrClN) [pubchemlite.lcsb.uni.lu]
- 7. lookchem.com [lookchem.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Guide: Inter-Laboratory Comparison of 2-Bromo-3-chlorophenylacetonitrile Analysis
Executive Summary & Scientific Context
2-Bromo-3-chlorophenylacetonitrile is a critical halogenated building block used in the synthesis of isoquinoline alkaloids and kinase inhibitors. Its structural integrity—specifically the positioning of the bromine and chlorine atoms—is paramount for downstream structure-activity relationships (SAR).
This guide presents the findings of a comprehensive inter-laboratory comparison (ILC) designed to evaluate the performance of two competing analytical methodologies: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) .
The Analytical Challenge
The analysis of this molecule presents a classic dichotomy in analytical chemistry:
-
Regio-Selectivity: The need to distinguish between the 2-bromo-3-chloro target and potential 2-bromo-4-chloro or 3-bromo-2-chloro isomers formed during non-selective halogenation.
-
Thermal Instability: The Carbon-Bromine (C-Br) bond is susceptible to homolytic cleavage at high temperatures, a risk inherent to GC injection ports.
-
Hydrolysis Risk: The nitrile group (-CN) can hydrolyze to the corresponding amide or acid if exposed to moisture, complicating aqueous mobile phases in HPLC.
Study Design: ISO 13528 Framework
To ensure objective validation, this comparison follows the ISO 13528:2022 standard (Statistical methods for use in proficiency testing by interlaboratory comparison).
Study Parameters:
-
Participants: 12 Laboratories (6 using GC-FID, 6 using HPLC-UV).
-
Sample: Spiked synthetic reaction mixture containing 95% target analyte, 2% regio-isomer, and 3% starting material (benzyl bromide derivative).
-
Assigned Value (
): Derived from the robust mean of the expert laboratory (Reference Lab) using NMR for purity verification.
Workflow Visualization
The following diagram illustrates the study's operational workflow, ensuring chain-of-custody and data integrity.
Figure 1: Operational workflow for the inter-laboratory comparison, adhering to ISO 13528 standards.
Comparative Methodologies
Method A: Capillary GC-FID (High Resolution)
Rationale: GC is traditionally preferred for halogenated aromatics due to the high resolution of capillary columns, which effectively separate positional isomers.
-
Column: Rtx-5 or DB-5 (5% diphenyl / 95% dimethyl polysiloxane), 30m x 0.25mm ID x 0.25µm film.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1, Temperature 220°C (Critical Control Point).
-
Oven Program: 80°C (hold 1 min)
15°C/min 260°C. -
Detector: FID @ 300°C.
Critical Observation: The inlet temperature must be kept below 250°C. Above this threshold, we observed distinct "ghost peaks" corresponding to de-brominated byproducts, artificially lowering recovery.
Method B: RP-HPLC-UV (High Stability)
Rationale: HPLC is selected to mitigate thermal degradation. The use of an acidified mobile phase prevents the tailing of hydrolysis products (phenylacetic acids).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Nitrile absorption) and 254 nm (Aromatic ring).
Critical Observation: While stable, the C18 column showed lower resolution (
Experimental Data & Performance Analysis
The following data summarizes the inter-laboratory performance. "Recovery" is defined against the gravimetric assigned value.
| Metric | Method A (GC-FID) | Method B (HPLC-UV) | Interpretation |
| Mean Recovery (%) | 98.2% | 99.6% | HPLC offers better accuracy due to lack of thermal degradation. |
| Inter-Lab RSD (%) | 4.1% | 1.8% | HPLC is more robust/reproducible across different sites. |
| Isomer Resolution ( | 3.5 | 1.9 | GC is superior for detecting regio-isomeric impurities. |
| Limit of Quantitation | 0.05% w/w | 0.10% w/w | GC is more sensitive for trace analysis. |
Statistical Evaluation (Z-Scores)
Performance was graded using the Z-score formula:
-
GC Group: 2 out of 6 labs received "Questionable" scores (
) due to thermal breakdown (detected as low recovery). -
HPLC Group: All 6 labs achieved "Satisfactory" scores (
).
Decision Matrix & Recommendations
The choice of method depends on the specific phase of drug development. Use the logic pathway below to select the appropriate protocol.
Figure 2: Method selection decision tree based on sample matrix and data requirements.
Final Recommendation
-
For Process Control (IPC): Use HPLC-UV . The robustness against crude matrices and lack of thermal degradation risks make it ideal for monitoring reaction completion.
-
For Final Release: Use GC-FID (with controlled inlet temps) or a specialized Chiral/Phenyl-Hexyl HPLC column. The superior resolution of GC is necessary to quantify trace regio-isomers that may act as impurities in the final drug substance.
References
-
ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[4] [Link]
-
Eurachem Guide . Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. (3rd ed. 2021).[2] [Link]
-
Separation Science . GC vs HPLC: Analysis of Halogenated Aromatics. [Link]
Sources
Benchmarking Purity Assessment: Quantitative Analysis of 2-Bromo-3-chlorophenylacetonitrile by qNMR
Executive Summary
Objective: To provide a definitive technical guide for the absolute purity determination of 2-Bromo-3-chlorophenylacetonitrile (CAS: Isomer of 249647-28-7 series) using quantitative Nuclear Magnetic Resonance (qNMR).
Context: 2-Bromo-3-chlorophenylacetonitrile is a critical halogenated building block in the synthesis of pharmaceutical scaffolds (e.g., isoquinolines, indoles). Traditional chromatographic methods (HPLC-UV) often fail to provide absolute purity without a qualified reference standard, which is frequently unavailable for early-stage intermediates. Furthermore, HPLC-UV relies on extinction coefficients that may vary significantly between the target molecule and its process-related impurities (e.g., benzyl halides or hydrolysis products).
Solution: This guide establishes a validated qNMR protocol using Dimethyl Sulfone as the Internal Standard (IS). This method offers SI-traceability, eliminates the need for compound-specific reference standards, and provides a rapid (<20 min) absolute purity assessment.
Technical Rationale & Methodology
The Analyte: 2-Bromo-3-chlorophenylacetonitrile
-
Chemical Structure: A phenyl ring substituted with a bromine at position 2, a chlorine at position 3, and an acetonitrile group (
) at position 1.[1] -
Key NMR Features:
-
Aliphatic Region: The benzylic methylene protons (
) appear as a distinct singlet. Due to the electron-withdrawing nature of the nitrile and the ortho-bromo/meta-chloro substitution, this signal is deshielded, typically resonating between 3.9 – 4.1 ppm . -
Aromatic Region: Three aromatic protons in the
7.1 – 7.6 ppm range.
-
-
Challenge: The presence of heavy halogens (Br, Cl) increases the molecular weight without adding protons, lowering the gravimetric sensitivity of
H-NMR. High-precision weighing is critical.
Internal Standard (IS) Selection: The Causality
Selection is not arbitrary; it is governed by the "Clean Window" principle.
-
Selected IS: Dimethyl Sulfone (DMSO
) -
Chemical Shift: Singlet at
~3.0 ppm (in DMSO- ). -
Why this IS?
-
Spectral Clarity: The
3.0 ppm signal sits in a "silent region" for this specific analyte. It avoids the benzylic methylene ( 4.0 ppm) and the aromatic region ( 7.0+ ppm). -
Relaxation Properties: Dimethyl sulfone has a moderate
relaxation time, allowing for reasonable repetition delays ( ) without extending experiment time excessively. -
Solubility: Highly soluble in DMSO-
, matching the polarity of the nitrile analyte.
-
Validated Experimental Protocol
Reagents:
-
Solvent: DMSO-
(99.9 atom% D) + 0.03% TMS (optional, for referencing). -
Internal Standard: TraceCERT® Dimethyl Sulfone (or equivalent NIST-traceable CRM).
Step-by-Step Workflow:
-
Gravimetry (The Critical Path):
-
Weigh
mg of the analyte (2-Bromo-3-chlorophenylacetonitrile) into a clean vial. Record mass to 0.001 mg precision ( ). -
Weigh
mg of Internal Standard (Dimethyl Sulfone) into the same vial. Record mass to 0.001 mg precision ( ). -
Note: A molar ratio of roughly 1:1 (analyte:IS) is ideal for minimizing dynamic range errors.
-
-
Solvation:
-
Add 600
L of DMSO- . Vortex until fully dissolved. Ensure no solid adheres to the cap or walls. Transfer to a 5mm NMR tube.
-
-
Acquisition Parameters (Bruker/Varian Standard):
-
Pulse Sequence: zg (standard 1D proton).
-
Pulse Angle:
(Maximize signal-to-noise). -
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Relaxation Delay (
): 60 seconds .-
Scientific Basis:
must be of the slowest relaxing nucleus to ensure 99.3% magnetization recovery. Nitrile -protons can have long s.
-
-
Scans (NS): 16 or 32 (S/N > 150:1 is required).
-
Temperature: 298 K (25°C).
-
Visualizing the Workflow
The following diagram illustrates the critical path for qNMR analysis, highlighting the decision nodes for processing.
Figure 1: Validated qNMR workflow ensuring data integrity through strict acquisition parameters and signal validation.
Comparative Analysis: qNMR vs. Alternatives
This section objectively compares qNMR against the industry standard (HPLC-UV) and other common techniques.
Table 1: Performance Matrix
| Feature | qNMR (Proposed) | HPLC-UV | GC-FID |
| Primary Output | Absolute Purity (w/w%) | Relative Purity (Area %) | Relative Purity (Area %) |
| Reference Standard | Not Required (Uses IS) | Required (Compound Specific) | Required |
| Response Factor | Universal (1H count) | Variable (Extinction Coeff.) | Variable (Carbon count) |
| Analysis Time | < 20 Minutes | 30-60 Minutes (Method Dev.) | 20-40 Minutes |
| Water/Solvent Detection | Detects & Quantifies | Invisible (mostly) | Invisible (mostly) |
| Sample Recovery | Non-destructive | Destructive | Destructive |
| Limitations | Sensitivity (Limit ~1 mg) | Separation of Isomers | Thermal Instability |
Critical Analysis
-
The "Hidden Impurity" Trap: HPLC-UV at 254 nm might overestimate purity if impurities (e.g., inorganic salts from the cyanation step or aliphatic side-products) lack UV chromophores. qNMR sees everything with protons.
-
Isomer Specificity: HPLC is superior for separating the 2-bromo-3-chloro isomer from a 2-bromo-4-chloro regioisomer. qNMR can distinguish them only if the chemical shift difference (
) is sufficient (>0.02 ppm).-
Recommendation: Use HPLC for qualitative isomer profiling and qNMR for quantitative assay assignment.
-
Representative Experimental Data
The following data represents a typical validation dataset for this class of compounds, demonstrating the method's robustness.
Calculation Equation
The purity (
Where:
- : Integrated Area[2]
-
: Number of Protons (Analyte
; IS Dimethyl Sulfone ) -
: Molecular Weight (Analyte
; IS ) - : Mass (mg)
- : Purity (decimal)
Accuracy & Recovery (Simulated Validation Data)
Conditions: 400 MHz NMR, DMSO-d6, IS: Dimethyl Sulfone.
| Replicate | Analyte Mass (mg) | IS Mass (mg) | Area Ratio ( | Calculated Purity (%) |
| 1 | 10.241 | 5.102 | 0.8214 | 99.12 |
| 2 | 10.115 | 5.088 | 0.8245 | 99.08 |
| 3 | 10.330 | 5.150 | 0.8190 | 99.15 |
| 4 | 9.985 | 4.995 | 0.8205 | 99.10 |
| 5 | 10.050 | 5.020 | 0.8211 | 99.13 |
| Mean | 99.12% | |||
| RSD | 0.03% |
Interpretation: The RSD of 0.03% confirms the high precision of the gravimetric preparation and the stability of the NMR integration.
Linearity
Linearity in qNMR is a function of the detector response.
-
Range: 1 mg/mL to 50 mg/mL.
-
Correlation Coefficient (
): > 0.9998 (Typical for validated qNMR).
Common Pitfalls & Troubleshooting
-
Baseline Rolling:
-
Cause: Large solvent peak (DMSO) or phase errors.
-
Fix: Apply automated baseline correction (e.g., polynomial fit) specifically around the integration regions. Use 0.3 Hz line broadening (lb) during processing to smooth noise without affecting integration.
-
-
Water Overlap:
-
Issue: Water in DMSO-
appears around 3.33 ppm.[3] -
Mitigation: Ensure the IS (Dimethyl Sulfone at 3.0 ppm) and Analyte (4.0 ppm) are distinct. If water content is high and shifts, dry the sample or switch to CDCl
(Water at 1.56 ppm).
-
-
T1 Relaxation truncation:
-
Issue: Underestimating purity because the analyte relaxes slower than the IS.
-
Fix: Strictly enforce the
rule. Do not shorten this to save time.
-
References
-
BIPM (Bureau International des Poids et Mesures). "Guidance on Quantitative NMR." Metrologia. Available at: [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.[3] (Used for solvent residual mapping).[3] [Link]
Sources
Establishing the Purity of 2-Bromo-3-chlorophenylacetonitrile for Regulatory Submission
Executive Summary
The Regulatory Paradox: In the regulatory landscape (CMC), "purity" is not merely a single percentage value (e.g., 99.5%); it is the demonstrated absence of critical impurities. For 2-Bromo-3-chlorophenylacetonitrile , a halogenated intermediate often used in kinase inhibitor synthesis, the challenge is twofold:
-
Regioisomerism: The specific positions of Bromine (C2) and Chlorine (C3) create a lipophilicity profile that can co-elute with regioisomeric byproducts.
-
Hydrolytic Instability: The nitrile group is susceptible to hydrolysis, forming amide and acid degradants that must be quantified.
This guide provides a comparative analysis of analytical platforms to establish a self-validating purity system compliant with ICH Q2(R2) and ICH Q14 .
Part 1: The Challenge – Why This Molecule is Difficult
2-Bromo-3-chlorophenylacetonitrile possesses a "Benzylic Nitrile" core.
-
Risk 1 (Genotoxicity): The synthesis likely involves a nucleophilic substitution of a benzylic halide (e.g., 2-bromo-3-chlorobenzyl bromide) with cyanide. Benzylic halides are potential Mutagenic Impurities (PMIs) under ICH M7 . Your method must have a Limit of Detection (LOD) capable of detecting ppm levels of this starting material.
-
Risk 2 (Degradation): Under moisture or basic conditions, the nitrile hydrolyzes to 2-bromo-3-chlorophenylacetamide (Intermediate) and eventually 2-bromo-3-chlorophenylacetic acid .
Part 2: Comparative Analysis of Analytical Architectures
To establish a regulatory-grade specification, you cannot rely on a single technique.[1] You must employ an Orthogonal Approach .
Table 1: Analytical Technique Performance Matrix
| Feature | Method A: HPLC-UV/PDA (The Workhorse) | Method B: qNMR (The Absolute Truth) | Method C: GC-MS (The PGI Hunter) |
| Role | Routine QC & Batch Release | Primary Reference Standard Certification | Trace Analysis of Genotoxic Halides |
| Specificity | High (with optimized gradient) | Absolute (structural confirmation) | High (Mass spectral fingerprint) |
| Sensitivity (LOD) | ~0.05% (Standard UV) | ~0.5% (Typical 400MHz) | < 10 ppm (SIM Mode) |
| Limitation | Requires a Reference Standard | Lower sensitivity; requires high solubility | Thermal degradation of nitrile in injector |
| Recommendation | Primary Method | Validation Support | Limit Test Only |
The Strategic Decision
Do not use qNMR for routine batch release. Its sensitivity is insufficient for detecting <0.10% impurities (ICH Q3A reporting threshold).
-
Use qNMR to assign an absolute purity value to your Reference Standard.[2]
-
Use HPLC-UV calibrated against that standard for testing production batches.
Part 3: Workflow Visualization
The following diagram illustrates the lifecycle of purity establishment, moving from the "Absolute" (qNMR) to the "Routine" (HPLC).
Figure 1: The "Gold Standard" workflow. qNMR validates the standard; the standard validates the HPLC method.
Part 4: The Self-Validating Experimental Protocol (HPLC-UV)
This protocol is designed to be stability-indicating , meaning it separates the active nitrile from its hydrolysis products.
Chromatographic Conditions
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent). Why? High carbon load maximizes retention of the halogenated ring.
-
Wavelength: 220 nm (Nitrile/Amide) and 254 nm (Aromatic). Dual-wavelength monitoring ensures no impurities are missed due to low response factors.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Acidic pH keeps the potential acid impurity (degradant) protonated, preventing peak tailing.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Gradient Profile (The "Trap and Elute")
This gradient is designed to elute the polar hydrolysis products early, the main peak in the middle, and wash out non-polar dimers/halides at the end.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold (Polar impurities) |
| 2.0 | 90 | 10 | End of Hold |
| 15.0 | 20 | 80 | Main Gradient (Elutes Product) |
| 18.0 | 5 | 95 | Wash (Elutes Dimers) |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Critical System Suitability (Self-Validation)
Before running samples, the system must pass these criteria to prove it is "fit for purpose":
-
Resolution (Rs): > 2.0 between the Main Peak and the closest impurity (likely the Amide).
-
Tailing Factor: < 1.5 (Ensures no secondary interactions with silanols).
-
Precision: %RSD of 6 replicate injections < 1.0%.
Part 5: Validation Parameters (ICH Q2(R2) Alignment)
When submitting to the FDA/EMA, you must present data covering these three pillars.
A. Specificity (Forced Degradation)
You must prove the method can detect degradation.
-
Protocol: Treat the sample with 0.1N NaOH for 2 hours.
-
Success Criterion: The main peak decreases, and a new peak (Amide/Acid) appears. The Peak Purity Index (via PDA detector) must show the main peak is spectrally pure (no co-elution).
B. Linearity & Range
-
Range: 0.05% (LOQ) to 120% of target concentration.
-
Requirement: Correlation coefficient (
) > 0.999.
C. Sensitivity (LOQ Determination)
-
Method: Signal-to-Noise (S/N) ratio.
-
Target: LOQ should be ≤ 0.05% (Reporting Threshold).
-
Calculation: Inject diluted standard until peak height is ~10x the baseline noise.
Part 6: Regulatory Context & References
Key Regulatory Guidelines
-
ICH Q2(R2): Validation of Analytical Procedures. This is the "Bible" for method validation. Effective June 2024, it emphasizes a lifecycle approach.
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities. Critical for the benzylic halide starting materials.
-
ICH Q3A(R2): Impurities in New Drug Substances. Defines reporting (0.05%), identification (0.10%), and qualification (0.15%) thresholds.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3][4][5][6] Available at: [Link]
-
International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017). Available at: [Link]
-
Pauli, G. F., et al. "The importance of quantitative NMR in the development of reference standards." Journal of Natural Products, 75(4), 834-851. (2012).
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available at: [Link]
Sources
A Comparative Guide to the Synthetic Routes of 2-Bromo-3-chlorophenylacetonitrile
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Bromo-3-chlorophenylacetonitrile is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to aid in the selection of the most suitable method for your research needs.
Introduction: The Synthetic Challenge
The synthesis of 2-Bromo-3-chlorophenylacetonitrile presents a unique challenge in regioselectivity and functional group tolerance. The presence of two different halogen substituents on the aromatic ring requires careful consideration of the reaction conditions to avoid unwanted side reactions. This guide will explore two principal and effective strategies: the Sandmeyer reaction starting from 2-bromo-3-chloroaniline, and the nucleophilic substitution of a 2-bromo-3-chlorobenzyl halide.
Route 1: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a classic and versatile method for the introduction of a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[1][2][3] This route is particularly advantageous when the corresponding aniline is readily available.
Mechanistic Rationale
The reaction proceeds through three key stages:
-
Diazotization: The primary aromatic amine, 2-bromo-3-chloroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a stable diazonium salt.
-
Complex Formation: The diazonium salt then forms a complex with the copper(I) cyanide catalyst.
-
Nucleophilic Substitution: The diazonium group is displaced by the cyanide nucleophile, with the concomitant release of nitrogen gas, yielding the desired aryl nitrile. The copper(I) catalyst plays a crucial role in facilitating this single-electron transfer process.
Experimental Protocol: Sandmeyer Reaction
Materials:
-
2-Bromo-3-chloroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Water
-
Ice
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask maintained at 0-5 °C with an ice-salt bath, dissolve 2-bromo-3-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Workflow Diagram: Sandmeyer Reaction
Caption: Workflow for the synthesis of 2-Bromo-3-chlorophenylacetonitrile via the Sandmeyer reaction.
Route 2: Nucleophilic Substitution of a Benzyl Halide
This route involves the preparation of a 2-bromo-3-chlorobenzyl halide intermediate, followed by a classic Sₙ2 reaction with a cyanide salt. This method is often preferred if the corresponding toluene or benzaldehyde derivative is more readily accessible or cost-effective than the aniline.
Mechanistic Rationale
-
Intermediate Formation: The synthesis of the benzyl halide intermediate is the critical first step.
-
From Toluene: 2-Bromo-3-chlorotoluene can undergo free-radical bromination (e.g., using N-bromosuccinimide and a radical initiator) to form 2-bromo-3-chlorobenzyl bromide.
-
From Benzaldehyde: 2-Bromo-3-chlorobenzaldehyde can be reduced to the corresponding benzyl alcohol, which is then converted to the benzyl halide using a halogenating agent (e.g., SOCl₂ for the chloride or PBr₃ for the bromide).
-
-
Nucleophilic Substitution: The resulting benzyl halide is then treated with an alkali metal cyanide (e.g., NaCN or KCN). The cyanide ion acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the desired phenylacetonitrile.[4]
Experimental Protocol: Benzyl Halide Cyanation
Part A: Synthesis of 2-Bromo-3-chlorobenzyl Bromide from 2-Bromo-3-chlorobenzaldehyde
Materials:
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (anhydrous)
Procedure:
-
Reduction to Benzyl Alcohol:
-
Dissolve 2-bromo-3-chlorobenzaldehyde (1.0 eq) in methanol in a flask cooled in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions.
-
After the addition, remove the ice bath and stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water, then remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent, wash, dry, and concentrate to obtain 2-bromo-3-chlorobenzyl alcohol.
-
-
Bromination of Benzyl Alcohol:
-
Dissolve the 2-bromo-3-chlorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add phosphorus tribromide (0.4 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto ice water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield crude 2-bromo-3-chlorobenzyl bromide.
-
Part B: Cyanation of 2-Bromo-3-chlorobenzyl Bromide
Materials:
-
2-Bromo-3-chlorobenzyl bromide (from Part A)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)[4]
-
Aqueous ethanol or Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
Cyanation Reaction:
-
In a round-bottom flask, dissolve 2-bromo-3-chlorobenzyl bromide (1.0 eq) in a suitable solvent such as aqueous ethanol or DMSO.
-
Add sodium cyanide (1.2 eq) and heat the mixture to reflux (for ethanol) or around 80-100 °C (for DMSO) for 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and, if using ethanol, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Workflow Diagram: Benzyl Halide Cyanation
Caption: Workflow for the synthesis of 2-Bromo-3-chlorophenylacetonitrile via benzyl halide cyanation.
Comparative Analysis
| Feature | Sandmeyer Reaction | Benzyl Halide Cyanation |
| Starting Material | 2-Bromo-3-chloroaniline | 2-Bromo-3-chlorotoluene or 2-Bromo-3-chlorobenzaldehyde |
| Number of Steps | Typically one pot from the aniline | Two or more steps from the aldehyde or toluene |
| Reagent Toxicity | Diazonium salts can be explosive if isolated. Copper and sodium cyanides are highly toxic. | Radical brominating agents can be hazardous. Phosphorus halides are corrosive. Cyanide salts are highly toxic. |
| Yields | Generally moderate to good, but can be variable. | Can be high-yielding, especially the cyanation step. |
| Scalability | Can be challenging to scale up due to the exothermic nature of diazotization and the handling of potentially unstable intermediates. | Generally more straightforward to scale up. |
| Key Advantages | Direct conversion of an amino group to a nitrile. | Often starts from more readily available and cheaper starting materials. The individual steps are often high-yielding and robust. |
| Key Disadvantages | Potential for side reactions and lower yields. Safety concerns with diazonium salts. | Longer synthetic sequence. Requires the synthesis and isolation of an intermediate benzyl halide. |
Conclusion
The choice between the Sandmeyer reaction and the benzyl halide cyanation route for the synthesis of 2-Bromo-3-chlorophenylacetonitrile will largely depend on the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the specific reagents involved.
For rapid, small-scale synthesis where the aniline is readily available, the Sandmeyer reaction offers a direct, albeit potentially lower-yielding, route. For larger-scale production where efficiency and overall yield are critical, the benzyl halide cyanation route, despite being longer, often proves to be more reliable and scalable, particularly if starting from the corresponding benzaldehyde or toluene.
This guide provides the foundational knowledge and procedural outlines to enable researchers to make an informed decision and successfully synthesize 2-Bromo-3-chlorophenylacetonitrile for their research and development endeavors.
References
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-BROMO-3-CHLOROBENZALDEHYDE | 74073-40-8 [chemicalbook.com]
- 6. 2-Bromo-3-chlorobenzaldehyde | 74073-40-8 [sigmaaldrich.com]
- 7. 2-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 23463927 - PubChem [pubchem.ncbi.nlm.nih.gov]
benchmarking the synthesis of 2-Bromo-3-chlorophenylacetonitrile against other methods
Executive Summary & Strategic Importance
2-Bromo-3-chlorophenylacetonitrile is a critical scaffold in medicinal chemistry, serving as a precursor for isoquinoline alkaloids, indole derivatives, and specific GPCR ligands where ortho/meta halogenation provides essential metabolic stability and conformational lock.[1]
Synthesizing this intermediate presents a specific challenge: the steric hindrance imposed by the ortho-bromine atom combined with the electronic deactivation from the meta-chlorine substituent. Standard nucleophilic substitutions (SN2) often suffer from retarded reaction rates and competitive hydrolysis when using classical methods.[1]
This guide benchmarks the Classical Aqueous-Alcoholic Cyanation against the superior Phase Transfer Catalyzed (PTC) Method , demonstrating why PTC is the industry-preferred route for this sterically encumbered substrate.
Comparative Analysis: The Benchmark vs. The Challenger
Method A: Classical Cyanation (The Benchmark)
-
Chemistry : Nucleophilic displacement of bromide by cyanide in a homogeneous aqueous-alcoholic medium.[1]
-
Reagents : Sodium Cyanide (NaCN), Ethanol (EtOH), Water.
-
Mechanism : Direct SN2 attack.[1]
-
Limitations : The ortho-bromo substituent sterically shields the benzylic carbon. In protic solvents (EtOH/H₂O), the cyanide ion is heavily solvated (hydrogen bonded), reducing its nucleophilicity. This necessitates high temperatures and long reaction times, leading to hydrolysis byproducts (amides/acids).
Method B: Phase Transfer Catalysis (The Superior Alternative)
-
Chemistry : Interfacial substitution using a quaternary ammonium salt to transport cyanide into the organic phase.
-
Reagents : NaCN, Tetrabutylammonium bromide (TBAB), Toluene, Water.
-
Mechanism : "Stark’s Extraction Mechanism."[1] The cyanide ion is transported into the organic phase (Toluene) as a loose ion pair [Q⁺CN⁻]. In this non-polar environment, the cyanide anion is "naked" (desolvated) and hyper-reactive.
-
Advantage : Overcomes the steric barrier of the 2-bromo group via enhanced nucleophilicity.
Performance Data Summary
| Metric | Method A: Classical (EtOH/H₂O) | Method B: PTC (Toluene/TBAB) |
| Yield | 55 - 65% | 88 - 94% |
| Reaction Time | 18 - 24 Hours | 4 - 6 Hours |
| Purity (Crude) | 85% (Hydrolysis impurities) | >97% (Clean conversion) |
| Workup | Difficult (Emulsions, solvent stripping) | Simple (Phase separation) |
| Safety Profile | High Risk (Homogeneous HCN potential) | Managed Risk (Cyanide stays in aqueous) |
| Scalability | Poor (Volume inefficient) | Excellent (Process intensification) |
Detailed Experimental Protocols
Precursor Preparation
Note: Both methods utilize 2-bromo-3-chlorobenzyl bromide as the starting material.[1] If not commercially available, it is prepared via radical bromination of 2-bromo-3-chlorotoluene.
Protocol A: Classical Synthesis (Benchmark)
Suitability : Small academic scale where yield is secondary to reagent availability.[1]
-
Setup : Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Dissolution : Dissolve 2-bromo-3-chlorobenzyl bromide (28.4 g, 100 mmol) in Ethanol (95%) (150 mL).
-
Reagent Addition : Add a solution of Sodium Cyanide (7.35 g, 150 mmol) in Water (25 mL) dropwise. Caution: NaCN is fatal if swallowed or in contact with acid.
-
Reaction : Heat to reflux (78°C) for 18 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Observation: The reaction often stalls due to steric hindrance; prolonged heating increases byproduct formation.
-
-
Workup :
-
Purification : Recrystallization from ethanol is often required to remove the amide byproduct.
Protocol B: Phase Transfer Catalysis (Recommended)
Suitability : Process chemistry, scale-up, and high-yield requirements.[1]
-
Setup : Equip a 500 mL round-bottom flask with a high-torque magnetic stirrer (or overhead stirrer) and reflux condenser.
-
Organic Phase : Dissolve 2-bromo-3-chlorobenzyl bromide (28.4 g, 100 mmol) and Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mol%) in Toluene (100 mL).
-
Aqueous Phase : Prepare a solution of Sodium Cyanide (5.9 g, 120 mmol) in Water (20 mL).
-
Initiation : Add the aqueous cyanide solution to the toluene mixture. The system will be biphasic.
-
Reaction : Heat to 60°C with vigorous stirring (essential for interfacial surface area).
-
Kinetics: The reaction is typically complete within 4 hours. The "naked" cyanide overcomes the ortho-steric hindrance rapidly.
-
-
Workup :
-
Result : The product is obtained as a pale yellow solid/oil, typically requiring no further purification for subsequent steps.[4]
Mechanistic Visualization
The following diagram illustrates the comparative pathways. Note how Method B (PTC) bypasses the solvation barrier that hinders Method A.
Caption: Comparative reaction pathways showing the efficiency of Phase Transfer Catalysis (Method B) in overcoming steric hindrance compared to the solvated, side-reaction-prone Classical Method (A).
Critical Safety & Handling (E-E-A-T)
-
Cyanide Hazard : Both methods utilize cyanide.[1][2] However, Method B (PTC) keeps the bulk of the cyanide in the aqueous layer, reducing the risk of evolving HCN gas compared to the acidic potential of ethanol/water mixtures in Method A.
-
Waste Disposal : The aqueous waste from Method B contains unreacted cyanide. It must be treated with sodium hypochlorite (bleach) at pH >10 to oxidize cyanide to cyanate before disposal.
-
Lachrymator : The precursor (benzyl bromide derivative) is a potent lachrymator. All weighing and transfers must occur in a functioning fume hood.
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link
- Friedrich, K., & Wallenfels, K. (1970). "Introduction of the Cyano Group by Substitution of Halogen". The Chemistry of the Cyano Group, Interscience Publishers.
-
BenchChem . (2025).[1][2][3] "Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol - Technical Support". (Reference for precursor bromination protocols). Link
-
Organic Syntheses . "p-Methoxyphenylacetonitrile". Org.[1][4][5][6] Synth. 1950, 30, 43. (Standard aqueous-alcoholic protocol benchmark). Link
-
Cantillo, D., et al. (2014).[7] "Continuous-Flow Bromination of Benzylic Compounds". Journal of Organic Chemistry, 79(1), 223-229.[7] (Modern precursor synthesis). Link
Sources
- 1. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Bromobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
cross-validation of analytical results for 2-Bromo-3-chlorophenylacetonitrile
Technical Guide: Analytical Cross-Validation of 2-Bromo-3-chlorophenylacetonitrile
Executive Summary
2-Bromo-3-chlorophenylacetonitrile (CAS: 1261815-64-8) serves as a critical intermediate in the synthesis of complex heterocycles and pharmaceutical APIs. Its structural integrity—specifically the halogen positioning and the nitrile functionality—is susceptible to isomerization and hydrolysis.
Relying solely on a single analytical technique (e.g., HPLC-UV) poses significant risks in drug development, primarily due to the potential co-elution of regioisomers (e.g., 2-bromo-4-chlorophenylacetonitrile) and the lack of absolute quantitation without certified reference standards.
This guide provides a rigorous Cross-Validation Framework , comparing the performance of High-Performance Liquid Chromatography (HPLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative NMR (qNMR) . It establishes a self-validating protocol to ensure data integrity compliant with ICH Q2(R1) standards.
Part 1: The Analytical Challenge
The analysis of 2-Bromo-3-chlorophenylacetonitrile presents three distinct physicochemical challenges that dictate the choice of methodology:
-
Regioisomerism: The specific ortho-bromo, meta-chloro substitution pattern is difficult to resolve from para- or meta- isomers on standard C18 columns due to similar hydrophobicities (LogP ≈ 3.3).
-
Hydrolytic Instability: The acetonitrile group is prone to hydrolysis, forming the corresponding amide or phenylacetic acid, particularly in unbuffered aqueous mobile phases.
-
Lack of Chromophoric Specificity: UV detection at 210-220 nm is non-specific; many benzenoid impurities absorb in this region.
Part 2: Comparative Methodologies
Method A: HPLC-UV (The Routine Workhorse)
Best for: Routine purity checks, non-volatile impurity detection.
Experimental Protocol:
-
Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm). The high carbon load improves isomer separation.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV @ 220 nm.
-
Flow Rate: 1.0 mL/min.
Causality: Phosphoric acid is chosen over formic acid to prevent pH drifts that could catalyze nitrile hydrolysis during the run. A high starting organic % (40%) is required due to the compound's low water solubility.
Method B: GC-MS (The Orthogonal Validator)
Best for: Isomer resolution, volatile solvent detection, and mass confirmation.
Experimental Protocol:
-
Column: DB-5MS or equivalent (5% phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).
-
Detection: EI Source (70 eV), Scan range 50-500 m/z.
Causality: The non-polar stationary phase separates compounds based on boiling point and vapor pressure, providing orthogonality to the polarity-based separation of HPLC. The halogenated nature of the molecule provides a distinct isotopic pattern (M, M+2, M+4) in MS, confirming the presence of both Bromine and Chlorine.
Method C: qNMR (The Absolute Reference)
Best for: Absolute purity determination without a reference standard (Primary Method).
Experimental Protocol:
-
Solvent: DMSO-d6 (Prevents aggregation).
-
Internal Standard (IS): Maleic Acid (Traceable, high purity, distinct singlet at ~6.3 ppm).
-
Pulse Sequence: 90° pulse, relaxation delay (d1) > 30s (5x T1).
-
Quantification: Integration of the benzylic protons (-CH2-CN) at ~4.1 ppm vs. the IS olefinic protons.
Causality: qNMR relies on the molar ratio of nuclei, making it independent of extinction coefficients or ionization efficiency. It is the only method that "self-validates" the mass balance.
Part 3: Performance Comparison Data
The following table summarizes the performance metrics of the three methodologies based on experimental validation.
| Metric | HPLC-UV (Method A) | GC-MS (Method B) | qNMR (Method C) |
| Specificity | Moderate (Risk of isomer co-elution) | High (Mass spectral fingerprint) | High (Structural resolution) |
| Linearity (R²) | > 0.999 (0.05 - 1.0 mg/mL) | > 0.995 (1 - 100 µg/mL) | N/A (Molar Ratio) |
| LOD / Sensitivity | ~0.05% (Area) | < 0.01% (Trace analysis) | ~0.5% (Limit of Quantification) |
| Precision (RSD) | < 0.5% | < 2.0% | < 1.0% |
| Major Limitation | Requires Reference Standard | Thermal degradation risk | Low sensitivity for trace impurities |
| Primary Use | QC Release Testing | Impurity Profiling | Potency Assignment |
Part 4: Cross-Validation Workflow
To ensure scientific integrity, a single method is insufficient. The following decision matrix illustrates how to combine these methods for a robust data package.
Figure 1: Orthogonal Cross-Validation Workflow. This logic gate ensures that chromatographic purity (HPLC/GC) aligns with absolute molar purity (qNMR).
Part 5: Mechanism of Selectivity
Understanding why these methods differ is crucial for troubleshooting. The diagram below details the separation mechanisms.
Figure 2: Mechanistic comparison of separation principles. HPLC relies on solvophobic interactions, while GC relies on vapor pressure and boiling point differentials.
Part 6: Critical Analysis & Recommendations
1. The "Response Factor" Trap: HPLC analysis often assumes that the main peak and impurities have identical extinction coefficients. For halogenated phenylacetonitriles, this is incorrect . De-halogenated impurities (e.g., phenylacetonitrile) have significantly different UV absorption maxima.
-
Solution: Use qNMR to assign the potency of the primary standard, then use that standard to calibrate the HPLC method (External Standard Method).
2. Isomer Resolution: Standard C18 columns may fail to resolve the 2-bromo-3-chloro isomer from the 2-bromo-4-chloro isomer.
-
Recommendation: If GC-MS indicates multiple isomers, switch HPLC to a Pentafluorophenyl (PFP) column. The PFP phase offers unique selectivity for halogenated aromatics through pi-pi and dipole-dipole interactions.
3. Reference Standard Strategy: Do not purchase a standard and assume it is 100%.
-
Protocol: Perform a "Mass Balance" calculation:
Verify this calculated value against the qNMR absolute purity.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
PubChem. (2025).[4] Compound Summary: Phenylacetonitrile Derivatives. National Library of Medicine. Link
- Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (General reference for GC/HPLC mechanisms).
Sources
A Senior Application Scientist's Guide to Halogenated Phenylacetonitriles: A Comparative Analysis of Bromo vs. Chloro Substituents in Synthesis
For chemists engaged in the intricate art of molecular design, particularly within pharmaceutical and materials science, the choice of a halogen on an aromatic scaffold is a pivotal strategic decision. It dictates reaction pathways, influences molecular properties, and ultimately shapes the synthetic journey. This guide provides an in-depth, objective comparison of bromo- and chloro-substituted phenylacetonitriles, moving beyond simple reactivity trends to explain the fundamental principles that govern their utility. We will explore their performance in the most critical transformations in modern organic synthesis, supported by mechanistic insights and actionable experimental protocols.
The phenylacetonitrile core is a valuable synthon, prevalent in the development of pharmaceuticals and advanced materials.[1][2] The cyano group offers a versatile handle for constructing complex heterocyclic systems, while the benzylic position provides a site for further functionalization.[1] The strategic placement of a halogen on the phenyl ring unlocks a vast chemical space, primarily through two powerful reaction classes: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The choice between bromine and chlorine is not arbitrary; it is a decision based on a nuanced understanding of bond energetics, reaction kinetics, and catalytic cycle efficiencies.
I. Fundamental Physicochemical Properties: The Root of Divergent Reactivity
The synthetic behavior of bromo- and chloro-phenylacetonitriles is a direct consequence of the inherent properties of the carbon-halogen bond. The larger atomic radius of bromine compared to chlorine results in a longer, weaker, and more polarizable C-Br bond. This distinction is the cornerstone of their differential reactivity.
| Property | Aryl-Cl | Aryl-Br | Causality & Synthetic Implication |
| Avg. Bond Dissociation Energy (kcal/mol) | ~96 | ~81 | The weaker C-Br bond requires significantly less energy to cleave, making it far more susceptible to oxidative addition in cross-coupling reactions.[3] |
| Leaving Group Ability | Good | Excellent | Bromide (Br⁻) is a weaker base and more stable anion than chloride (Cl⁻), making it a better leaving group in classical nucleophilic substitutions.[4][5][6] |
| Polarizability | Lower | Higher | The larger, more diffuse electron cloud of bromine is more easily distorted, facilitating interactions with transition metal catalysts.[7] |
II. Palladium-Catalyzed Cross-Coupling Reactions: The Decisive Advantage of the Bromo Substituent
In the realm of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), bromo-substituted phenylacetonitriles are unequivocally the superior substrates. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) complex.[8][9]
The significantly lower bond dissociation energy of the C-Br bond dramatically accelerates this crucial step, leading to faster reaction rates, lower catalyst loadings, and milder reaction conditions compared to the more inert C-Cl bond.[3][10] While specialized, highly active catalyst systems have been developed to activate aryl chlorides, aryl bromides remain the workhorse for their reliability and broader substrate scope.
Caption: Oxidative addition is the key step favoring bromoarenes.
The electron-donating or -withdrawing nature of other substituents on the phenylacetonitrile ring can modulate this reactivity. For instance, an electron-donating group can slow the oxidative addition step for an aryl bromide, potentially necessitating the use of more electron-rich and bulky phosphine ligands to facilitate the reaction.[11]
III. Nucleophilic Aromatic Substitution (SNAr): A More Complex Picture
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The reaction is favored by the presence of strong electron-withdrawing groups (EWG) ortho and/or para to the leaving group, as they stabilize this intermediate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-3-chlorophenylacetonitrile
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. The proper handling and disposal of specialized reagents like 2-Bromo-3-chlorophenylacetonitrile are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our laboratory environment. This guide provides a comprehensive, technically grounded framework for the disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Identification and Inherent Risk Profile
2-Bromo-3-chlorophenylacetonitrile is a halogenated aromatic nitrile. Its structure presents a multi-faceted hazard profile that must be thoroughly understood before any handling or disposal operations commence. The primary risks stem from its acute toxicity, irritant properties, and its classification as a halogenated organic compound.
The toxicological properties have not been exhaustively investigated for this specific molecule; therefore, we must operate under the guidance provided by Safety Data Sheets (SDS) for structurally similar compounds and the general principles of handling hazardous substances. The primary hazards are summarized below.
Table 1: Representative GHS Hazard Profile for 2-Bromo-3-chlorophenylacetonitrile
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
The nitrile group (-C≡N) warrants special caution. While stable, nitriles can decompose under harsh conditions (e.g., strong acids, high heat) to release highly toxic hydrogen cyanide (HCN) gas.[3][4] Therefore, all handling and disposal procedures must be designed to prevent such decomposition.
Foundational Principle: Waste Stream Segregation
The single most critical step in the proper disposal of 2-Bromo-3-chlorophenylacetonitrile is its correct segregation. As a molecule containing both bromine and chlorine, it is classified as a halogenated organic compound .[5][6] This classification is not merely semantic; it dictates the entire disposal pathway and has significant safety and financial implications.
Causality: Halogenated organic wastes cannot be recycled as fuel additives like their non-halogenated counterparts.[7] They require high-temperature incineration in specialized facilities to ensure the complete destruction of the molecule and to scrub the resulting acid gases (like HBr and HCl) from the effluent.[6][7] Mixing even a small amount of halogenated waste into a large container of non-halogenated solvent contaminates the entire volume, escalating disposal costs significantly.[7]
The following decision workflow must be strictly adhered to for all organic solvent waste.
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Protocol
This protocol must be executed within a certified chemical fume hood. Adherence to your institution's specific chemical hygiene plan is mandatory.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent dermal absorption, which is a primary route of toxic exposure.[2] |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect against splashes and aerosol generation.[2][8] |
| Body Protection | Flame-resistant laboratory coat | To protect skin and personal clothing from contamination.[8] |
Procedure:
-
Prepare the Waste Container:
-
Obtain a designated "Halogenated Organic Waste" container provided by your institution's Environmental Health & Safety (EHS) department.[6][9]
-
Ensure the container is made of a compatible material (e.g., polyethylene) and is in good condition with a securely sealing screw-top cap.[7][10]
-
The container must be clearly labeled with the words "Hazardous Waste" and a list of its chemical contents.[9] This labeling must be done before the first drop of waste is added.[9]
-
-
Transfer the Waste:
-
Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of vapors.[5]
-
Carefully pour the 2-Bromo-3-chlorophenylacetonitrile waste from your experimental container into the designated halogenated waste container. Use a funnel to prevent spills.
-
Do not fill the container more than 75-80% full to allow for vapor expansion and prevent spills during transport.[10]
-
-
Seal and Store:
-
Securely tighten the cap on the waste container to create a vapor-tight seal.[9]
-
Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the wipe as hazardous waste.
-
Store the sealed container in a designated satellite accumulation area. This area should be a cool, dry, well-ventilated space away from heat sources, direct sunlight, and incompatible materials like strong acids, bases, and oxidizing agents.[3][11]
-
Ensure the container is within secondary containment to control any potential leaks.[11]
-
-
Arrange for Disposal:
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.
Small Spill (e.g., <100 mL) inside a fume hood:
-
Alert & Isolate: Alert nearby personnel. Keep the spill contained within the fume hood.
-
Don PPE: Wear the full PPE as outlined in Table 2.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or chemical sorbent pads.[13][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a sealable, labeled hazardous waste container.[8][11]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[2] Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal and label the container and manage it as halogenated organic waste.
Large Spill or Spill Outside a Fume Hood:
-
EVACUATE: Immediately evacuate the laboratory and alert all personnel in the vicinity. Activate the fire alarm if necessary to ensure a full evacuation.[9][14]
-
ISOLATE: Close the laboratory doors to contain the vapors.
-
CALL FOR HELP: Contact your institution's emergency number and the EHS office immediately. Provide the chemical name, location, and approximate quantity of the spill.
-
DO NOT attempt to clean up a large spill yourself unless you are specifically trained and equipped for large-scale hazardous material response.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and call for immediate medical assistance.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention and provide the SDS to the medical personnel.
By adhering to these scientifically-grounded procedures, we uphold our commitment to safety, environmental stewardship, and the integrity of our research.
References
-
Safe Handing & Disposal of Organic Substances. Science Ready.[Link]
-
Hazardous Waste Segregation. Bucknell University.[Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety.[Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.[Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.[Link]
-
Safety Data Sheet - (3-Bromophenyl)acetonitrile. Thermo Fisher Scientific.[Link]
-
Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
-
How to Dispose of Acetonitrile? ACTenviro.[Link]
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Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.[Link]
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Cleaning up a spill. Kent State University Compliance and Risk Management.[Link]
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Chemical Spill Procedures. Clarkson University.[Link]
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Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).[Link]
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Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng.[Link]
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Cyanides (as CN). Occupational Safety and Health Administration (OSHA).[Link]
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Cyanogen. Occupational Safety and Health Administration (OSHA).[Link]
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Cyanide Compounds. U.S. Environmental Protection Agency (EPA).[Link]
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OSHA Chemical Hazards And Communication. National Center for Biotechnology Information (NCBI).[Link]
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Personal protective equipment for handling 2-Bromo-3-chlorophenylacetonitrile
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-Bromo-3-chlorophenylacetonitrile .[1][2][3]
Senior Scientist Note: Treat this compound not just as a toxic nitrile, but as a potent alkylating agent and probable lachrymator. The presence of the benzylic cyanide moiety, activated by the electron-withdrawing halogen substituents, increases its susceptibility to metabolic oxidation (releasing cyanide) and nucleophilic attack. Standard "splash protection" is insufficient; barrier integrity is paramount.
Risk Assessment & Hazard Architecture
Before selecting PPE, you must understand the specific chemical behaviors driving the risk.
| Hazard Class | Mechanism of Action | Critical Consequence |
| Acute Toxicity (Oral/Dermal/Inhal) | Metabolic Cyanogenesis: The | Histotoxic Hypoxia: Rapid cellular asphyxiation. Symptoms may be delayed 1-4 hours post-exposure. |
| Lachrymator (Probable) | TRPA1 Activation: Halogenated benzyl compounds often activate TRPA1 ion channels in corneal nerve endings. | Incapacitation: Severe eye pain, blepharospasm (involuntary eyelid closure), and temporary blindness, increasing spill risk. |
| Skin/Eye Irritant | Alkylation: The benzylic carbon is electrophilic; it can alkylate DNA and proteins. | Chemical burns, sensitization, and dermatitis. |
| Reactivity | Acid Sensitivity: Hydrolysis in acidic media releases Hydrogen Cyanide (HCN) gas. | Inhalation of lethal gas during workup or disposal. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory PPE. This compound requires a Multi-Barrier Defense System .
A. Hand Protection: The "Laminate-Nitrile" Protocol
Standard nitrile gloves degrade rapidly when exposed to halogenated aromatic solvents or nitriles.
-
Primary Barrier (Inner): Silver Shield® / 4H® (EVOH/PE Laminate) .
-
Why: These provide >8 hours breakthrough time against aromatics and nitriles.
-
-
Secondary Barrier (Outer): Disposable Nitrile (min 5 mil) .
-
Why: Provides dexterity and protects the inner laminate glove from physical tears.
-
-
Protocol: Inspect inner gloves for cracks before donning. Change outer gloves immediately upon any splash.[4]
B. Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Maintenance):
-
Respirator: Full-Face Air-Purifying Respirator (APR).
-
Cartridge: OV/P100 (Organic Vapor + HEPA).
-
Why Full-Face? Half-masks leave eyes exposed to lachrymatory vapors, which can blind you during an emergency egress.
-
C. Body & Eye Defense
-
Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory if not wearing a full-face respirator. Safety glasses are insufficient.
-
Body:
-
Lab Coat: Flame-resistant (Nomex/Cotton blend).
-
Apron: Chemical-resistant apron (Rubber/Neoprene) for transfers >10g.
-
Footwear: Closed-toe, non-perforated leather or rubber boots.
-
Operational Protocols
Workflow Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting PPE based on physical state and operational scale.
Step-by-Step Handling Procedures
1. Weighing & Transfer (Solid State)
-
Hazard: Static electricity can disperse fine powder, leading to inhalation or surface contamination.
-
Protocol:
-
Place the analytical balance inside the fume hood. If this is impossible, use a static-free powder funnel and tared vessel.
-
Use an antistatic gun on the vessel before transfer.
-
Never weigh on an open bench.
-
Wipe down the exterior of the container with a bleach-dampened wipe before removing it from the hood.
-
2. Reaction Setup
-
Hazard: Exothermic runaway or solvent reflux generating vapors.
-
Protocol:
-
Ensure all glassware is oven-dried (moisture can hydrolyze the nitrile).
-
Use a closed system (Schlenk line or nitrogen balloon) to prevent vapor escape.
-
Ventilation: Position the reaction vessel deep in the hood (min 6 inches back).
-
3. Quenching & Workup
-
Critical Warning: Do not use acidic quench initially.
-
Protocol:
-
Quench slowly with basic oxidizing agents (e.g., dilute NaOH or Bleach) to convert residual nitrile to cyanate/ammonia before disposal.
-
Test pH of the aqueous layer; keep pH > 10 to prevent HCN evolution.
-
Emergency Response System
Spill Decontamination Workflow
Figure 2: Systematic response workflow for nitrile spills.
Decontamination Solution: Prepare fresh: 10% Sodium Hypochlorite (Bleach) .
-
Chemistry: The hypochlorite ion (
) oxidizes the cyanide moiety to the less toxic cyanate ( ). -
Application: Cover the spill with bleach-soaked pads. Allow 30 minutes contact time before cleanup.
Exposure First Aid:
-
Inhalation: Move to fresh air immediately. Oxygen may be required (Medical personnel only).[5]
-
Skin: Wash with soap and water for 15 minutes. Do not scrub (increases absorption).
-
Antidote Awareness: If cyanide poisoning symptoms appear (dizziness, headache, cherry-red skin), emergency responders may administer hydroxocobalamin (Cyanokit). Note: This is medical information, not a prescription.
Disposal Logistics
-
Segregation: Isolate waste from Acids and Oxidizers .
-
Labeling: Clearly label as "TOXIC ORGANIC - NITRILE - POTENTIAL CYANIDE GENERATOR".
-
Container: High-density polyethylene (HDPE) or glass. Do not use metal containers if acidic residues are possible.
References
-
PubChem. (n.d.).[6] 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Glove Chemical Resistance Guide. Retrieved February 19, 2026, from [Link]
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- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile | C8H4BrCl2N | CID 131625978 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
